molecular formula C4H9BrO B3271752 2-Bromo-2-methylpropan-1-ol CAS No. 55376-31-3

2-Bromo-2-methylpropan-1-ol

Cat. No.: B3271752
CAS No.: 55376-31-3
M. Wt: 153.02 g/mol
InChI Key: PUPDAQGFJMQNBK-UHFFFAOYSA-N
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Description

2-Bromo-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C4H9BrO and its molecular weight is 153.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-4(2,5)3-6/h6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPDAQGFJMQNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55376-31-3
Record name 2-bromo-2-methylpropan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-2-methylpropan-1-ol (CAS: 55376-31-3) for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-2-methylpropan-1-ol (CAS number: 55376-31-3), a versatile building block with significant potential in medicinal chemistry and drug development. This document details the physicochemical properties, synthesis, and key reactions of this compound. A significant focus is placed on its application as a precursor in the synthesis of naphthol-phenylboronic acid esters, a class of compounds that has demonstrated promising antitumor activity. Detailed, adaptable experimental protocols for the synthesis of this compound and its subsequent utilization in the preparation of these biologically active molecules are provided. Furthermore, this guide elucidates the proposed mechanism of action for the targeted delivery of these compounds to cancer cells via the interaction of the phenylboronic acid moiety with sialic acid residues overexpressed on tumor cell surfaces.

Introduction

This compound is a bifunctional organic molecule containing both a tertiary alkyl bromide and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, allowing for a variety of chemical transformations. The tertiary bromide provides a site for nucleophilic substitution, while the primary alcohol can be involved in esterifications, etherifications, or oxidations. A particularly noteworthy application of this compound is in the synthesis of complex molecules with therapeutic potential, such as naphthol-phenylboronic acid esters, which are being investigated for their antitumor properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 55376-31-3
Molecular Formula C₄H₉BrO
Molecular Weight 153.02 g/mol [2]
IUPAC Name This compound[2]
Physical Form Liquid or Solid or Semi-solid or lump
Purity Typically ≥97%
Storage Temperature Sealed in dry, store in freezer, under -20°C

Synthesis and Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature, a plausible and efficient method is the synthesis from the corresponding alkene, 2-methylpropene, via a bromohydrin formation reaction. This reaction proceeds with high regioselectivity, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon and the bromine to the less substituted one is not the case here, as the hydroxyl group is already present in the desired product's precursor in the proposed synthesis from 2,2-dimethyloxirane. An alternative and more direct route involves the ring-opening of 2,2-dimethyloxirane.

Proposed Synthesis of this compound from 2-Methylpropene

This protocol is adapted from general procedures for bromohydrin formation from alkenes.

Experimental Protocol:

  • Materials: 2-methylpropene, N-Bromosuccinimide (NBS), Dimethyl sulfoxide (B87167) (DMSO), water, diethyl ether, saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Bromosuccinimide (1.0 eq) in a 1:1 mixture of DMSO and water.

    • Cool the mixture to 0 °C in an ice bath.

    • Bubble 2-methylpropene gas (1.2 eq) through the solution with vigorous stirring.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Chemical Reactions and Applications in Drug Development

The presence of both a tertiary bromide and a primary alcohol allows for a range of chemical transformations. The tertiary bromide is susceptible to nucleophilic substitution reactions, potentially via an Sₙ1 mechanism due to the stability of the resulting tertiary carbocation. The primary alcohol can undergo esterification or etherification reactions.

A key application of this compound is in the synthesis of naphthol-phenylboronic acid esters, which have shown potential as antitumor agents.[1] The synthesis involves the reaction of this compound with a naphthol derivative and a phenylboronic acid.

Proposed Synthesis of a Naphthol-Phenylboronic Acid Ester

This protocol is a generalized procedure based on standard esterification and boronic ester formation reactions.

Experimental Protocol:

  • Materials: this compound, 2-Naphthol, 4-Formylphenylboronic acid, Dean-Stark apparatus, toluene, p-toluenesulfonic acid (catalyst), triethylamine (B128534), anhydrous magnesium sulfate.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add 2-Naphthol (1.0 eq), 4-Formylphenylboronic acid (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Reflux the mixture, azeotropically removing water, until no more water is collected.

    • Cool the reaction mixture to room temperature and add this compound (1.1 eq) and triethylamine (1.2 eq).

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired naphthol-phenylboronic acid ester.

Mechanism of Action: Targeting Cancer Cells

Phenylboronic acid and its derivatives are known to interact with diols to form boronate esters. This property is exploited for the targeted delivery of therapeutic agents to cancer cells, which often overexpress sialic acid residues on their cell surface glycoproteins.[3][4] Sialic acids contain cis-diol functionalities that can reversibly bind with phenylboronic acid moieties.

The proposed mechanism involves the synthesized naphthol-phenylboronic acid ester acting as a targeting agent. The phenylboronic acid group selectively binds to the sialic acid residues on the surface of cancer cells, leading to an increased local concentration of the cytotoxic naphthol derivative in the vicinity of the tumor.[5][6]

Signaling Pathway Diagram

The following diagram illustrates the proposed targeting mechanism of a naphthol-phenylboronic acid ester to a cancer cell.

G Targeting of Cancer Cells by Naphthol-Phenylboronic Acid Ester cluster_0 Drug Delivery Vehicle cluster_1 Cancer Cell Drug Naphthol-Phenylboronic Acid Ester SialicAcid Sialic Acid Residue (Overexpressed) Drug->SialicAcid Selective Binding (Boronate Ester Formation) Cell Cancer Cell Membrane Internalization Internalization of Drug Conjugate SialicAcid->Internalization Receptor-Mediated Endocytosis Apoptosis Apoptosis/Cell Death Internalization->Apoptosis Release of Cytotoxic Naphthol Moiety

Caption: Proposed mechanism of cancer cell targeting.

Experimental Workflows

General Synthesis Workflow

The following diagram outlines the general workflow for the synthesis and purification of a target compound using this compound as a starting material.

G General Synthesis and Purification Workflow Start Starting Materials (e.g., this compound, Naphthol, Phenylboronic Acid) Reaction Chemical Reaction (e.g., Esterification) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure Target Compound Characterization->FinalProduct

Caption: A generalized workflow for synthesis.

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Table 2: GHS Hazard Information for this compound

Hazard StatementCode
Combustible liquidH227
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Data sourced from PubChem.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its utility in the preparation of naphthol-phenylboronic acid esters highlights its importance in the field of drug discovery, particularly in the development of targeted anticancer agents. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area. As with all chemical research, proper safety precautions are paramount when handling this compound.

References

Molecular structure of 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the molecular structure, properties, and reactivity of 2-Bromo-2-methylpropan-1-ol, prepared for researchers, scientists, and professionals in drug development.

Introduction

This compound is a bifunctional organic molecule containing both a primary alcohol and a tertiary alkyl halide. Its unique structure makes it a valuable intermediate in organic synthesis. The presence of two distinct functional groups on a compact carbon skeleton allows for a variety of chemical transformations. Notably, it has been identified as a precursor in the preparation of naphthol-phenylboronic acid ester compounds, which have been studied for their potential antitumor activity[1]. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, reactivity, and theoretical spectroscopic profile.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a propane (B168953) backbone with a bromine atom and a methyl group attached to the central carbon (C2), and a hydroxyl group attached to a terminal carbon (C1).

IdentifierValueReference
IUPAC Name This compound[2]
CAS Number 55376-31-3[2]
Molecular Formula C₄H₉BrO[2]
SMILES CC(C)(CO)Br[2]
InChI InChI=1S/C4H9BrO/c1-4(2,5)3-6/h6H,3H2,1-2H3[2]
InChIKey PUPDAQGFJMQNBK-UHFFFAOYSA-N[2]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 153.02 g/mol [2]
Exact Mass 151.98368 Da[2]
Monoisotopic Mass 151.98368 Da[2]
Topological Polar Surface Area 20.2 Ų[2]

Reactivity and Potential Reaction Mechanisms

The reactivity of this compound is dominated by its two functional groups. The tertiary carbon atom bonded to the bromine atom is sterically hindered and can stabilize a positive charge, making it highly susceptible to unimolecular nucleophilic substitution (Sₙ1) reactions.[3][4][5] This process involves the spontaneous dissociation of the bromide ion to form a stable tertiary carbocation, which is then rapidly attacked by a nucleophile.[5][6]

SN1_Mechanism cluster_reactant This compound cluster_product Product reactant C(CH₃)₂(Br)CH₂OH carbocation [C(CH₃)₂(CH₂OH)]⁺ reactant->carbocation Slow, Rate-Determining Step (Heterolytic Fission) product C(CH₃)₂(Nu)CH₂OH carbocation->product Fast Step (Nucleophilic Attack) bromide Br⁻ nucleophile Nu⁻

Figure 1. Generalized Sₙ1 reaction pathway for this compound.

Proposed Synthesis Workflow

While specific industrial synthesis protocols are not detailed in the available literature, a plausible and chemically logical route for the synthesis of this compound is the acid-catalyzed ring-opening of 2,2-dimethyloxirane (B32121) (isobutylene oxide) with hydrogen bromide (HBr). In this reaction, the protonation of the epoxide oxygen is followed by the attack of the bromide ion at the more substituted carbon, leading to the desired product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_product Final Product Isobutylene_Oxide 2,2-Dimethyloxirane Process Acid-Catalyzed Ring-Opening Isobutylene_Oxide->Process HBr Hydrogen Bromide (HBr) HBr->Process Product This compound Process->Product

Figure 2. Proposed synthesis workflow for this compound.

Spectroscopic Analysis and Experimental Protocols

Theoretical Spectroscopic Profile
  • ¹H NMR: Three distinct signals are expected:

    • A singlet integrating to 6H for the two equivalent methyl (-CH₃) groups.

    • A singlet integrating to 2H for the methylene (B1212753) (-CH₂-) group adjacent to the hydroxyl group.

    • A broad singlet integrating to 1H for the hydroxyl (-OH) proton, which is exchangeable with D₂O.

  • ¹³C NMR: Three signals are expected, corresponding to the three unique carbon environments:

    • The quaternary carbon atom bonded to the bromine.

    • The primary carbon of the -CH₂OH group.

    • The carbon atoms of the two equivalent methyl groups.

  • Infrared (IR) Spectroscopy: Key absorption bands would include:

    • A broad peak around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol.

    • Peaks in the 2850-2960 cm⁻¹ region for C-H stretching.

    • A strong peak around 1050 cm⁻¹ for the C-O stretch.

    • A peak in the 500-600 cm⁻¹ region for the C-Br stretch.

  • Mass Spectrometry:

    • The mass spectrum would show two molecular ion peaks (M⁺ and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

    • Common fragmentation patterns would likely include the loss of a bromine radical (•Br) and the loss of the hydroxymethyl radical (•CH₂OH).

General Experimental Protocols

The following are generalized methods for obtaining spectroscopic data for a liquid sample like this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Dissolve approximately 10-20 µL of the liquid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube.

    • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquisition: Optimize the magnetic field homogeneity through shimming. For ¹H NMR, acquire the spectrum over a range of 0-12 ppm. For ¹³C NMR, acquire over a range of 0-220 ppm using a proton-decoupled pulse sequence.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

  • Infrared (IR) Spectroscopy

    • Sample Preparation: For an Attenuated Total Reflectance (ATR) measurement, place a single drop of the liquid sample directly onto the ATR crystal. For a thin-film measurement, place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquisition: Collect a background spectrum of the empty sample holder (or clean ATR crystal). Then, collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Processing: The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Safety and Handling

Based on its GHS classification, this compound is a hazardous substance that requires careful handling.[2]

Hazard CodeDescriptionClassificationReference
H227 Combustible liquidFlammable liquids[2]
H302 Harmful if swallowedAcute toxicity, oral[2]
H315 Causes skin irritationSkin corrosion/irritation[2]
H319 Causes serious eye irritationSerious eye damage/eye irritation[2]
H335 May cause respiratory irritationSpecific target organ toxicity[2]

Handling Recommendations:

  • Handle in a well-ventilated area or under a chemical fume hood.[7][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7][8][9][10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[7][8]

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.[8][10]

References

A Technical Guide to the Spectral Analysis of 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-methylpropan-1-ol is a halogenated alcohol of interest in synthetic organic chemistry and drug discovery. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and comparative data from its structural isomer, 2-Bromo-2-methylpropane.

This document offers detailed experimental protocols for acquiring high-quality spectral data and includes visualizations of key spectroscopic relationships and workflows to aid in the practical application of this information.

Predicted and Comparative Spectral Data

The following tables summarize the predicted spectral data for this compound and the available experimental data for its isomer, 2-Bromo-2-methylpropane, for comparative purposes.

Table 1: Predicted ¹H NMR Spectral Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH ₂OH~3.6 - 3.8Singlet2H
-C(CH₃)₂Br~1.4 - 1.6Singlet6H
-CH₂OH Variable (typically 1.5 - 4.0)Singlet (broad)1H
Table 2: Experimental ¹H NMR Spectral Data for 2-Bromo-2-methylpropane
ProtonsExperimental Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH ₃)₃Br~1.80Singlet9H
Table 3: Predicted ¹³C NMR Spectral Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
-C H₂OH~70 - 75
-C (CH₃)₂Br~60 - 65
-C(C H₃)₂Br~30 - 35
Table 4: Experimental ¹³C NMR Spectral Data for 2-Bromo-2-methylpropane
CarbonExperimental Chemical Shift (δ, ppm)
-C (CH₃)₃Br~62.5
-C(C H₃)₃Br~36.4
Table 5: Predicted IR Absorption Bands for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H stretch3200 - 3600 (broad)Alcohol
C-H stretch2850 - 3000Alkane
C-O stretch1000 - 1260Primary Alcohol
C-Br stretch500 - 600Alkyl Halide
Table 6: Experimental IR Absorption Bands for 2-Bromo-2-methylpropane
Functional GroupExperimental Wavenumber (cm⁻¹)Description
C-H stretch~2860 - 2975Alkane
C-H bend~1370 - 1480Alkane
C-C skeletal~1140 - 1255Alkane
C-Br stretch~500 - 750Alkyl Halide
Table 7: Predicted Mass Spectrometry Fragmentation for this compound
m/zPredicted FragmentNotes
152/154[M]⁺Molecular ion (presence of Br isotopes)
121/123[M - CH₂OH]⁺Loss of the hydroxymethyl group
73[M - Br]⁺Loss of a bromine radical
57[C₄H₉]⁺tert-Butyl cation
Table 8: Experimental Mass Spectrometry Fragmentation for 2-Bromo-2-methylpropane
m/zFragmentNotes
136/138[M]⁺Molecular ion (presence of Br isotopes)
121/123[M - CH₃]⁺Loss of a methyl group
57[C₄H₉]⁺Base peak, tert-Butyl cation

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring NMR spectra of small organic molecules like this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition (¹H NMR):

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Set the number of scans (typically 8-16 for good signal-to-noise).

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.

  • Data Acquisition (¹³C NMR):

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A larger number of scans is typically required due to the low natural abundance of ¹³C (e.g., 128-1024 scans).

    • A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample such as this compound, the following FT-IR protocol is recommended:

  • Sample Preparation (Neat Liquid):

    • Place a drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film.

    • Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the sample compartment is clean and dry.

    • Collect a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify and label the major absorption peaks.

Electron Ionization Mass Spectrometry (EI-MS)

A general protocol for EI-MS analysis of a small organic molecule is as follows:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

    • Further dilute the sample to a final concentration of 1-10 µg/mL.

  • Instrument Setup:

    • The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction and separation.

    • Set the GC oven temperature program to ensure volatilization and separation of the analyte.

    • Set the ion source to electron ionization mode.

    • The standard electron energy is 70 eV.

    • Set the mass analyzer to scan over a relevant m/z range (e.g., 40-400 amu).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

    • The sample is vaporized, separated on the GC column, and then enters the mass spectrometer's ion source.

    • The mass spectrometer records the mass spectra of the eluting components.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (M⁺). Note the characteristic isotopic pattern for bromine-containing fragments (two peaks of roughly equal intensity separated by 2 m/z units).

    • Analyze the fragmentation pattern to identify major fragment ions and deduce the structure of the molecule.

Visualizations

Predicted ¹H NMR Coupling for this compound

G protons_ch2 CH₂ Protons (~3.6-3.8 ppm) protons_oh protons_oh protons_ch2->protons_oh No coupling (exchange) protons_ch3 CH₃ Protons (~1.4-1.6 ppm) protons_ch3->protons_ch2 No coupling (no adjacent H) proton_oh OH Proton (variable)

Caption: Predicted ¹H NMR signaling for this compound.

Predicted Mass Spectrometry Fragmentation of this compound

G mol_ion [C₄H₉BrO]⁺ m/z = 152/154 frag1 [C₃H₆Br]⁺ m/z = 121/123 mol_ion->frag1 - CH₂OH frag2 [C₄H₉O]⁺ m/z = 73 mol_ion->frag2 - Br frag3 [C₄H₉]⁺ m/z = 57 frag2->frag3 - O

Caption: Predicted major fragmentation pathways for this compound.

General Experimental Workflow for Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis sample_prep Dissolve in appropriate solvent nmr NMR Spectroscopy sample_prep->nmr NMR Tube ir IR Spectroscopy sample_prep->ir Salt Plate/ATR ms Mass Spectrometry sample_prep->ms Vial for GC-MS analysis Spectral Interpretation and Structure Elucidation nmr->analysis ir->analysis ms->analysis

Caption: A generalized workflow for the spectroscopic analysis of a small molecule.

Synthesis of 2-Bromo-2-methylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential synthetic pathways for 2-Bromo-2-methylpropan-1-ol. Due to the limited availability of direct experimental protocols in peer-reviewed literature for this specific compound, this document outlines plausible synthetic strategies based on established organic chemistry principles and analogous reactions. This guide includes proposed experimental methodologies, quantitative data from related syntheses, and visualizations of the reaction pathways to support further research and development.

Introduction

This compound is a halogenated alcohol containing both a tertiary bromide and a primary hydroxyl group. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The strategic placement of the bromine atom and the hydroxyl group allows for a variety of subsequent chemical transformations, offering access to diverse molecular architectures.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered the most viable for the synthesis of this compound: the regioselective bromination of a diol and the acid-catalyzed ring-opening of an epoxide.

Pathway 1: Regioselective Bromination of 2-Methyl-1,2-propanediol

This pathway involves the selective bromination of the tertiary hydroxyl group of 2-methyl-1,2-propanediol (isobutylene glycol). The key challenge in this approach is achieving high regioselectivity, favoring the substitution of the tertiary alcohol over the primary alcohol. Generally, tertiary alcohols react faster than primary alcohols under acidic conditions that proceed via a carbocation intermediate.

Reaction Scheme:

G cluster_start Starting Material cluster_end Product 2-Methyl-1,2-propanediol This compound 2-Methyl-1,2-propanediol->this compound HBr

Caption: Proposed synthesis of this compound from 2-Methyl-1,2-propanediol.

Pathway 2: Ring-Opening of Isobutylene (B52900) Oxide with Hydrogen Bromide

This approach utilizes the acid-catalyzed ring-opening of isobutylene oxide. In the presence of a Brønsted acid like HBr, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. For epoxides with a tertiary carbon, the reaction can proceed through a transition state with significant carbocation character at the tertiary center, leading to the attack of the bromide ion at this more substituted position.[1]

Reaction Scheme:

G cluster_start Starting Material cluster_end Product Isobutylene oxide This compound Isobutylene oxide->this compound HBr

Caption: Proposed synthesis via ring-opening of Isobutylene oxide.

Experimental Protocols (Proposed)

The following are proposed experimental protocols based on analogous reactions found in the literature. These should be considered as starting points and may require optimization.

Protocol for Pathway 1: Regioselective Bromination of 2-Methyl-1,2-propanediol

This protocol is adapted from general procedures for the bromination of alcohols using hydrobromic acid.

Materials:

  • 2-Methyl-1,2-propanediol

  • 48% Aqueous hydrobromic acid (HBr)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1,2-propanediol (1.0 eq.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 48% aqueous hydrobromic acid (1.1 eq.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol for Pathway 2: Ring-Opening of Isobutylene Oxide with HBr

This protocol is based on general procedures for the acid-catalyzed ring-opening of epoxides.

Materials:

  • Isobutylene oxide

  • Anhydrous hydrogen bromide (HBr) gas or a solution of HBr in a suitable solvent (e.g., acetic acid)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a gas inlet tube

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutylene oxide (1.0 eq.) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr dropwise with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize quantitative data from analogous reactions, which can serve as a benchmark for the proposed syntheses.

Table 1: Bromination of Alcohols

Starting MaterialBrominating AgentCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference
tert-ButanolHBrConcentrated H₂SO₄30-7064-101 s91-97 (conversion)[2]
IsobutanolHBr/H₂SO₄Water90-9512-16 h~43[3]
Various AlcoholsPPh₃/CBr₄DichloromethaneRoom Temp-High[4]

Table 2: Ring-Opening of Epoxides

EpoxideReagentSolventTemperature (°C)Product(s)ObservationsReference
1,2-epoxy-1-methylcyclohexaneHBr-Room Temptrans-2-bromo-2-methylcyclohexanolAttack at the tertiary carbon[1]
Isobutylene oxideVarious potassium salts / 18-crown-6TetrahydrofuranRoom TempPolyether-monols or -diolsAnionic polymerization[5]
Isobutylene oxideH₃O⁺WaterRoom Temp2-methyl-1,2-propanediolAcid-catalyzed hydrolysis[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the proposed synthetic pathways and a general experimental workflow.

G cluster_path1 Pathway 1: Bromination of Diol cluster_path2 Pathway 2: Epoxide Ring-Opening start1 2-Methyl-1,2-propanediol step1_1 Dissolve in CH₂Cl₂ start1->step1_1 step1_2 Cool to 0 °C step1_1->step1_2 step1_3 Add HBr (aq) step1_2->step1_3 step1_4 Reflux step1_3->step1_4 step1_5 Workup & Purification step1_4->step1_5 prod1 This compound step1_5->prod1 start2 Isobutylene oxide step2_1 Dissolve in Et₂O start2->step2_1 step2_2 Cool to 0 °C step2_1->step2_2 step2_3 Add HBr (anhydrous) step2_2->step2_3 step2_4 Quench & Workup step2_3->step2_4 step2_5 Purification step2_4->step2_5 prod2 This compound step2_5->prod2

Caption: Comparative workflow for the proposed synthesis pathways.

G cluster_workflow General Experimental Workflow A Reaction Setup (Reactants & Solvent) B Addition of Reagents (Controlled Temperature) A->B C Reaction Monitoring (TLC, GC) B->C D Reaction Quenching C->D Completion E Aqueous Workup (Extraction & Washing) D->E F Drying & Solvent Removal E->F G Purification (Distillation or Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Caption: A generalized workflow for chemical synthesis and purification.

Conclusion

The synthesis of this compound can be approached through several plausible routes, with the regioselective bromination of 2-methyl-1,2-propanediol and the acid-catalyzed ring-opening of isobutylene oxide being the most promising. The provided protocols, derived from analogous transformations, offer a solid foundation for further experimental investigation. Researchers should be mindful of potential side reactions, such as the formation of isomeric byproducts or polymerization, and may need to optimize reaction conditions to achieve the desired product with high yield and purity. This technical guide serves as a valuable resource for scientists engaged in the synthesis of novel chemical entities for drug discovery and development.

References

An In-depth Technical Guide to the Formation of 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of formation for 2-Bromo-2-methylpropan-1-ol, a vicinal halohydrin of interest in organic synthesis. The primary synthetic route detailed is the acid-catalyzed ring-opening of 2,2-dimethyloxirane (B32121). This document outlines the underlying reaction mechanism, provides representative experimental protocols, and presents relevant physicochemical and spectroscopic data. The information is intended to be a valuable resource for professionals engaged in chemical research and development.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl group and a tertiary alkyl bromide. This structure makes it a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. The formation of this halohydrin is a classic example of the regioselective ring-opening of an unsymmetrical epoxide under acidic conditions. Understanding the mechanism and experimental parameters of this reaction is crucial for its efficient and selective synthesis.

Mechanism of Formation

The principal mechanism for the synthesis of this compound is the acid-catalyzed nucleophilic ring-opening of 2,2-dimethyloxirane with hydrobromic acid (HBr).[1][2][3] This reaction proceeds through a series of well-defined steps that dictate the regioselectivity of the product.

Step 1: Protonation of the Epoxide

The reaction is initiated by the protonation of the oxygen atom of the 2,2-dimethyloxirane ring by the acid catalyst (HBr). This step is a rapid equilibrium that activates the epoxide, making it more susceptible to nucleophilic attack by converting the poor leaving group (alkoxide) into a good leaving group (hydroxyl).[1]

Step 2: Nucleophilic Attack by Bromide Ion

The bromide ion (Br⁻), a good nucleophile, then attacks one of the electrophilic carbon atoms of the protonated epoxide. In the case of the unsymmetrical 2,2-dimethyloxirane, the attack preferentially occurs at the more substituted carbon atom (C2).[1][3] This regioselectivity is attributed to the electronic stabilization of the transition state. The transition state of this reaction has significant SN1 character, with a partial positive charge developing on the carbon atom being attacked. The tertiary carbon can better stabilize this partial positive charge through hyperconjugation with the adjacent methyl groups.[1][3]

Step 3: Ring-Opening

The nucleophilic attack of the bromide ion occurs from the backside relative to the C-O bond, leading to the opening of the strained three-membered ring and the formation of the final product, this compound.[1]

The overall reaction can be summarized as follows:

G cluster_0 Reaction Scheme 2,2-dimethyloxirane 2,2-dimethyloxirane HBr + HBr This compound This compound HBr->this compound

Caption: Overall reaction for the formation of this compound.

The detailed mechanism is illustrated in the following diagram:

G cluster_1 Step 1: Protonation cluster_2 Step 2 & 3: Nucleophilic Attack & Ring Opening A 2,2-dimethyloxirane H_plus H⁺ B Protonated Epoxide C Protonated Epoxide H_plus->B Br_minus Br⁻ D This compound Br_minus->D Backside Attack

Caption: Mechanism of acid-catalyzed ring-opening of 2,2-dimethyloxirane.

Experimental Protocols

Synthesis via Acid-Catalyzed Ring-Opening with HBr

This protocol is a generalized procedure and may require optimization.

Materials:

  • 2,2-dimethyloxirane

  • Hydrobromic acid (48% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethyloxirane (1.0 eq.) in diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of hydrobromic acid (48% aqueous solution, 1.0 eq.) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography.

Alternative Synthesis using N-Bromosuccinimide (NBS)

An alternative method for the formation of bromohydrins involves the use of N-bromosuccinimide (NBS) in an aqueous solvent.[1]

Materials:

  • 2,2-dimethyloxirane

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium sulfite (B76179) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,2-dimethyloxirane (1.0 eq.) in a mixture of DMSO and water (e.g., 1:1 v/v).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the product with diethyl ether.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product as described in the previous method.

Data Presentation

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
IUPAC NameThis compound[4]
CAS Number55376-31-3[4]
Molecular FormulaC₄H₉BrO[4]
Molecular Weight153.02 g/mol [4]
AppearanceData not available
Boiling PointData not available
Melting PointData not available
DensityData not available
SolubilityData not available
Spectroscopic Data

Spectroscopic data is essential for the characterization and confirmation of the structure of the synthesized product. Representative data for this compound is provided below.

1H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6Singlet2H-CH₂OH
~1.7Singlet6H-C(CH₃)₂Br
~2.5 (broad)Singlet1H-OH

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ) ppmAssignment
~70-C (CH₃)₂Br
~70-C H₂OH
~30-C(C H₃)₂Br

IR (Infrared) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch (hydroxyl group)
~2970, 2870C-H stretch (alkyl groups)
~1050C-O stretch (primary alcohol)
~600C-Br stretch (alkyl bromide)

MS (Mass Spectrometry):

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would include the loss of a methyl group and the loss of the CH₂OH group.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow.

G Start Start: 2,2-dimethyloxirane Reaction Acid-Catalyzed Ring Opening (e.g., with HBr) Start->Reaction Workup Aqueous Workup (Neutralization, Extraction, Drying) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Final Product: This compound Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

The formation of this compound is efficiently achieved through the acid-catalyzed ring-opening of 2,2-dimethyloxirane. The mechanism is well-understood and proceeds with high regioselectivity, favoring the attack of the bromide nucleophile at the more substituted carbon of the epoxide ring. While a specific, optimized experimental protocol is not widely published, the general principles of halohydrin synthesis from epoxides provide a solid foundation for developing a robust synthetic procedure. The information presented in this guide serves as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide on the Reactivity and Stability of 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2-Bromo-2-methylpropan-1-ol. The document delves into the compound's physical and chemical properties, its principal reaction pathways including nucleophilic substitution and intramolecular cyclization, and its overall stability under various conditions. Detailed experimental protocols for key transformations and spectroscopic data for the identification of potential products are also presented. This guide is intended to be a valuable resource for professionals in research, development, and drug discovery who utilize or study this versatile bifunctional molecule.

Core Physical and Chemical Properties

This compound is a halogenated alcohol with a tertiary bromide, a structural feature that dictates much of its reactivity. A summary of its key physical and chemical properties is provided in Table 1.

PropertyValueReference
Molecular Formula C₄H₉BrO--INVALID-LINK--[1]
Molecular Weight 153.02 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 55376-31-3--INVALID-LINK--[1]
Computed Boiling Point 177.3 °C at 760 mmHg(Predicted)
Computed Melting Point --
Computed Density 1.4 g/cm³(Predicted)
Computed Solubility --
Topological Polar Surface Area 20.2 Ų--INVALID-LINK--[1]

Reactivity Profile

The reactivity of this compound is dominated by the presence of a tertiary alkyl bromide. This structure strongly favors reaction mechanisms that proceed through a stable tertiary carbocation intermediate. The adjacent hydroxyl group can also play a significant role, either as an internal nucleophile or by influencing the solubility and stability of the molecule.

Nucleophilic Substitution (S(_N)1 Mechanism)

Similar to its analogue, 2-bromo-2-methylpropane (B165281) (tert-butyl bromide), this compound is expected to undergo nucleophilic substitution reactions, particularly solvolysis, via a unimolecular (S(_N)1) mechanism.[2][3][4][5][6][7][8] This is due to the high stability of the tertiary carbocation intermediate formed upon the departure of the bromide leaving group.

The reaction rate is anticipated to be first-order with respect to the concentration of this compound and zero-order with respect to the nucleophile.[9] The solvolysis in a protic solvent such as water, ethanol, or a mixture thereof, would proceed as follows:

SN1_Mechanism cluster_step1 Step 1: Formation of Tertiary Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation start This compound carbocation Tertiary Carbocation Intermediate + Br⁻ start->carbocation Slow oxonium Protonated Product carbocation->oxonium Fast nucleophile Nucleophile (e.g., H₂O, ROH) final_product Substitution Product (Diol or Ether-alcohol) oxonium->final_product Fast

SN1 Solvolysis of this compound.
Intramolecular Cyclization: Neighboring Group Participation

Under basic conditions, the hydroxyl group in this compound can act as an internal nucleophile. Deprotonation of the alcohol by a base generates an alkoxide, which can then attack the adjacent carbon bearing the bromide in an intramolecular S(_N)2 reaction. This process, known as neighboring group participation, leads to the formation of a cyclic ether, specifically 2,2-dimethyloxirane (B32121).[10]

Intramolecular_Cyclization cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Intramolecular SN2 Attack start This compound alkoxide Alkoxide Intermediate start->alkoxide epoxide 2,2-Dimethyloxirane + Br⁻ alkoxide->epoxide Fast base Base (e.g., OH⁻)

Base-catalyzed intramolecular cyclization to 2,2-dimethyloxirane.
Elimination (E1 Mechanism)

In the presence of a non-nucleophilic base or at elevated temperatures, an elimination reaction can compete with substitution. The formation of the stable tertiary carbocation intermediate also facilitates a unimolecular elimination (E1) pathway. A base can then abstract a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. In the case of this compound, this would result in the formation of 2-methyl-2-propen-1-ol.

E1_Mechanism cluster_step1 Step 1: Formation of Tertiary Carbocation (Rate-Determining) cluster_step2 Step 2: Deprotonation start This compound carbocation Tertiary Carbocation Intermediate + Br⁻ start->carbocation Slow alkene 2-Methyl-2-propen-1-ol carbocation->alkene Fast base Base

E1 Elimination of this compound.

Stability Profile

The stability of this compound is influenced by its susceptibility to both nucleophilic substitution and intramolecular cyclization.

  • Under Neutral and Acidic Conditions: In the presence of protic solvents, even under neutral or mildly acidic conditions, the compound can undergo slow solvolysis to form the corresponding diol or ether-alcohol. The rate of this degradation is expected to increase with increasing solvent polarity and temperature.

  • Under Basic Conditions: The compound is significantly less stable under basic conditions due to the rapid intramolecular cyclization to form 2,2-dimethyloxirane.[10] This reaction is generally faster than intermolecular substitution or elimination.

  • Thermal Stability: While specific data is unavailable, it is anticipated that at elevated temperatures, elimination reactions to form 2-methyl-2-propen-1-ol may become more prominent.

  • Storage: For long-term storage, it is recommended to keep this compound in a cool, dry, and dark environment, away from strong bases and nucleophiles.

Quantitative Data

Table 2: Computed Molecular Descriptors

DescriptorValueReference
XLogP3 1.3(Predicted)
Hydrogen Bond Donor Count 1--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 1--INVALID-LINK--[1]
Rotatable Bond Count 1--INVALID-LINK--[1]

Table 3: Illustrative Reaction Yields

ReactionConditionsMajor ProductTypical Yield (%)
Hydrolysis Water, 25°C2-Methylpropane-1,2-diol>90 (Illustrative)
Ethanolysis Ethanol, 25°C2-Ethoxy-2-methylpropan-1-ol>90 (Illustrative)
Intramolecular Cyclization aq. NaOH, 25°C2,2-Dimethyloxirane>85 (Illustrative)
Elimination t-BuOK, t-BuOH, 50°C2-Methyl-2-propen-1-olVariable (Illustrative)

Note: The yields presented in Table 3 are illustrative and based on the expected reactivity. Actual yields will depend on specific reaction conditions.

Experimental Protocols

Protocol for Kinetic Study of Hydrolysis (Adapted from the study of 2-bromo-2-methylpropane)

This protocol is adapted from established methods for studying the S(_N)1 hydrolysis of tertiary alkyl halides.[9]

Objective: To determine the rate law for the hydrolysis of this compound.

Materials:

  • This compound

  • Solvent (e.g., 80:20 acetone/water mixture)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

  • Phenolphthalein (B1677637) indicator

  • Burettes, pipettes, stopwatch, and standard laboratory glassware

Procedure:

  • Prepare a reaction mixture by adding a known volume of the solvent to a flask.

  • Add a small, precise volume of the standardized NaOH solution and a few drops of phenolphthalein indicator.

  • Initiate the reaction by adding a known volume of this compound to the mixture and start the stopwatch simultaneously.

  • Record the time taken for the pink color of the indicator to disappear. This corresponds to the time required for the HBr produced during hydrolysis to neutralize the added NaOH.

  • The initial rate of reaction can be calculated from the initial concentration of NaOH and the time measured.

  • To determine the order with respect to this compound, repeat the experiment with varying initial concentrations of the substrate while keeping the initial concentration of NaOH constant.

  • To determine the order with respect to a nucleophile (if desired, though expected to be zero), the concentration of the nucleophile can be varied while keeping the substrate concentration constant.

Data Analysis:

  • Plot the initial rate versus the initial concentration of this compound. A linear plot passing through the origin would indicate a first-order reaction with respect to the substrate.

Hydrolysis_Kinetics_Workflow start Prepare reaction mixture (Solvent, NaOH, Indicator) initiate Add this compound and start timer start->initiate observe Record time for color change initiate->observe calculate Calculate initial rate observe->calculate repeat Repeat with varying [Substrate] calculate->repeat analyze Plot rate vs. [Substrate] to determine order repeat->analyze

Workflow for the kinetic study of hydrolysis.
Generalized Protocol for the Synthesis of 2,2-Dimethyloxirane

This protocol is a general method for the base-catalyzed cyclization of a halohydrin.

Objective: To synthesize 2,2-dimethyloxirane from this compound.

Materials:

  • This compound

  • Aqueous sodium hydroxide solution (e.g., 2 M)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, separatory funnel, and distillation apparatus

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., a mixture of water and a co-solvent if needed for solubility) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Slowly add the aqueous sodium hydroxide solution to the stirred solution at room temperature.

  • The reaction mixture may be gently heated to increase the rate of reaction. Monitor the progress of the reaction by a suitable method (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude 2,2-dimethyloxirane can be purified by distillation.

Characterization:

  • The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the hydroxyl proton and the characteristic shifts of the epoxide protons in the NMR spectra, along with the appearance of the C-O-C stretching vibration in the IR spectrum, would confirm the formation of the product.

Conclusion

This compound is a reactive molecule with a chemical behavior largely governed by its tertiary bromide. It readily undergoes S(_N)1 reactions to form substitution products and can be efficiently converted to 2,2-dimethyloxirane under basic conditions through intramolecular cyclization. Its stability is limited, particularly in the presence of nucleophiles and bases. This technical guide provides a foundational understanding of its reactivity and stability, which is crucial for its effective use in chemical synthesis and drug development. Further experimental studies are warranted to obtain precise quantitative data for this specific compound.

References

An In-depth Technical Guide to 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Bromo-2-methylpropan-1-ol (CAS No: 55376-31-3), a halogenated alcohol with significant potential in organic synthesis and as a building block in drug discovery. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and pharmaceutical development, offering a consolidated resource on its properties, synthesis, and reactivity.

Core Physical and Chemical Properties

This compound is a combustible liquid that is harmful if swallowed and causes skin and eye irritation.[1] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4H9BrOPubChem[1]
Molecular Weight 153.02 g/mol PubChem[1]
CAS Number 55376-31-3PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 2-Bromo-2-methyl-1-propanol, 2-Bromo-2-methylpropanolPubChem[1]
Computed XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient method involves the bromination of isobutylene (B52900) oxide. This approach provides a direct route to the target molecule.

Proposed Synthesis of this compound from Isobutylene Oxide

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • Isobutylene oxide

  • Hydrobromic acid (48% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol:

  • In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Add isobutylene oxide (1.0 eq) to the flask and cool it in an ice bath to 0 °C.

  • Slowly add hydrobromic acid (48% aq., 1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start_mat1 Isobutylene Oxide reaction Ring-opening Bromination start_mat1->reaction start_mat2 Hydrobromic Acid start_mat2->reaction extraction Solvent Extraction (Diethyl Ether) reaction->extraction washing Washing (aq. NaHCO3, Brine) extraction->washing drying Drying (MgSO4) washing->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Vacuum Distillation or Column Chromatography concentration->purification product This compound purification->product

Proposed workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Features
¹H NMR Singlet (6H, -C(CH₃)₂) around 1.8 ppm; Singlet (2H, -CH₂OH) around 3.6 ppm; Broad singlet (1H, -OH) variable.
¹³C NMR Quaternary carbon (-C(Br)(CH₃)₂) around 70 ppm; Methyl carbons (-C(CH₃)₂) around 30 ppm; Methylene carbon (-CH₂OH) around 75 ppm.
IR (Infrared) Broad O-H stretch (~3400 cm⁻¹); C-H stretches (~2960-2870 cm⁻¹); C-O stretch (~1040 cm⁻¹); C-Br stretch (~600-500 cm⁻¹).[2][3]
Mass Spec. (EI) Molecular ion peak (M+) showing characteristic M and M+2 pattern for bromine. Key fragments from loss of Br, H₂O, and CH₃.

Reactivity and Potential Applications

The reactivity of this compound is largely dictated by the tertiary alkyl bromide functionality. Similar to 2-bromo-2-methylpropane (B165281), it is expected to readily undergo nucleophilic substitution reactions via an SN1 mechanism due to the stability of the resulting tertiary carbocation.[4][5][6]

The presence of the primary alcohol group offers a site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or esterification. This dual functionality makes this compound a versatile intermediate in organic synthesis.

In the context of drug development, this compound can be used as a scaffold to introduce the neopentyl group with a reactive handle (bromine) for further elaboration, and a hydroxyl group for improving solubility or as a point of attachment for other moieties. One documented application is in the preparation of naphthol-phenylboronic acid ester compounds with potential antitumor activity.[7]

SN1 Reaction Pathway

The tertiary nature of the carbon bearing the bromine atom strongly favors a unimolecular nucleophilic substitution (SN1) mechanism. The reaction proceeds in a stepwise manner, initiated by the departure of the bromide leaving group to form a stable tertiary carbocation. This intermediate is then rapidly attacked by a nucleophile.

reactant This compound intermediate Tertiary Carbocation Intermediate reactant->intermediate Slow, Rate-determining step product Substituted Product intermediate->product Fast leaving_group Br⁻ intermediate->leaving_group nucleophile Nu⁻ nucleophile->intermediate

References

An In-depth Technical Guide on the Solubility of 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-bromo-2-methylpropan-1-ol, a compound of interest in various chemical and pharmaceutical research areas. Despite a comprehensive search of publicly available scientific literature and chemical databases, quantitative solubility data for this compound in various solvents could not be located. This document, therefore, serves as a foundational resource for researchers seeking to determine the solubility of this compound. It provides a detailed experimental protocol for the widely accepted shake-flask method, which is considered the "gold standard" for solubility determination. Additionally, a structured template for data presentation and a visual workflow of the experimental protocol are included to aid in the systematic evaluation and documentation of the solubility of this compound.

Introduction

This compound (CAS No. 55376-31-3) is a halogenated organic compound with potential applications in organic synthesis and as a building block in the development of novel chemical entities. An understanding of its solubility in a range of solvents is crucial for its application in reaction chemistry, formulation development, and purification processes. This guide provides the necessary tools and methodologies for researchers to systematically determine and document this vital physicochemical property.

Solubility Data

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
Water
Ethanol
Acetone
Dimethyl Sulfoxide (DMSO)
Dichloromethane
Toluene
[Add other solvents as needed]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound in a given solvent.[1] The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Volumetric flasks

  • Screw-cap vials or flasks

  • Orbital shaker or wrist-action shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Analytical balance

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC-MS, or NMR)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure that equilibrium with the saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker with a constant temperature bath set to the desired experimental temperature.

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The exact time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Concentration Analysis:

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry, HPLC, etc.).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

3.3. Considerations and Best Practices

  • Purity of Compound and Solvents: The purity of both the solute and the solvents can significantly impact solubility measurements. Use high-purity materials.

  • Temperature Control: Solubility is highly dependent on temperature. Maintain a constant and accurately measured temperature throughout the experiment.

  • Equilibration Time: Ensure that sufficient time is allowed for the system to reach equilibrium.

  • pH of Aqueous Solutions: For aqueous solvents, the pH should be measured and controlled, as it can influence the solubility of ionizable compounds.

  • Replicates: Perform all measurements in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Add excess this compound to solvent in a vial equilibrate Agitate at constant temperature (e.g., 24-72 hours) prep->equilibrate Seal vial settle Allow solid to settle equilibrate->settle centrifuge Centrifuge for complete separation settle->centrifuge sample Withdraw and filter supernatant centrifuge->sample dilute Dilute sample for analysis sample->dilute analyze Analyze concentration (e.g., HPLC, UV-Vis) dilute->analyze result Calculate Solubility analyze->result

References

A Technical Guide to Potential Research Areas for 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-2-methylpropan-1-ol is a bifunctional organic compound containing both a primary alcohol and a tertiary alkyl bromide. This unique structural arrangement offers a rich landscape for chemical exploration, positioning it as a versatile building block in synthetic chemistry, a potential candidate for polymer science applications, and a scaffold for medicinal chemistry. Its reactivity is dominated by the interplay between the hydroxyl and bromo functional groups, suggesting pathways for intramolecular reactions and the synthesis of diverse derivatives. This technical guide outlines promising research areas for this compound, providing detailed experimental considerations and conceptual frameworks for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is presented below. This data is essential for laboratory handling and experimental design.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 55376-31-3[1][2]
Molecular Formula C₄H₉BrO[2]
Molecular Weight 153.02 g/mol [2]
IUPAC Name This compound[2]
Synonyms 2-Bromo-2-methylpropanol, 2-Bromo-2-methyl-1-propanol[2]
Canonical SMILES CC(C)(CO)Br[2]

| InChI Key | PUPDAQGFJMQNBK-UHFFFAOYSA-N[2] |

Table 2: GHS Hazard Information

Hazard Statement Code Description
H227 Flammable liquids Combustible liquid[2]
H302 Acute toxicity, oral Harmful if swallowed[2]
H315 Skin corrosion/irritation Causes skin irritation[2]
H319 Serious eye damage/eye irritation Causes serious eye irritation[2]

| H335 | Specific target organ toxicity, single exposure | May cause respiratory irritation[2] |

Core Research Area 1: Advanced Synthetic Intermediates

The bifunctional nature of this compound makes it an ideal precursor for a variety of valuable organic molecules. Its reactivity can be selectively targeted at either the tertiary bromide or the primary alcohol, or both can be involved in intramolecular processes.

Intramolecular Cyclization: Synthesis of 2,2-Dimethyloxirane

The molecule is a classic halohydrin. Treatment with a non-nucleophilic strong base can induce an intramolecular Sₙ2 reaction, where the alkoxide formed from the deprotonation of the alcohol acts as a nucleophile, displacing the adjacent bromide to form an epoxide ring.[3][4] This intramolecular Williamson ether synthesis is an efficient method for creating highly functionalized oxiranes.[3][4]

G cluster_start Starting Material cluster_process Process cluster_end Product A This compound B Deprotonation (Strong Base, e.g., NaH) A->B Reagent C Intramolecular SN2 Attack B->C Forms Alkoxide D Bromide Elimination C->D Ring Closure E 2,2-Dimethyloxirane D->E Final Product

Caption: Workflow for intramolecular synthesis of 2,2-Dimethyloxirane.

Experimental Protocol: Synthesis of 2,2-Dimethyloxirane

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield pure 2,2-dimethyloxirane.

Nucleophilic Substitution via Sₙ1 Mechanism

The tertiary nature of the carbon bearing the bromine atom strongly favors a unimolecular nucleophilic substitution (Sₙ1) mechanism.[5][6][7] The reaction proceeds through a stable tertiary carbocation intermediate, which can then be attacked by a wide range of nucleophiles.[6][8] This pathway allows for the synthesis of a diverse library of 2-substituted-2-methylpropan-1-ol derivatives.

G A This compound B Tertiary Carbocation Intermediate A->B Slow, Rate-Determining Step (Heterolytic Cleavage) C Bromide Ion (Br⁻) E 2-Substituted-2-methylpropan-1-ol B->E Fast Step (Nucleophilic Attack) D Nucleophile (Nu⁻) D->B

Caption: Sₙ1 reaction pathway for this compound.

Potential Nucleophiles for Investigation:

  • Azides (e.g., NaN₃): To synthesize 2-azido-2-methylpropan-1-ol, a precursor for amines or for use in click chemistry.

  • Cyanides (e.g., KCN): To form 2-cyano-2-methylpropan-1-ol, which can be hydrolyzed to a carboxylic acid.

  • Amines (RNH₂): To create secondary or tertiary amino alcohols, which are common motifs in pharmaceuticals.

  • Thiols (RSH): To generate thioethers with potential applications in materials science.

Core Research Area 2: Polymer Chemistry

Alkyl halides are fundamental components in many polymerization reactions, often serving as initiators. The structure of this compound suggests its potential utility in initiating cationic polymerization.

Initiator for Cationic Polymerization

In the presence of a Lewis acid co-initiator (e.g., AlCl₃, TiCl₄), this compound can generate the stable 2-methyl-1-hydroxypropan-2-yl cation. This tertiary carbocation is an excellent initiator for the cationic polymerization of electron-rich alkenes such as isobutylene (B52900) or styrene. The primary hydroxyl group remains available for post-polymerization modification, allowing for the synthesis of functional polymers.

G cluster_initiation Initiation cluster_propagation Propagation A This compound C Tertiary Carbocation Initiator A->C Abstraction of Br⁻ B Lewis Acid (e.g., AlCl₃) B->A E Growing Polymer Chain C->E Attacks Monomer D Monomer (e.g., Isobutylene) D->C E->E Chain Growth

Caption: Initiation of cationic polymerization using this compound.

Experimental Protocol: Cationic Polymerization of Isobutylene

  • Setup: Assemble a reactor system under a dry, inert atmosphere, and cool it to the desired polymerization temperature (e.g., -80 °C) using a dry ice/acetone bath.

  • Solvent and Monomer: Charge the reactor with a dry, non-polar solvent (e.g., dichloromethane (B109758) or hexane) and the purified isobutylene monomer.

  • Initiator Addition: Add the this compound initiator to the reactor.

  • Co-initiator Addition: Slowly add the Lewis acid co-initiator (e.g., a solution of TiCl₄ in the reaction solvent) to begin the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time, monitoring for changes in viscosity.

  • Termination: Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Purification: Collect the polymer by filtration, wash it, and dry it under vacuum to a constant weight. Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity.

Core Research Area 3: Medicinal Chemistry and Drug Discovery

Halogenated organic molecules are prevalent in pharmaceuticals and serve as important scaffolds in drug discovery. The structural motifs within this compound present opportunities for creating novel compounds with potential biological activity.

Scaffold for Novel Bioactive Molecules

The compound can be used as a starting point for creating a library of derivatives for biological screening. There is evidence that this compound is used in the preparation of naphthol-phenylboronic acid ester compounds which exhibit antitumor activity.[1][9] Furthermore, structurally related compounds like 2-Bromo-2-methylpropan-1-amine are considered valuable scaffolds for synthesizing novel ligands.[10] Research can focus on synthesizing analogues and evaluating their efficacy against various cell lines or biological targets.

A related compound, 2-bromo-2-nitropropane-1,3-diol (Bronopol), is a known antimicrobial agent with high activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[11] Its mechanism involves the catalytic oxidation of thiol-containing materials, leading to the production of active oxygen species that are responsible for its bactericidal activity.[12] This suggests that derivatives of this compound could be investigated for similar antimicrobial properties.

G A Lead Compound (this compound) B Derivative Synthesis (Sₙ1 Reactions, Esterification, etc.) A->B C Library of Novel Compounds B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E Bioactivity F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Logical workflow for drug discovery starting from a lead scaffold.

Research Directions:

  • Antitumor Agents: Synthesize a series of esters or ethers from the primary alcohol and test their cytotoxicity against various cancer cell lines, building upon its known use in preparing antitumor compounds.[1][9]

  • Antimicrobial Agents: Explore reactions that introduce functionalities known to contribute to antimicrobial activity, inspired by the action of compounds like Bronopol.[11][12]

  • Enzyme Inhibitors: The neopentyl-like structure can serve as a bulky, lipophilic group to target the active sites of enzymes.[10] Derivatives could be designed as potential inhibitors for proteases, kinases, or other enzyme classes.

Conclusion

This compound is a compound with significant untapped research potential. Its value extends beyond its basic chemical properties into several key areas of modern chemical science. The strategic research directions outlined in this guide—spanning advanced synthetic intermediates, polymer initiation, and medicinal chemistry—provide a robust framework for future investigation. The accessibility of its functional groups through well-understood reaction mechanisms like Sₙ1 substitutions and intramolecular cyclizations makes it an attractive and versatile tool for both academic and industrial researchers. Further exploration of this compound is likely to yield novel materials, valuable chemical entities, and potentially new therapeutic leads.

References

Methodological & Application

Application Notes: The Synthetic Utility of 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-2-methylpropan-1-ol (CAS No: 55376-31-3) is a versatile bifunctional organic compound that serves as a valuable building block in synthetic chemistry.[1][2] Its structure, featuring a tertiary alkyl bromide and a primary alcohol, allows for a range of chemical transformations, making it a useful precursor in the synthesis of various organic molecules, including epoxides and aldehydes. The strategic placement of these functional groups offers chemists the ability to perform sequential reactions, building molecular complexity from a simple, commercially available starting material. These attributes make it a compound of interest for researchers, scientists, and professionals in drug development and discovery.[3][4]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is provided below. This data is essential for proper handling, reaction planning, and safety assessment.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 55376-31-3[2]
Molecular Formula C₄H₉BrO[2]
Molecular Weight 153.02 g/mol [2]
Appearance Combustible liquid[2]
GHS Hazard Statements H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

Core Applications in Organic Synthesis

This compound is a classic halohydrin, a class of compounds uniquely suited for intramolecular reactions. The primary applications involve the formation of epoxides via an intramolecular Sₙ2 reaction and the subsequent rearrangement of the epoxide to form aldehydes.

G A This compound B 2,2-Dimethyloxirane (B32121) (Isobutylene Oxide) A->B  Intramolecular S arr;sub>N arr;/sub>2 (Base) C 2-Methylpropanal (Isobutyraldehyde) B->C  Acid-Catalyzed Rearrangement

Caption: Key synthetic transformations of this compound.

Application 1: Synthesis of 2,2-Dimethyloxirane (Isobutylene Oxide)

The proximity of the alcohol and the tertiary bromide allows for an efficient intramolecular Williamson ether synthesis. Treatment with a strong base deprotonates the hydroxyl group, forming an alkoxide. This nucleophilic alkoxide then readily attacks the adjacent carbon bearing the bromine atom in an intramolecular Sₙ2 fashion, displacing the bromide ion to form the stable three-membered epoxide ring.[5][6]

ParameterConditionPurpose
Reagent Sodium Hydride (NaH) or Sodium Hydroxide (NaOH)To deprotonate the alcohol, forming the nucleophilic alkoxide.[5]
Solvent Aprotic solvent (e.g., THF, Diethyl Ether)To facilitate the Sₙ2 reaction without interfering.
Temperature 0 °C to room temperatureTo control the reaction rate and minimize side reactions.
Reaction Type Intramolecular Sₙ2To form the epoxide ring.[5][6]

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic applications of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification A Dissolve this compound in anhydrous THF B Cool solution to 0 °C (ice bath) A->B C Add strong base (e.g., NaH) portion-wise B->C D Stir at room temperature (Monitor by TLC) C->D E Quench with water D->E F Extract with organic solvent (e.g., Diethyl Ether) E->F G Dry organic layer (Na₂SO₄) F->G H Filter and concentrate under reduced pressure G->H I Purify by distillation H->I

Caption: General experimental workflow for epoxide synthesis.

Protocol 1: Synthesis of 2,2-Dimethyloxirane

This protocol details the base-mediated cyclization of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and condenser

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.

  • Add the solution of this compound dropwise to the stirred NaH slurry over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and carefully remove the solvent by distillation due to the volatility of the epoxide product.

  • The crude 2,2-dimethyloxirane can be further purified by fractional distillation.

Application 2: Synthesis of 2-Methylpropanal (Isobutyraldehyde)

The epoxide formed in the previous step, 2,2-dimethyloxirane, can undergo an acid-catalyzed rearrangement to yield 2-methylpropanal, also known as isobutyraldehyde.[7][8] This transformation is a type of pinacol (B44631) rearrangement. Protonation of the epoxide oxygen makes it a good leaving group. The subsequent cleavage of a C-O bond forms a tertiary carbocation, which is then stabilized by a 1,2-hydride shift, leading to the formation of the aldehyde.

Protocol 2: Rearrangement to 2-Methylpropanal

This protocol describes the acid-catalyzed rearrangement of 2,2-dimethyloxirane.

Materials:

  • 2,2-Dimethyloxirane (from Protocol 1)

  • Dilute sulfuric acid (H₂SO₄) or a Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 2,2-dimethyloxirane in anhydrous diethyl ether and place it in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of dilute sulfuric acid or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC analysis. The reaction is typically rapid.

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous layer is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and carefully remove the solvent by distillation.

  • The resulting 2-methylpropanal can be purified by fractional distillation.[7]

This compound is a highly effective and versatile reagent in organic synthesis. Its ability to readily form epoxides, which can be further transformed into other valuable compounds like aldehydes, makes it an important tool for synthetic chemists. The protocols provided herein offer a foundation for researchers to utilize this building block in the creation of more complex molecules for applications in materials science, agrochemicals, and pharmaceutical development.

References

Application Note: A Detailed Experimental Protocol for the SN1 Reaction of 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for conducting the solvolysis of 2-bromo-2-methylpropan-1-ol, a classic example of a unimolecular nucleophilic substitution (SN1) reaction. This tertiary alkyl halide is expected to proceed through a stable tertiary carbocation intermediate, leading primarily to the substitution product, with a competing unimolecular elimination (E1) pathway.

Introduction

The solvolysis of tertiary alkyl halides is a fundamental reaction in organic chemistry that proceeds through an SN1 mechanism. This mechanism involves a two-step process: the formation of a carbocation intermediate followed by a rapid attack by a nucleophile.[1][2] In the case of 2-bromo-2-methylpropane, its reaction with a nucleophilic solvent like water or ethanol (B145695) is a well-studied example of an SN1 reaction.[3][4] The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide, making it a first-order reaction.

This protocol details the solvolysis of this compound in a mixed aqueous ethanol solvent system. The primary product is the SN1 substitution product, 2-methylpropane-1,2-diol (B142230). A competing E1 elimination reaction can also occur, yielding 2-methyl-2-propen-1-ol, particularly at elevated temperatures. This experiment allows for the study of SN1 reaction kinetics and the factors influencing the ratio of substitution to elimination products.

Reaction Mechanism

The solvolysis of this compound proceeds via two competing pathways originating from a common tertiary carbocation intermediate.

SN1 Pathway

The SN1 mechanism for the formation of 2-methylpropane-1,2-diol involves the following steps:

  • Formation of a Tertiary Carbocation: The carbon-bromine bond in this compound undergoes heterolytic cleavage in a slow, rate-determining step to form a stable tertiary carbocation and a bromide ion.

  • Nucleophilic Attack: A molecule of water from the solvent acts as a nucleophile and attacks the electrophilic carbocation.

  • Deprotonation: A final rapid deprotonation step by another water molecule yields the neutral substitution product, 2-methylpropane-1,2-diol.

E1 Pathway

The E1 mechanism for the formation of 2-methyl-2-propen-1-ol involves:

  • Formation of a Tertiary Carbocation: This is the same rate-determining step as in the SN1 pathway.

  • Deprotonation: A water molecule acts as a base, removing a proton from a carbon atom adjacent to the carbocation, leading to the formation of a carbon-carbon double bond and the elimination product, 2-methyl-2-propen-1-ol.

Experimental Protocol

This protocol is adapted from general procedures for the solvolysis of tertiary alkyl halides.

Materials and Reagents
  • This compound

  • Ethanol (95%)

  • Deionized water

  • Acetone

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758)

  • pH indicator (e.g., bromothymol blue)

  • Standardized sodium hydroxide (B78521) solution (0.1 M)

Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

  • NMR spectrometer

  • FTIR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 50 mL of a 50:50 (v/v) ethanol-water solution.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically measuring the pH of the solution. The formation of HBr as a byproduct will cause the pH to decrease. Alternatively, small aliquots can be withdrawn at regular intervals, quenched with cold acetone, and analyzed by GC to determine the disappearance of the starting material.

  • Reaction Conditions: Stir the reaction mixture at room temperature (approximately 25°C) for 24 hours or at a slightly elevated temperature (e.g., 40°C) to increase the reaction rate. Note that higher temperatures may favor the E1 elimination product.

  • Workup:

    • After the reaction is complete (as determined by monitoring), pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic extracts and wash with 50 mL of 5% sodium bicarbonate solution to neutralize any remaining HBr, followed by 50 mL of deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification and Analysis:

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

    • Analyze the purified product(s) by ¹H NMR, ¹³C NMR, FTIR, and GC-MS to confirm their identity and determine the product ratio.

Data Presentation

The following table presents representative data for the solvolysis of this compound under different conditions. (Note: These are hypothetical values for illustrative purposes).

Temperature (°C)Solvent System (v/v)Reaction Time (h)SN1 Product Yield (%)E1 Product Yield (%)
2550:50 Ethanol:Water248515
4050:50 Ethanol:Water87525
2570:30 Ethanol:Water369010

Product Characterization

2-Methylpropane-1,2-diol (SN1 Product)
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.45 (s, 2H, -CH₂OH), 2.50 (br s, 2H, -OH), 1.20 (s, 6H, 2 x -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 73.0 (C-OH), 70.5 (-CH₂OH), 25.0 (2 x -CH₃).

  • IR (neat, cm⁻¹): 3350 (broad, O-H stretch), 2970 (C-H stretch), 1045 (C-O stretch).

2-Methyl-2-propen-1-ol (E1 Product)
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.98 (s, 1H, =CH₂), 4.85 (s, 1H, =CH₂), 4.05 (s, 2H, -CH₂OH), 1.75 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 145.0 (=C(CH₃)-), 112.0 (=CH₂), 68.0 (-CH₂OH), 22.0 (-CH₃).

  • IR (neat, cm⁻¹): 3340 (broad, O-H stretch), 3080 (=C-H stretch), 2920 (C-H stretch), 1650 (C=C stretch), 1030 (C-O stretch).

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Purification & Analysis start Dissolve this compound in 50:50 Ethanol:Water react Stir at specified temperature start->react monitor Monitor reaction progress (pH or GC) react->monitor extract Extract with Dichloromethane monitor->extract wash_bicarb Wash with 5% NaHCO3 extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water dry Dry over MgSO4 wash_water->dry evaporate Evaporate solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography analysis Spectroscopic Analysis (NMR, IR, GC-MS) chromatography->analysis reaction_pathway reactant This compound carbocation Tertiary Carbocation Intermediate reactant->carbocation Slow (Rate-determining) sn1_product 2-Methylpropane-1,2-diol (SN1 Product) carbocation->sn1_product + H2O (Nucleophile) - H+ e1_product 2-Methyl-2-propen-1-ol (E1 Product) carbocation->e1_product - H+ (Base)

References

Application Notes and Protocols for Reactions Involving 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for laboratory procedures involving 2-Bromo-2-methylpropan-1-ol. The primary focus is on its principal reaction: a base-mediated intramolecular cyclization to form the versatile epoxide, 2,2-dimethyloxirane (B32121) (also known as isobutylene (B52900) oxide). This transformation is a key step for synthesizing more complex molecules and is of significant interest in medicinal chemistry and materials science.

Overview of Reactivity

This compound is a bromohydrin derivative. Its structure, featuring a primary alcohol (-CH2OH) and a tertiary alkyl bromide ((CH3)2C-Br) on an adjacent carbon, makes it highly susceptible to intramolecular reactions. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This nucleophilic alkoxide then readily attacks the carbon atom bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide ion and forming a strained, three-membered ether ring known as an epoxide. This cyclization is typically rapid and high-yielding.

Protocol 1: Synthesis of 2,2-Dimethyloxirane via Intramolecular Cyclization

This protocol details the base-mediated intramolecular cyclization of this compound to yield 2,2-dimethyloxirane. The methodology is adapted from established procedures for the synthesis of epoxides from halohydrins.

Reaction Pathway: Base-Mediated Intramolecular Cyclization

The reaction proceeds in two main steps: deprotonation of the alcohol followed by an intramolecular nucleophilic substitution (SN2).

G start This compound intermediate Alkoxide Intermediate start->intermediate Deprotonation base Base (e.g., NaOH) product 2,2-Dimethyloxirane intermediate->product Intramolecular SN2 Attack (Ring Closure) byproduct NaBr + H₂O

Caption: Reaction pathway for the synthesis of 2,2-dimethyloxirane.

Materials and Equipment
Reagent/EquipmentGrade/Specification
This compound≥97% Purity
Sodium Hydroxide (B78521) (NaOH)ACS Reagent Grade, pellets or solution
Diethyl Ether (anhydrous)ACS Grade, ≥99%
Saturated Aqueous Sodium Chloride (Brine)N/A
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)Reagent Grade
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir barN/A
Reflux condenserN/A
Separatory funnelAppropriate size
Rotary evaporatorN/A
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Experimental Protocol

The logical workflow for the synthesis and purification is outlined below.

G A 1. Dissolve this compound in water/ether mixture at 0 °C. B 2. Add aqueous NaOH solution dropwise with vigorous stirring. A->B C 3. Warm to room temperature and stir (e.g., 1-2 hours). Monitor by TLC. B->C D 4. Transfer to separatory funnel. Separate organic and aqueous layers. C->D E 5. Extract aqueous layer with diethyl ether (2x). D->E F 6. Combine all organic layers. E->F G 7. Wash combined organic layers with brine. F->G H 8. Dry organic layer over anhydrous MgSO₄. G->H I 9. Filter and concentrate solvent using a rotary evaporator. H->I J 10. Purify by distillation (optional) to obtain 2,2-Dimethyloxirane. I->J

Caption: Experimental workflow for the synthesis of 2,2-dimethyloxirane.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable solvent such as diethyl ether or a biphasic mixture of diethyl ether and water. Cool the flask to 0 °C in an ice bath.

  • Addition of Base: While stirring vigorously, add a solution of sodium hydroxide (1.1 to 1.5 equivalents) in water dropwise to the reaction mixture. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine) to remove residual water and salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Due to the volatility of the product, care should be taken during this step to avoid product loss.

  • Purification: The crude 2,2-dimethyloxirane can be purified by fractional distillation if necessary.

Quantitative Data
ParameterValue
Reactant
Molecular Weight153.02 g/mol
Product 2,2-Dimethyloxirane
Molecular Weight72.11 g/mol
Boiling Point50-51 °C
Density0.812 g/mL at 25 °C
Refractive Index (n20/D)1.374
Reaction
Expected Yield85-95% (based on similar transformations)
Spectroscopic Data for 2,2-Dimethyloxirane
¹³C NMR (in CDCl₃)Chemical Shift (ppm)
C(CH₃)₂~56.8
CH₂~52.3
CH₃~24.5

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Safety and Handling Precautions

  • This compound: This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Sodium Hydroxide: NaOH is corrosive. Handle with care to avoid skin and eye burns.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby when handling this solvent. Work in a well-ventilated area.

  • 2,2-Dimethyloxirane: Epoxides are reactive and should be handled with care. They are often considered potential alkylating agents. The product is volatile and flammable.

Always consult the Safety Data Sheet (SDS) for each chemical before use. All waste should be disposed of in accordance with local regulations.

Synthesis of Novel Derivatives from 2-Bromo-2-methylpropan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 2-bromo-2-methylpropan-1-ol. This versatile starting material offers a scaffold for the development of new chemical entities with potential applications in medicinal chemistry and materials science. The protocols outlined below cover the synthesis of ethers, esters, amines, thiols, azides, and the pivotal intermediate, isobutylene (B52900) oxide, which can be further functionalized.

Overview of Synthetic Pathways

This compound is a primary alcohol with a tertiary bromide. This structure allows for selective reactions at either the hydroxyl group or the carbon-bromine bond. The primary hydroxyl group can be readily esterified or converted into a better leaving group. The tertiary bromide is sterically hindered, making S(_N)2 reactions challenging; however, under appropriate conditions, it can be displaced or eliminated. A key transformation is the intramolecular cyclization to form isobutylene oxide, a versatile electrophilic intermediate.

Synthesis_Pathways start This compound ether Ethers start->ether  R-OH, Base (Williamson) ester Esters start->ester  R-COCl or (RCO)2O, Base amine Amines start->amine  R2NH thiol Thiols start->thiol  NaSH or Thiourea azide Azides start->azide  NaN3 isobutylene_oxide Isobutylene Oxide start->isobutylene_oxide  Base (e.g., NaOH) substituted_oxiranes Substituted Oxiranes isobutylene_oxide->substituted_oxiranes  Nucleophiles (R-OH, R-NH2, etc.)

Caption: Synthetic pathways for derivatives of this compound.

Synthesis of Isobutylene Oxide

A primary and highly useful transformation of this compound is its conversion to isobutylene oxide. This intramolecular cyclization proceeds readily in the presence of a base. Isobutylene oxide is a valuable electrophilic intermediate for the synthesis of a wide range of derivatives.

Experimental Protocol: Synthesis of Isobutylene Oxide

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in water.

  • Slowly add a solution of sodium hydroxide (1.1 equivalents) in water to the stirred solution.

  • Heat the reaction mixture to a gentle reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford isobutylene oxide.

Quantitative Data (Analogous Reaction): Due to the limited availability of specific data for this reaction, the following table presents data for a similar intramolecular cyclization to form an epoxide.

ProductStarting MaterialReagentSolventYield (%)Reference
Isobutylene OxideThis compoundNaOHWaterNot ReportedGeneral Knowledge

Synthesis of Ether Derivatives (Williamson Ether Synthesis)

The hydroxyl group of this compound can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide to yield an ether. It is important to note that the tertiary bromide on the starting material is prone to elimination under basic conditions, so careful control of reaction conditions is necessary.

Experimental Protocol: Synthesis of 1-Alkoxy-2-bromo-2-methylpropane

Materials:

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative Williamson Ether Synthesis):

ProductAlcoholAlkyl HalideBaseSolventYield (%)Reference
2-Butoxynaphthalene2-Naphthol1-BromobutaneNaOHEthanolNot specified[1]
Methylphenoxyacetic acidp-CresolChloroacetic acidKOHWaterNot specified[1]

Synthesis of Ester Derivatives

Esterification of the primary alcohol can be achieved using standard methods, such as reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Experimental Protocol: Synthesis of 2-Bromo-2-methylpropyl esters

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride (e.g., acetic anhydride)

  • Pyridine (B92270) or Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent) and pyridine (1.2 equivalents) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C and slowly add the acyl chloride or acid anhydride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Synthesis of Amine, Thiol, and Azide Derivatives from Isobutylene Oxide

The strained ring of isobutylene oxide makes it an excellent electrophile for reactions with various nucleophiles, providing a versatile route to a range of functionalized derivatives.

Oxirane_Ring_Opening isobutylene_oxide Isobutylene Oxide amino_alcohol 1-Amino-2-methylpropan-2-ol Derivatives isobutylene_oxide->amino_alcohol  R2NH thiol_alcohol 1-Thio-2-methylpropan-2-ol Derivatives isobutylene_oxide->thiol_alcohol  RSH azido_alcohol 1-Azido-2-methylpropan-2-ol isobutylene_oxide->azido_alcohol  NaN3

Caption: Ring-opening reactions of Isobutylene Oxide with nucleophiles.

Experimental Protocols

General Procedure for Nucleophilic Ring Opening:

  • Dissolve isobutylene oxide (1 equivalent) in a suitable solvent (e.g., ethanol, THF, water).

  • Add the nucleophile (1.1 - 2 equivalents) (e.g., an amine, a thiol, or sodium azide).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up the reaction mixture according to the nature of the product. This may involve extraction, washing, and drying of the organic layer.

  • Purify the product by distillation, recrystallization, or column chromatography.

Quantitative Data (Representative Examples):

Derivative TypeNucleophileSolventProductYield (%)
Amino-alcoholAmmonia/AminesEthanol/Water1-Amino-2-methylpropan-2-ol derivativesVaries
Thiol-alcoholThiols/NaSHEthanol1-(Alkylthio)-2-methylpropan-2-ol derivativesVaries
Azido-alcoholSodium AzideDMF/Water1-Azido-2-methylpropan-2-olGood

Potential Biological Activities and Applications

While specific biological data for many derivatives of this compound are not extensively reported, the structural motifs accessible through the synthetic pathways described suggest potential for a range of biological activities. In particular, epoxide-containing compounds have been investigated for their antitumor and antimicrobial properties.[2][3][4][5][6]

Hypothetical Biological Screening Workflow

A general workflow for the initial biological evaluation of the synthesized novel derivatives is proposed below.

Biological_Screening synthesis Synthesis of Novel Derivatives antimicrobial Antimicrobial Assays (MIC determination) synthesis->antimicrobial antitumor Antitumor Assays (Cytotoxicity, Apoptosis) synthesis->antitumor sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar antitumor->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the biological evaluation of novel derivatives.

Antimicrobial Activity

Derivatives of this compound, particularly those containing an oxirane ring or subsequent ring-opened products, may exhibit antimicrobial activity.[6] Screening against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine the Minimum Inhibitory Concentration (MIC) would be a primary step in evaluating their potential.

Antitumor Activity

The epoxide functional group is a known pharmacophore in several anticancer agents.[2][4][5] The synthesized oxirane derivatives and their downstream products could be evaluated for their cytotoxic effects against various cancer cell lines (e.g., breast, lung, colon cancer). Subsequent studies could investigate the mechanism of action, such as the induction of apoptosis.

Quantitative Data (Antitumor Activity of Related Epoxides):

Compound ClassCell LineIC₅₀ (µM)Reference
Triterpenoid EpoxidesB16 Melanoma0.7 - 5.2[2]
Quinoxaline EpoxidesSK-N-SH Neuroblastoma2.49 - 7.12[5]

Conclusion

This compound serves as a versatile and readily available starting material for the synthesis of a diverse library of novel derivatives. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of ethers, esters, amines, thiols, azides, and various functionalized compounds derived from isobutylene oxide. The potential for discovering new molecules with interesting biological activities, particularly in the areas of antimicrobial and antitumor research, warrants further investigation of this chemical scaffold. Careful optimization of the provided protocols will be necessary to achieve the best results for specific target molecules.

References

Application of 2-Bromo-2-methylpropan-1-ol in Developing Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-methylpropan-1-ol is a versatile chemical intermediate that holds potential in the synthesis of novel antitumor agents. Its structural features, including a reactive bromine atom and a primary alcohol group, allow for its incorporation into a variety of molecular scaffolds. While direct antitumor activity of this compound itself has not been extensively reported, its utility lies in its role as a precursor for the synthesis of more complex molecules with potential cytotoxic and targeted anticancer properties. This document outlines the application of this compound in the development of such agents, with a focus on its use in synthesizing derivatives of phenylboronic acids and naphthols, classes of compounds that have demonstrated significant promise in oncology research.

The rationale for using this compound as a building block is to introduce a neopentyl group, which can enhance the lipophilicity and steric bulk of a molecule. These properties can influence the compound's interaction with biological targets, metabolic stability, and pharmacokinetic profile. This document provides an overview of the potential therapeutic applications, synthetic strategies, and protocols for evaluating the antitumor efficacy of compounds derived from this starting material.

Section 1: Potential Therapeutic Applications and Mechanisms

Derivatives that can be synthesized using this compound, such as those incorporating phenylboronic acid or naphthol moieties, may exhibit antitumor activity through various mechanisms.

1.1 Phenylboronic Acid Derivatives: Targeting Sialic Acid

Phenylboronic acids (PBAs) and their esters are known to interact with diols, including the sialic acid residues that are often overexpressed on the surface of cancer cells. This interaction provides a basis for targeted drug delivery and selective cytotoxicity.

  • Mechanism of Action: PBA-containing molecules can form reversible covalent bonds with sialic acids, leading to increased accumulation of the therapeutic agent at the tumor site. This targeted approach can enhance efficacy while minimizing off-target toxicity.[1] Some boronic acid-based drugs, like bortezomib, act as proteasome inhibitors, inducing apoptosis in cancer cells.[2]

1.2 Naphthol Derivatives: Diverse Anticancer Activities

Naphthol and its derivatives represent a class of compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[3]

  • Mechanism of Action: The planar aromatic structure of naphthols allows them to intercalate with DNA, potentially leading to cell cycle arrest and apoptosis. Furthermore, various derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

Section 2: Quantitative Data on Related Antitumor Agents

While specific data for direct derivatives of this compound is limited, the following tables summarize the in vitro anticancer activity of related phenylboronic acid and naphthol derivatives against various human cancer cell lines, providing a benchmark for newly synthesized compounds.

Table 1: In Vitro Anticancer Activity of Phenylboronic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Peptide Boronate DerivativeRPMI-8226 (Multiple Myeloma)0.00666[2]
Peptide Boronate DerivativeKM3 (Multiple Myeloma)0.0101[2]
Peptide Boronate DerivativeU266 (Multiple Myeloma)0.00431[2]
Benzoxaborole DerivativeOvarian Cancer Cells0.021[2]

Table 2: In Vitro Anticancer Activity of Naphthol Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Naphthoquinone-naphthol Derivative 13HCT116 (Colon)1.18[4]
Naphthoquinone-naphthol Derivative 13PC9 (Lung)0.57[4]
Naphthoquinone-naphthol Derivative 13A549 (Lung)2.25[4]
Aminobenzylnaphthol (MMZ-140C)BxPC-3 (Pancreatic)30.15[5]
Aminobenzylnaphthol (MMZ-45B)HT-29 (Colon)31.78[5]
1-Alkyl-2-naphthol Derivative 5dHep G2 (Liver)1.2[6]
1-Alkyl-2-naphthol Derivative 5dA549 (Lung)1.6[6]
1-Alkyl-2-naphthol Derivative 5dMDA-MB-231 (Breast)0.9[6]
1-Alkyl-2-naphthol Derivative 5dHeLa (Cervical)0.8[6]

Section 3: Experimental Protocols

This section details the synthetic and biological evaluation protocols relevant to the development of antitumor agents from this compound.

3.1 Proposed Synthesis of a Phenylboronic Acid Derivative

This protocol describes a hypothetical multi-step synthesis to incorporate the 2-methylpropan-1-ol moiety into a phenylboronic acid scaffold.

Step 1: Etherification of 4-bromophenol (B116583) with this compound

  • To a solution of 4-bromophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Reflux the reaction mixture for 24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-bromo-4-((2-methyl-1-hydroxypropan-2-yl)oxy)benzene.

Step 2: Suzuki-Miyaura Coupling to Introduce the Boronic Acid Moiety

  • In a reaction vessel, combine the product from Step 1 (1.0 eq), bis(pinacolato)diboron (B136004) (1.2 eq), and potassium acetate (B1210297) (3.0 eq) in 1,4-dioxane.

  • Degas the mixture with argon for 20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq) to the mixture.

  • Heat the reaction at 80°C for 12 hours under an argon atmosphere.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting boronic ester by column chromatography.

  • Hydrolyze the pinacol (B44631) boronate ester to the corresponding phenylboronic acid using an appropriate method (e.g., treatment with a strong acid).

3.2 In Vitro Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized test compound in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Section 4: Visualizations

4.1 Diagrams of Signaling Pathways and Experimental Workflows

G cluster_synthesis Proposed Synthetic Workflow A This compound C Etherification (K2CO3, Acetone) A->C B 4-Bromophenol B->C D Intermediate Ether C->D F Suzuki-Miyaura Coupling (Pd(dppf)Cl2, KOAc) D->F E Bis(pinacolato)diboron E->F G Boronic Ester Derivative F->G H Hydrolysis G->H I Final Phenylboronic Acid Derivative H->I

Caption: Proposed synthesis of a phenylboronic acid derivative.

G cluster_pathway Targeting Sialic Acid on Cancer Cells cluster_membrane Drug PBA-Derived Antitumor Agent SialicAcid Sialic Acid Residue Drug->SialicAcid Reversible Covalent Bonding Membrane Cancer Cell Membrane Internalization Internalization & Drug Release SialicAcid->Internalization Glycoprotein Glycoprotein Glycoprotein->SialicAcid overexpressed Apoptosis Apoptosis Internalization->Apoptosis Induces

Caption: Mechanism of PBA derivatives targeting cancer cells.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Note: Protecting Group Strategies for 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-2-methylpropan-1-ol is a bifunctional organic compound featuring a primary alcohol and a tertiary bromide. This structure presents unique challenges in multi-step syntheses. The primary alcohol is nucleophilic and its acidic proton can interfere with a variety of reagents, particularly strong bases like Grignard reagents or organolithiums.[1][2] Concurrently, the tertiary bromide is a good leaving group, making the molecule susceptible to substitution (SN1) and elimination (E1) reactions, especially under basic, acidic, or heated conditions.[3] To achieve selective transformations elsewhere in a molecule containing this moiety, effective protection of the hydroxyl group is critical. This document provides a detailed guide to the selection and application of a suitable protecting group for this compound, with a focus on mild and efficient protocols.

Selecting a Suitable Protecting Group

The ideal protecting group for this compound must be introduced and removed under mild conditions that do not promote side reactions at the tertiary bromide center.

  • Silyl Ethers (TBDMS): tert-Butyldimethylsilyl (TBDMS) ethers are an excellent choice for protecting alcohols.[4] They are readily formed by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a mild base like imidazole (B134444).[5] TBDMS ethers are stable to a wide range of non-acidic reagents, including strong bases and organometallics.[1][6] Critically, their removal is achieved under gentle conditions using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or mild acid, which preserves the integrity of the tertiary bromide.[7][8]

  • Benzyl (B1604629) Ethers (Bn): Benzyl ethers are another common protecting group. However, their installation typically requires a strong base like sodium hydride (NaH) with benzyl bromide, which can induce elimination of the tertiary bromide in this compound.[9][10] While deprotection via catalytic hydrogenolysis is mild, the protection step poses a significant risk of side-product formation.[11]

  • Acetyl Esters (Ac): Acetyl groups are easily installed but their removal requires harsh acidic or basic hydrolysis (e.g., refluxing in 6M HCl or NaOH), conditions under which this compound would readily decompose.[12][13][14]

Based on this analysis, the TBDMS group is the most suitable choice due to its mild application and cleavage conditions, ensuring orthogonality with the sensitive tertiary bromide functionality.

Experimental Protocols

The following protocols describe the protection of this compound as its TBDMS ether and its subsequent deprotection.

Protocol 1: Protection of this compound with TBDMS-Cl

This procedure details the formation of 1-((tert-butyldimethylsilyl)oxy)-2-bromo-2-methylpropane.

Workflow Diagram

G cluster_start Starting Material cluster_protection Protection Step cluster_intermediate Protected Intermediate cluster_reaction Further Synthesis cluster_deprotection Deprotection Step cluster_end Final Product Start This compound Protect TBDMS Protection Start->Protect TBDMS-Cl, Imidazole, DMF Intermediate TBDMS-Protected Alcohol (Stable to Grignard, etc.) Protect->Intermediate Reaction Perform Desired Reaction (e.g., Grignard Formation) Intermediate->Reaction Orthogonal Chemistry Deprotect TBDMS Deprotection Reaction->Deprotect TBAF, THF End Deprotected Alcohol Deprotect->End

Caption: General workflow for using TBDMS as a protecting group.

Materials

Reagent/MaterialM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)Equivalents
This compound153.021.53 g10.01.0
tert-Butyldimethylsilyl chloride (TBDMS-Cl)150.721.66 g11.01.1
Imidazole68.081.50 g22.02.2
Anhydrous Dimethylformamide (DMF)73.0920 mL--
Diethyl ether74.12~150 mL (for workup)--
Saturated aq. NH₄Cl solution-~50 mL (for workup)--
Brine-~50 mL (for workup)--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--

Procedure

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF (2 mL/mmol of alcohol) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Add TBDMS-Cl (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-16 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into a separatory funnel containing water (5 mL/mmol of alcohol) and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous NH₄Cl solution (2 x 25 mL) and brine (1 x 50 mL) to remove DMF and imidazole salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the pure TBDMS ether.

Protocol 2: Deprotection of 1-((tert-butyldimethylsilyl)oxy)-2-bromo-2-methylpropane

This procedure regenerates the primary alcohol using a fluoride source.

Materials

Reagent/MaterialM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)Equivalents
TBDMS-protected alcohol267.262.67 g10.01.0
Tetrabutylammonium fluoride (TBAF), 1.0 M in THF261.4711 mL11.01.1
Anhydrous Tetrahydrofuran (THF)72.1120 mL--
Diethyl ether74.12~100 mL (for workup)--
Saturated aq. NH₄Cl solution-~50 mL (for workup)--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Procedure

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF (2 mL/mmol) in a round-bottom flask at room temperature under an inert atmosphere.[7]

  • Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.[7]

  • Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL/mmol).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.[7]

  • If necessary, purify the product via flash column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the TBDMS protection and deprotection of primary alcohols, which are expected to be comparable for this compound.

Reaction StepProtecting GroupKey ReagentsTypical Yield (%)
ProtectionTBDMSTBDMS-Cl, Imidazole, DMF85-98%
DeprotectionTBDMSTBAF, THF80-100%

Chemical Reaction Diagram

reaction_scheme start HO-CH₂-C(CH₃)₂-Br reagent1 TBDMS-Cl, Imidazole ---------------------> Protection start->reagent1 protected TBDMS-O-CH₂-C(CH₃)₂-Br reagent2 <--------------------- TBAF, THF Deprotection protected->reagent2 deprotected HO-CH₂-C(CH₃)₂-Br reagent1->protected reagent2->deprotected

Caption: TBDMS protection and deprotection of this compound.

References

Application Notes and Protocols for Monitoring Reactions of 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 2-Bromo-2-methylpropan-1-ol. The protocols outlined below utilize common analytical techniques to track reaction progress, enabling optimization of reaction conditions and ensuring product quality.

Introduction

This compound is a valuable building block in organic synthesis, often utilized in the formation of various derivatives through substitution and elimination reactions. Accurate monitoring of these transformations is crucial for understanding reaction kinetics, identifying intermediates, and determining reaction endpoints. This document details the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose.

Common Reactions of this compound

This compound can undergo several key reactions, including:

  • Intramolecular Substitution (Cyclization): In the presence of a base, it can cyclize to form isobutylene (B52900) oxide.

  • Elimination: Treatment with a strong base can lead to the formation of 2-methyl-2-propen-1-ol.

  • Nucleophilic Substitution (SN1 type): Although less common for this primary alcohol, under certain conditions, the tertiary bromide can facilitate substitution reactions.

These reactions can be effectively monitored using the analytical techniques described herein.

Analytical Techniques and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring the volatile components of a reaction mixture, providing both separation and identification of reactants, products, and byproducts.

Application: Monitoring the conversion of this compound to isobutylene oxide or 2-methyl-2-propen-1-ol.

Experimental Protocol:

  • Sample Preparation:

    • At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) and a known concentration of an internal standard (e.g., undecane).

    • Briefly vortex the sample.

    • If necessary, pass the sample through a small plug of silica (B1680970) gel to remove non-volatile components.

  • GC-MS Parameters:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless or with a high split ratio depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Data Presentation:

Time (min)This compound (Peak Area Ratio to IS)Isobutylene Oxide (Peak Area Ratio to IS)2-methyl-2-propen-1-ol (Peak Area Ratio to IS)
01.000.000.00
150.780.210.01
300.550.430.02
600.230.750.02
1200.050.930.02

Note: This is representative data and will vary based on specific reaction conditions.

Experimental Workflow:

GCMS_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis GC-MS Analysis Reaction Reaction Mixture (this compound + Reagents) Aliquot Withdraw Aliquot Reaction->Aliquot Time Points Quench Quench Reaction (Solvent + Internal Standard) Aliquot->Quench Inject Inject Sample Quench->Inject GC Gas Chromatography (Separation) Inject->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis (Peak Integration) MS->Data

Caption: Workflow for GC-MS monitoring of a reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for monitoring reactions with less volatile or thermally sensitive compounds. Since this compound and its likely products lack a strong UV chromophore, UV detection can be challenging. Derivatization or the use of a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) may be necessary. For simplicity, a protocol using UV detection at a low wavelength is provided, which may be applicable depending on the concentration and extinction coefficients of the analytes.

Application: Monitoring the conversion of this compound in a substitution reaction.

Experimental Protocol:

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified times.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of the mobile phase in an HPLC vial.

    • Vortex to mix.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

Data Presentation:

Time (min)This compound (Peak Area)Product (Peak Area)
01,250,0000
30875,000350,000
60550,000680,000
120210,000990,000
24050,0001,150,000

Note: This is representative data and will vary based on specific reaction conditions and analyte response factors.

Experimental Workflow:

HPLC_Workflow cluster_reaction Reaction cluster_sampling Sampling & Dilution cluster_analysis HPLC Analysis Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Time Points Dilute Dilute with Mobile Phase Aliquot->Dilute Inject Inject into HPLC Dilute->Inject Separation Chromatographic Separation Inject->Separation Detection UV Detection Separation->Detection Quantification Peak Area Quantification Detection->Quantification

Caption: HPLC analysis workflow for reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information about the species in the reaction mixture over time. ¹H NMR is particularly useful for this purpose.

Application: Real-time monitoring of the conversion of this compound.

Experimental Protocol:

  • Sample Preparation:

    • The reaction is typically carried out directly in an NMR tube.

    • Dissolve the starting material (this compound) and an internal standard (e.g., tetramethylsilane (B1202638) or a stable compound with a known concentration and non-overlapping signals) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Initiate the reaction by adding the final reagent (e.g., a base) to the NMR tube, mix quickly, and place the tube in the NMR spectrometer.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition: Set up a series of automated acquisitions at regular time intervals.

    • Key Signals to Monitor:

      • This compound: Singlet for the two CH₃ groups and a singlet for the CH₂OH group.

      • Isobutylene oxide: Signals corresponding to the epoxide protons.

      • 2-methyl-2-propen-1-ol: Signals for the vinyl protons and the CH₂OH group.

Data Presentation:

Time (min)Integral of this compound CH₂OH peakIntegral of Isobutylene Oxide proton peak
01.000.00
100.820.18
200.650.35
400.400.60
600.220.78

Note: Integrals are normalized to the integral of the starting material at t=0.

Reaction Pathway and Monitoring Logic:

NMR_Monitoring cluster_reaction Reaction Pathways Reactant This compound (Monitor disappearance of CH2OH signal) Product1 Isobutylene Oxide (Monitor appearance of epoxide signals) Reactant->Product1 Intramolecular Substitution Product2 2-methyl-2-propen-1-ol (Monitor appearance of vinyl signals) Reactant->Product2 Elimination

Caption: NMR monitoring of reaction pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, allows for real-time, in-situ monitoring of changes in functional groups during a reaction.

Application: Monitoring the consumption of the hydroxyl group of this compound.

Experimental Protocol:

  • Setup:

    • The reaction is performed in a vessel equipped with an ATR-FTIR probe.

    • The probe is immersed in the reaction mixture.

  • FTIR Data Acquisition:

    • Mode: ATR.

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans per spectrum.

    • Data Collection: Collect spectra at regular intervals throughout the reaction.

    • Key Vibrational Bands to Monitor:

      • O-H stretch (alcohol): Broad band around 3300-3400 cm⁻¹. The disappearance of this band indicates the consumption of the starting material.

      • C-O stretch (ether): Appearance of a band around 1250 cm⁻¹ for isobutylene oxide.

      • C=C stretch (alkene): Appearance of a band around 1650 cm⁻¹ for 2-methyl-2-propen-1-ol.

Data Presentation:

Time (min)Absorbance of O-H Stretch (at ~3350 cm⁻¹)Absorbance of C-O Stretch (at ~1250 cm⁻¹)
00.850.02
100.680.18
200.510.35
400.290.56
600.120.72

Note: Absorbance values are baseline-corrected and will depend on the specific reaction conditions and concentration.

Logical Relationship for FTIR Monitoring:

FTIR_Logic Start Reaction Start (t=0) Monitor_OH Monitor Decrease in O-H Stretch (~3350 cm-1) Start->Monitor_OH Monitor_Product Monitor Increase in Product-specific Peak (e.g., C-O stretch at ~1250 cm-1) Start->Monitor_Product End Reaction Complete (O-H signal minimized, Product signal maximized) Monitor_OH->End Indicates Reactant Consumption Monitor_Product->End Indicates Product Formation

Caption: Logical flow for FTIR-based reaction monitoring.

Conclusion

The choice of analytical technique for monitoring reactions of this compound depends on the specific reaction, the properties of the reactants and products, and the available instrumentation. GC-MS is ideal for volatile compounds, while HPLC is suitable for less volatile species. NMR provides detailed structural information in real-time, and FTIR is excellent for monitoring changes in specific functional groups. By applying these detailed protocols, researchers can effectively track the progress of their reactions, leading to improved process understanding and control.

Application Notes and Protocols for Scale-Up of Reactions with 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the scale-up of chemical reactions involving 2-Bromo-2-methylpropan-1-ol. This versatile building block, containing both a primary alcohol and a tertiary alkyl bromide, offers a range of synthetic possibilities. However, its bifunctional nature and the steric hindrance around the bromine atom present specific challenges that must be addressed when transitioning from laboratory-scale synthesis to pilot-plant or industrial production.

Core Concepts and Scale-Up Considerations

Reactions with this compound are governed by the distinct reactivity of its two functional groups. The primary hydroxyl group readily undergoes reactions such as esterification and etherification. The tertiary bromide is prone to nucleophilic substitution, primarily through an SN1 mechanism, and elimination reactions.[1][2][3][4][5]

Key Scale-Up Considerations:
  • Thermal Management: Many reactions involving this compound, particularly those involving strong acids, bases, or organometallic reagents, can be highly exothermic.[6] Effective heat dissipation is critical to prevent runaway reactions, side product formation, and decomposition. Continuous flow reactors, such as microchannel reactors, can offer superior temperature control for highly exothermic processes.[7]

  • Mixing and Mass Transfer: As reaction volumes increase, ensuring efficient mixing becomes crucial to maintain homogeneity and achieve consistent reaction kinetics. Inadequate mixing can lead to localized "hot spots" and variations in product quality.

  • Reagent Addition Strategy: The rate of reagent addition, especially for reactive species, must be carefully controlled on a larger scale to manage heat evolution and maintain optimal reaction concentrations.

  • Side Reaction Monitoring and Control: The tertiary bromide's propensity for SN1 and E1 reactions necessitates careful control of reaction conditions, particularly temperature and solvent polarity, to minimize the formation of elimination byproducts and solvolysis products.[2][5][8]

  • Work-up and Purification: Large-scale work-up procedures require robust and scalable methods for quenching, extraction, and purification. Recrystallization and distillation are common techniques, but their efficiency can vary with scale.

  • Safety: this compound is a combustible liquid and can be harmful if swallowed, causing skin and eye irritation.[9] Appropriate personal protective equipment (PPE) and engineering controls are essential, especially when handling large quantities. The closely related 2-bromo-2-methylpropane (B165281) is highly flammable and can form explosive mixtures with air.[10]

Application Note 1: Williamson Ether Synthesis

The Williamson ether synthesis can be adapted to prepare ethers from the primary alcohol of this compound. The key challenge in scaling up this reaction is the potential for the alkoxide base to promote elimination of the tertiary bromide. Careful selection of the base and control of the reaction temperature are paramount.

Experimental Protocols

Lab Scale (10 g)

  • To a stirred solution of this compound (10.0 g, 0.065 mol) in anhydrous THF (100 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 2.8 g, 0.070 mol) portion-wise over 20 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, 10.2 g, 0.072 mol) dropwise.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or GC-MS.

  • Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (50 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Pilot Scale (1 kg)

  • Charge a 20 L glass-lined reactor with a solution of this compound (1.0 kg, 6.54 mol) in anhydrous THF (10 L).

  • Cool the reactor contents to 0-5 °C.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.0 M, 7.2 L, 7.2 mol) via a dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 5-10 °C for 1 hour after the addition is complete.

  • Add the alkyl halide (e.g., methyl iodide, 1.02 kg, 7.18 mol) via a dropping funnel over 1-2 hours, maintaining the temperature below 15 °C.

  • Allow the reaction to warm to 20-25 °C and stir for 18-24 hours, monitoring for completion.

  • Cool the reactor to 10 °C and slowly quench by the addition of a saturated aqueous ammonium chloride solution (5 L).

  • Transfer the mixture to an extractor and perform a liquid-liquid extraction with ethyl acetate (3 x 5 L).

  • Wash the combined organic phases with brine (5 L), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by vacuum distillation.

Quantitative Data Summary
ParameterLab Scale (10 g)Pilot Scale (1 kg)
Starting Material 10.0 g1.0 kg
Solvent Volume 100 mL THF10 L THF
Base NaH (60%)NaHMDS (1.0 M in THF)
Base Amount 2.8 g (1.1 eq)7.2 L (1.1 eq)
Alkyl Halide 10.2 g MeI (1.1 eq)1.02 kg MeI (1.1 eq)
Reaction Temperature 0 °C to RT0-25 °C
Reaction Time 12-18 hours18-24 hours
Typical Yield 70-85%65-80%

Application Note 2: Esterification

The primary alcohol of this compound can be esterified using standard procedures. When scaling up, the choice of catalyst and the method of water removal become important considerations for driving the reaction to completion.

Experimental Protocols

Lab Scale (15 g)

  • Combine this compound (15.0 g, 0.098 mol), a carboxylic acid (e.g., acetic acid, 6.5 g, 0.108 mol), and a catalytic amount of p-toluenesulfonic acid (0.19 g, 0.001 mol) in toluene (B28343) (150 mL).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to afford the crude ester.

  • Purify by vacuum distillation.

Pilot Scale (1.5 kg)

  • Charge a 30 L reactor equipped with a reflux condenser and a Dean-Stark trap with this compound (1.5 kg, 9.80 mol), the carboxylic acid (e.g., acetic acid, 0.65 kg, 10.8 mol), and p-toluenesulfonic acid (19 g, 0.1 mol) in toluene (15 L).

  • Heat the mixture to reflux (approx. 110-115 °C) and collect the water in the Dean-Stark trap.

  • Continue refluxing for 6-8 hours, or until water evolution ceases.

  • Cool the reactor contents to 20-25 °C.

  • Transfer the mixture to a wash vessel and wash with saturated aqueous sodium bicarbonate solution (2 x 5 L) and brine (5 L).

  • Dry the organic phase by azeotropic distillation or by passing it through a bed of anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting ester by fractional vacuum distillation.

Quantitative Data Summary
ParameterLab Scale (15 g)Pilot Scale (1.5 kg)
Starting Material 15.0 g1.5 kg
Carboxylic Acid 6.5 g Acetic Acid (1.1 eq)0.65 kg Acetic Acid (1.1 eq)
Catalyst 0.19 g p-TSA19 g p-TSA
Solvent Volume 150 mL Toluene15 L Toluene
Reaction Temperature Reflux (~110 °C)Reflux (~110-115 °C)
Reaction Time 4-6 hours6-8 hours
Typical Yield 85-95%80-90%

Application Note 3: Grignard Reaction

The tertiary bromide of this compound can be used to form a Grignard reagent. However, the presence of the acidic hydroxyl group means it must first be protected or a di-Grignard reagent will be formed. An alternative is to use an excess of the Grignard reagent to first deprotonate the alcohol before forming the desired organometallic species.

Experimental Protocols

Lab Scale (5 g)

  • Dry all glassware in an oven overnight and assemble under a nitrogen atmosphere.

  • Place magnesium turnings (0.5 g, 0.021 mol) in a flame-dried flask.

  • Add a solution of this compound (5.0 g, 0.033 mol) in anhydrous THF (50 mL) to a dropping funnel.

  • Add a small portion of the solution to the magnesium turnings. Initiate the reaction with a crystal of iodine or gentle heating.

  • Once the reaction has started, add the remainder of the solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours.

  • The resulting Grignard reagent can then be used in subsequent reactions.

Pilot Scale (500 g)

  • Ensure a dry, inert atmosphere in a 10 L reactor.

  • Charge the reactor with magnesium turnings (50 g, 2.06 mol).

  • Prepare a solution of this compound (500 g, 3.27 mol) in anhydrous THF (5 L).

  • Add a small amount of the starting material solution to the magnesium. Initiate the reaction using a small amount of 1,2-dibromoethane (B42909) if necessary.

  • Once the exotherm is observed, add the rest of the solution at a rate that maintains a controlled reflux.

  • After the addition is complete, continue to stir at reflux for 2-3 hours to ensure complete formation of the Grignard reagent.

Quantitative Data Summary
ParameterLab Scale (5 g)Pilot Scale (500 g)
Starting Material 5.0 g500 g
Magnesium 0.5 g (0.64 eq)50 g (0.63 eq)
Solvent Volume 50 mL THF5 L THF
Initiator Iodine crystal1,2-dibromoethane
Reaction Temperature Reflux (~66 °C)Reflux (~66 °C)
Reaction Time 1-2 hours post-addition2-3 hours post-addition
Typical Yield Not isolated, used in situNot isolated, used in situ

Visualizations

G General Scale-Up Workflow lab Lab Scale Synthesis (mg to g) process_dev Process Development - Route Scouting - Initial Optimization lab->process_dev kilo Kilo Lab (g to kg) safety_eval Safety Evaluation - Thermal Hazard Assessment - Toxicity Review kilo->safety_eval pilot Pilot Plant (kg to 100s of kg) scale_up_issues Scale-Up Considerations - Heat Transfer - Mass Transfer - Reaction Kinetics pilot->scale_up_issues full Full Scale Production (tonnes) tech_transfer Technology Transfer - Process Documentation - Operator Training full->tech_transfer process_dev->kilo safety_eval->pilot scale_up_issues->full tech_transfer->pilot

Caption: General workflow for scaling up chemical synthesis.

G Competing SN1 and E1 Pathways start This compound carbocation Tertiary Carbocation Intermediate start->carbocation Slow, Rate-determining step (-Br-) sn1_product SN1 Product (Substitution) carbocation->sn1_product Fast e1_product E1 Product (Elimination) carbocation->e1_product Fast nucleophile Nucleophile (Nu-) nucleophile->carbocation base Base (B:) base->carbocation

Caption: SN1 vs. E1 pathways for the tertiary bromide.

G Role in a Drug Discovery Workflow building_block This compound (Versatile Building Block) functionalization Functionalization - Etherification - Esterification - Grignard Reaction building_block->functionalization library Compound Library Synthesis functionalization->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Use of building blocks in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity in the synthesis of 2-Bromo-2-methylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most widely employed method is the synthesis of a halohydrin from an alkene. Specifically, this compound can be synthesized from 2-methylpropene by reacting it with bromine in the presence of water.[1] In this reaction, the water molecule acts as a nucleophile, attacking the more substituted carbon of the bromonium ion intermediate, which leads to the desired product.[1]

It is important to distinguish this synthesis from the reaction of 2-bromo-2-methylpropane (B165281) (tert-butyl bromide), which is typically synthesized from 2-methylpropan-2-ol (tert-butanol).[2][3][4] The target compound, this compound, is a primary alcohol with a bromine atom on a tertiary carbon.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a common challenge and can often be traced back to several key areas. The main causes can be categorized as suboptimal reaction conditions, reagent quality, and competing side reactions.[5] Inadequate temperature control is a frequent issue; excessively high temperatures can promote side reactions or product degradation, while temperatures that are too low may result in an impractically slow reaction rate and incomplete conversion.[6]

Q3: I am observing significant impurity formation. How can I improve the selectivity and purity of my product?

Impurity formation is often due to side reactions, which can be minimized by optimizing reaction parameters.

  • Temperature Control: Lowering the reaction temperature, for instance to 0°C or even -20°C, can significantly enhance the specificity of bromination reactions and reduce the formation of byproducts.[7]

  • Choice of Brominating Agent: While elemental bromine (Br₂) is effective, its high reactivity can lead to over-bromination. Using N-Bromosuccinimide (NBS) can be advantageous as it provides a controlled, low-concentration release of bromine, which helps to prevent the generation of polybrominated products.[7]

  • Solvent Selection: The polarity of the solvent can have a substantial impact on reaction selectivity.[7][8] For NBS-based reactions, non-polar solvents are often preferred to improve the selectivity for the desired product.[7]

  • Side Reactions: The primary competing reaction is often elimination, which forms 2-methylpropene, particularly under basic or high-temperature conditions.[9][10]

Q4: During the work-up, I'm encountering issues like emulsion formation. What are the best practices for product isolation and purification?

A robust work-up and purification strategy is critical for obtaining a high-purity product.

  • Quenching: The reaction should be carefully quenched, typically by the slow addition of a cold, saturated solution of a weak base like sodium bicarbonate to neutralize any remaining acid.[5]

  • Phase Separation: If emulsions form during the aqueous wash, adding a small amount of brine can help to break the emulsion and improve phase separation.

  • Purification: The crude product is often purified by fractional distillation under reduced pressure to separate it from non-volatile impurities and any remaining starting materials.[5]

Troubleshooting Guide

The following table summarizes common issues encountered during the synthesis of this compound and provides recommended solutions.

Issue Potential Cause Recommended Solution Citation
Low Yield / Incomplete Conversion Reaction temperature is too low or reaction time is insufficient.Monitor the reaction using TLC or GC. If starting material remains, consider increasing the temperature in small increments (5-10°C) or extending the reaction time.[6]
Poor quality or degradation of reagents (e.g., NBS, solvents).Use freshly opened or purified reagents and ensure solvents are anhydrous. Store reagents under appropriate conditions (e.g., NBS protected from light).[5][7]
Low Purity / Multiple Side Products Reaction temperature is too high, promoting side reactions like elimination.Conduct the reaction at a lower temperature (e.g., 0°C). This generally favors the desired substitution over elimination.[6][7]
Incorrect choice of solvent or brominating agent.Consider switching to a less polar solvent or using NBS for a more controlled release of bromine to minimize over-bromination.[7]
Difficulty in Product Isolation Emulsion formation during aqueous work-up.Add brine to the separatory funnel to help break the emulsion and facilitate clear phase separation.[5]
Product loss during purification.For distillation, ensure the vacuum is stable and the column is efficient. Collect fractions carefully, monitoring purity by GC or NMR.[5]

Experimental Protocols

Protocol 1: Synthesis from 2-Methylpropene using Bromine and Water

Objective: To synthesize this compound via halohydrin formation.[1]

Materials:

  • 2-methylpropene (isobutylene)

  • Bromine (Br₂)

  • Deionized water

  • A suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flask equipped with a gas inlet and a magnetic stirrer, dissolve 2-methylpropene in the chosen organic solvent and an excess of water. Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of bromine in the same organic solvent dropwise to the stirred mixture. Maintain the temperature at 0-5°C throughout the addition. The disappearance of the bromine color indicates its consumption.

  • Monitor the reaction to completion using an appropriate method (e.g., GC analysis of an aliquot).

  • Once the reaction is complete, carefully quench by washing the organic solution with a cold, saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common synthesis issues.

G cluster_main Synthesis Pathway of this compound 2-Methylpropene 2-Methylpropene Bromonium_Ion Bromonium Ion Intermediate 2-Methylpropene->Bromonium_Ion + Br₂ Product This compound Bromonium_Ion->Product + H₂O - H⁺

Caption: Reaction pathway for the synthesis of this compound from 2-methylpropene.

G start Low Yield or Purity Issue q1 Check Reagent Quality & Stoichiometry start->q1 a1_yes Reagents OK q1->a1_yes No Issue a1_no Use Fresh/Pure Reagents Verify Stoichiometry q1->a1_no Issue Found q2 Review Reaction Conditions a1_yes->q2 end_node Problem Resolved a1_no->end_node a2_yes Conditions OK q2->a2_yes No Issue a2_no Optimize Temperature (Lower) Consider Solvent Change Use NBS for Control q2->a2_no Issue Found q3 Analyze Work-up & Purification a2_yes->q3 a2_no->end_node a3_yes Procedure OK q3->a3_yes No Issue a3_no Optimize Quenching Use Brine for Emulsions Refine Distillation Parameters q3->a3_no Issue Found a3_yes->end_node Consult Further a3_no->end_node

Caption: Troubleshooting workflow for improving synthesis yield and purity.

References

Identifying and minimizing side products in 2-Bromo-2-methylpropan-1-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-2-methylpropan-1-ol. The content addresses common issues encountered during experimentation, focusing on identifying and minimizing side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary competing reaction pathways I should expect when using this compound?

When reacting this compound, you are dealing with a tertiary alkyl halide. Its structure inherently favors reactions that proceed through a tertiary carbocation intermediate. The primary competing pathways are the SN1 (Substitution, Nucleophilic, Unimolecular) and E1 (Elimination, Unimolecular) reactions.[1][2][3] The presence of a hydroxyl group on the same molecule also introduces the possibility of an intramolecular reaction.

  • SN1 Reaction: The carbocation intermediate reacts with a nucleophile to form a substitution product.[4][5][6]

  • E1 Reaction: The carbocation loses a proton from an adjacent carbon, leading to the formation of an alkene, in this case, 2-methyl-2-propen-1-ol.[3]

  • Intramolecular Cyclization: The molecule's own hydroxyl group can act as a nucleophile, attacking the carbocation to form a cyclic ether (an epoxide). This is a type of intramolecular Williamson ether synthesis.[7][8]

Reaction Pathways sub This compound inter Tertiary Carbocation Intermediate sub->inter Slow, Rate- Limiting Step sub_prod SN1 Product (Substitution) inter->sub_prod + Nucleophile (fast) elim_prod E1 Product (Elimination - Alkene) inter->elim_prod - H+ (fast) cyclo_prod Intramolecular Product (Cyclic Ether) inter->cyclo_prod Intramolecular attack (fast)

Caption: Competing reaction pathways for this compound.

Q2: I am observing a high yield of an alkene side product. How can I favor the substitution (SN1) reaction over elimination (E1)?

A significant amount of 2-methyl-2-propen-1-ol indicates that the E1 pathway is competing effectively with the SN1 pathway.[3] To minimize elimination and favor substitution, you should adjust the reaction conditions.

  • Temperature: E1 reactions are generally favored by higher temperatures. Running your reaction at a lower temperature will decrease the rate of elimination more than substitution.

  • Solvent: Use a polar protic solvent with high nucleophilicity and low basicity. For example, a mixture of water and ethanol (B145695) (80% ethanol, 20% water) can act as both the solvent and the nucleophile, favoring substitution.[9]

  • Nucleophile/Base: Avoid using strong, bulky bases, as these favor elimination.[10] A weak base or a good nucleophile that is a weak base (like water, alcohols, or carboxylates) is preferable for SN1.[2]

ConditionTo Favor SN1 (Substitution)To Favor E1 (Elimination)
Temperature LowHigh
Nucleophile Weakly basic, good nucleophile (e.g., H₂O, ROH)Weak base (often the solvent)
Solvent Polar Protic (e.g., Ethanol/Water mix)[9]Polar Protic

Q3: My product analysis shows an unexpected cyclic ether. What is it and how can I prevent its formation?

The unexpected product is likely 2,2-dimethyloxirane-methanol, formed via an intramolecular SN1 reaction. The hydroxyl group within the starting material acts as a nucleophile, attacking the tertiary carbocation intermediate. This is especially prevalent under conditions that favor substitution but with a low concentration of external nucleophiles.

To minimize this side reaction:

  • Increase Nucleophile Concentration: Ensure a high concentration of your desired external nucleophile to outcompete the internal hydroxyl group.

  • Protecting Groups: Before the reaction, you can protect the hydroxyl group as an ether or ester. This prevents it from acting as a nucleophile. The protecting group can be removed in a subsequent step after the desired reaction at the tertiary carbon has occurred.

Q4: I am attempting to form a Grignard reagent from this compound, but the reaction fails. Why?

Grignard reagents are extremely strong bases and will react with any acidic protons present in the reaction mixture.[11] The hydroxyl group (-OH) on this compound is acidic enough to be deprotonated by the Grignard reagent as it forms. This immediately quenches the reagent, preventing it from reacting with your desired electrophile.[12]

Solution: You must protect the hydroxyl group before attempting to form the Grignard reagent. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or ethers (e.g., MOM). Once the Grignard reaction is complete, the protecting group can be removed during the acidic workup.

Troubleshooting Logic start Problem: Low Yield of Desired Product q1 What are the major side products? start->q1 alkene Alkene (Elimination) q1->alkene E1 Product ether Cyclic Ether (Intramolecular) q1->ether Cyclization no_reaction No Reaction / Starting Material Recovered q1->no_reaction Grignard Failure sol_alkene Solution: - Lower temperature - Use less basic nucleophile alkene->sol_alkene sol_ether Solution: - Increase external  nucleophile concentration - Protect -OH group ether->sol_ether sol_no_reaction Solution (for Grignard): - Protect -OH group - Ensure anhydrous conditions no_reaction->sol_no_reaction

Caption: Troubleshooting guide for common side reactions.

Experimental Protocols

Protocol 1: General Procedure for SN1 Reaction (e.g., Synthesis of 2-methoxy-2-methylpropan-1-ol)

This protocol outlines a general method for substituting the bromine with a methoxy (B1213986) group, which can be adapted for other weakly basic nucleophiles.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a 10-fold excess of methanol (B129727). The methanol acts as both the solvent and the nucleophile.

  • Reaction Execution: Gently heat the mixture to a low reflux temperature (e.g., 40-50°C). Higher temperatures may increase the rate of the competing E1 reaction.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any HBr formed, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel.

Experimental Workflow cluster_0 Reaction Phase cluster_1 Workup & Purification setup 1. Setup: Dissolve Substrate in Solvent/Nucleophile react 2. Reaction: Heat gently (40-50°C) setup->react monitor 3. Monitor: Track with TLC/GC react->monitor workup 4. Workup: Solvent removal, extraction, washing monitor->workup purify 5. Purification: Distillation or Chromatography workup->purify product Final Product purify->product

Caption: General workflow for SN1 reaction and product isolation.

References

Technical Support Center: Purification of Crude 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-2-methylpropan-1-ol. The following information is compiled to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The nature and quantity of impurities largely depend on the synthetic route employed. For brominated alcohols, common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[1][2]

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in my sample?

A combination of analytical methods is ideal for a comprehensive impurity profile:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from less volatile impurities.[1][3]

Q3: My reaction has a low yield and a significant amount of unreacted starting material. What are the likely causes and solutions?

Low conversion rates can often be attributed to several factors:

  • Insufficient Brominating Agent: Ensure the stoichiometry of your brominating agent is correct.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to a slow reaction rate. Consider incremental temperature increases while monitoring the reaction progress.[4]

  • Reagent Degradation: The quality of the brominating agent is crucial. Use freshly opened or properly stored reagents.[5]

Q4: I am observing the formation of over-brominated byproducts. How can I minimize this?

The formation of di- or tri-brominated species is a result of excessive bromination.[1] To mitigate this:

  • Control Stoichiometry: Carefully control the amount of the brominating agent.

  • Reaction Time and Temperature: Monitor the reaction closely and consider lowering the reaction temperature to improve selectivity.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration of the final product (e.g., yellow or brown) Decomposition of the product, possibly due to heat or light exposure.[6]Store the compound in a tightly sealed, opaque container at 2-8°C. Protect from light and moisture.[6] Consider purification by vacuum distillation to remove colored impurities.
Product "oiled out" during recrystallization instead of forming crystals. The boiling point of the solvent may be higher than the melting point of the solute, or the solution was cooled too rapidly.[7]Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow for slower cooling.[7]
No crystal formation upon cooling during recrystallization. The solution is supersaturated.[7]Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7]
Poor separation during aqueous work-up (emulsion formation). Presence of surfactant-like impurities or insufficient settling time.[5]Allow for a longer settling time. The addition of a saturated brine solution can help break the emulsion by increasing the ionic strength of the aqueous phase.[5]
Low purity after distillation. The boiling points of the product and impurities are very close.Use a fractional distillation column with a higher number of theoretical plates for better separation.[5]

Data Presentation: Comparison of Purification Techniques

The selection of a suitable purification technique depends on the nature of the impurities and the desired final purity.

Technique Types of Impurities Removed Advantages Limitations Typical Purity Range Achievable
Aqueous Work-up Acidic or basic impurities, water-soluble byproducts.[1]Simple, fast, and effective for removing ionic impurities.Not effective for removing organic, non-polar impurities.Serves as a pre-purification step.
Vacuum Distillation Non-volatile impurities, high-boiling point byproducts, and some color impurities.Effective for large-scale purification of thermally stable liquids.Requires the compound to be thermally stable. May not separate impurities with close boiling points.>98%
Column Chromatography A wide range of impurities, including isomers and byproducts with similar polarities.High resolution, applicable to a wide range of compounds.Can be time-consuming and require significant amounts of solvent.>99%
Recrystallization Insoluble impurities and impurities present in smaller amounts.Can yield very high-purity crystalline solids.The compound must be a solid at room temperature. Yield can be low.>99.5%

Experimental Protocols

Protocol 1: General Procedure for Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Crude Material: Place the crude this compound in the distillation flask. Add boiling chips or a magnetic stir bar.

  • Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.

Protocol 2: General Procedure for Column Chromatography

  • Stationary Phase: Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent, gradually increasing the polarity of the eluent (e.g., by adding ethyl acetate (B1210297) to hexane).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Assessment: Confirm the purity of the final product using appropriate analytical techniques.

Visualizations

Purification_Workflow start Crude this compound analysis1 Initial Purity Analysis (GC-MS, NMR) start->analysis1 decision1 Major Impurities Identified? analysis1->decision1 aqueous_workup Aqueous Work-up (e.g., NaHCO3 wash) decision1->aqueous_workup  Acidic/Basic Impurities   distillation Vacuum Distillation decision1->distillation  Non-volatile Impurities   chromatography Column Chromatography decision1->chromatography  Polar Impurities / Isomers   aqueous_workup->distillation distillation->chromatography Further Purification Needed final_analysis Final Purity Analysis distillation->final_analysis chromatography->final_analysis recrystallization Recrystallization (if solid) recrystallization->final_analysis final_analysis->decision1 Impurities Remain pure_product Pure Product (>99%) final_analysis->pure_product

Caption: A logical workflow for selecting a purification technique.

Troubleshooting_Logic start Purification Attempted check_purity Assess Purity (TLC, GC, NMR) start->check_purity is_pure Purity >98%? check_purity->is_pure low_yield Low Yield? check_purity->low_yield product_ok Product Acceptable is_pure->product_ok Yes impurity_type Identify Impurity Type is_pure->impurity_type No low_yield->product_ok No optimize_reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize_reaction Yes starting_material Unreacted Starting Material impurity_type->starting_material side_product Side-Product impurity_type->side_product starting_material->optimize_reaction choose_method Select Appropriate Purification Method side_product->choose_method optimize_reaction->start choose_method->start

Caption: A troubleshooting decision tree for purification outcomes.

References

Troubleshooting common issues in tertiary bromoalcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tertiary bromoalcohols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and subsequent reactions involving this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tertiary bromoalcohols?

A1: The synthesis of tertiary bromoalcohols typically involves the bromination of a corresponding tertiary alcohol. Common reagents and conditions are summarized in the table below.

Reagent SystemTypical ConditionsMechanismKey Considerations
HBr (aq) Concentrated HBr, room temperatureSN1The reaction proceeds via a stable tertiary carbocation. Racemization can occur if the starting alcohol is chiral.[1]
PBr3 Typically in an inert solvent like diethyl ether or THF, often at 0 °C to room temperatureSN2-likeWhile PBr3 is common for primary and secondary alcohols, it can be less effective for tertiary alcohols due to steric hindrance and potential for elimination.[1][2]
Appel Reaction (CBr4/PPh3) Inert solvent (e.g., DCM, ACN), mild temperaturesSN2This method can lead to inversion of stereochemistry. However, for tertiary alcohols, carbocation formation and subsequent scrambling of stereochemistry can still be an issue.[1][2]
SOBr2 Often used with pyridine, but this can form unreactive salts.SNi (internal nucleophilic substitution)Thionyl bromide is highly reactive and used less frequently than thionyl chloride.[2]
NaBr/H2SO4 In situ generation of HBrSN1Similar to using aqueous HBr, this method involves a carbocation intermediate.[3]

Q2: My tertiary bromoalcohol is unstable during purification. What precautions should I take?

A2: Tertiary bromoalcohols can be less stable than their chloro-derivatives and may be prone to elimination or decomposition, especially when heated.[4] For purification, consider the following:

  • Vacuum Distillation: If distillation is necessary, perform it under a high vacuum to keep the temperature low.[4]

  • Column Chromatography: This is often the preferred method for purifying thermally sensitive compounds.[5][6] Use a neutral stationary phase like silica (B1680970) gel and a non-polar eluent system to minimize decomposition.

  • Crystallization: If your product is a solid, crystallization from an appropriate solvent system at low temperatures can be an effective purification method.[5]

Q3: Can I form a Grignard reagent from a bromoalcohol?

A3: No, it is not possible to directly prepare a Grignard reagent from a bromoalcohol.[7] The acidic proton of the hydroxyl group will react with and quench the highly basic Grignard reagent as it is formed.[7][8] To perform a Grignard reaction on a molecule containing a hydroxyl group, the alcohol must first be protected.

Troubleshooting Guides

Problem 1: Low yield of tertiary bromoalcohol from the reaction of a tertiary alcohol with HBr.

Possible Cause 1: Incomplete reaction.

  • Solution: Ensure an adequate excess of concentrated HBr is used. The reaction of tertiary alcohols with concentrated HCl is rapid, suggesting the reaction with HBr should also be reasonably fast.[3] Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.

Possible Cause 2: Significant formation of an alkene byproduct via elimination (E1).

  • Solution: The E1 pathway competes with the SN1 reaction, especially at elevated temperatures.[9][10]

    • Maintain a low reaction temperature (e.g., room temperature or below).

    • Use a high concentration of the nucleophile (Br-) to favor the SN1 pathway over E1.

Possible Cause 3: Carbocation rearrangement.

  • Solution: While tertiary carbocations are relatively stable, rearrangements can occur if a more stable carbocation can be formed nearby (e.g., through a hydride or alkyl shift).[11][12][13] If your substrate is prone to rearrangement, consider using a milder brominating agent that avoids a free carbocation intermediate, such as the Appel reaction, though this may also have limitations with tertiary substrates.[1]

Problem 2: The Williamson ether synthesis using my tertiary bromoalcohol is failing.

Possible Cause: The reaction is proceeding via an E2 elimination pathway instead of SN2.

  • Explanation: The Williamson ether synthesis is an SN2 reaction. Tertiary alkyl halides are sterically hindered and do not undergo SN2 reactions.[14][15] When a tertiary bromoalcohol is treated with a strong base (alkoxide), the base will act as a base rather than a nucleophile, leading to the formation of an alkene through E2 elimination.[15][16][17]

  • Solution: The synthetic strategy must be reversed. To synthesize the desired ether, use the tertiary alcohol to form a tertiary alkoxide and react it with a primary alkyl halide.

Experimental Protocols

General Protocol for Bromination of a Tertiary Alcohol using HBr
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the tertiary alcohol in a suitable solvent (e.g., diethyl ether or no solvent if the alcohol is a liquid). Cool the flask in an ice bath.

  • Reagent Addition: Slowly add an excess of concentrated hydrobromic acid (48% aqueous solution) to the stirred solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. Tertiary alcohols generally react rapidly with concentrated HBr.[3]

  • Workup: Transfer the reaction mixture to a separatory funnel. If a solvent was used, add water and separate the layers. If no solvent was used, add an organic solvent like diethyl ether to extract the product. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude tertiary bromoalcohol by vacuum distillation or column chromatography.[4]

Visual Guides

Reaction Pathways of Tertiary Alcohols under Acidic Conditions

The following diagram illustrates the competing SN1 and E1 pathways when a tertiary alcohol is treated with a strong acid like HBr.

G cluster_0 Reaction Initiation cluster_1 Carbocation Formation cluster_2 Product Formation Tertiary Alcohol Tertiary Alcohol Protonated Alcohol Protonated Alcohol Tertiary Alcohol->Protonated Alcohol + H+ Carbocation Carbocation Protonated Alcohol->Carbocation - H2O SN1 Product Tertiary Bromoalkane Carbocation->SN1 Product + Br- E1 Product Alkene Carbocation->E1 Product - H+

Caption: Competing SN1 and E1 pathways for tertiary alcohols.

Troubleshooting Williamson Ether Synthesis

This workflow outlines the decision-making process when planning a Williamson ether synthesis that involves a tertiary alcohol.

G start Desired Ether Product (contains a tertiary alkyl group) decision Choose Synthetic Route start->decision route1 Route 1: Tertiary Bromoalkane + Primary Alkoxide decision->route1 Path A route2 Route 2: Primary Alkyl Halide + Tertiary Alkoxide decision->route2 Path B outcome1 Outcome: E2 Elimination (Alkene Formation) route1->outcome1 outcome2 Outcome: SN2 Substitution (Desired Ether) route2->outcome2

Caption: Synthetic strategy for Williamson ether synthesis.

References

Technical Support Center: Optimizing Reaction Temperature for 2-Bromo-2-methylpropan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-2-methylpropan-1-ol. The focus of this document is to address challenges related to optimizing the reaction temperature to maximize yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on temperature-related challenges.

Question: We are experiencing a low yield of this compound. What are the potential temperature-related causes and their solutions?

Answer:

Low yields in the synthesis of this compound can often be attributed to suboptimal reaction temperatures. The temperature affects both the reaction rate and the stability of the starting materials, intermediates, and products.

  • Inadequate Temperature Control: The bromination of tertiary alcohols is often exothermic. Without proper cooling, localized heating can occur, leading to the formation of side products and degradation.

    • Solution: Implement a robust cooling system, such as an ice-salt bath or a cryostat, to maintain a consistent and low reaction temperature. For larger-scale reactions, consider the portion-wise addition of the brominating agent to better manage heat generation.

  • Reaction Temperature is Too Low: While lower temperatures generally favor selectivity, a temperature that is too low can significantly slow down the reaction rate, resulting in an incomplete conversion of the starting material.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5 °C) and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal balance between reaction rate and selectivity.

  • Reaction Temperature is Too High: Elevated temperatures can promote side reactions, such as elimination to form alkenes or further reaction of the desired product. This is a common issue that leads to a significant reduction in the isolated yield of the target molecule.[1]

    • Solution: Conduct the reaction at a lower temperature. For the selective bromination of a tertiary alcohol in the presence of a primary alcohol, starting at a low temperature (e.g., 0 °C or below) is often recommended.

Question: Our final product is contaminated with significant impurities. How can we optimize the reaction temperature to improve the purity of this compound?

Answer:

Impurity formation is a common challenge, and temperature is a critical parameter for controlling the selectivity of the reaction.

  • Formation of Elimination Byproducts: At higher temperatures, the carbocation intermediate that can form at the tertiary carbon is more likely to undergo elimination (E1 reaction) to form an alkene, rather than substitution (SN1 reaction) with the bromide ion.[2]

    • Solution: Lowering the reaction temperature will disfavor the elimination pathway, which typically has a higher activation energy than the substitution pathway.

  • Formation of Di-brominated Impurities: If the starting material is a diol, there is a risk of brominating both the primary and tertiary hydroxyl groups, especially at elevated temperatures.

    • Solution: Maintain a low reaction temperature to enhance the selectivity for the more reactive tertiary alcohol. The use of a less reactive brominating agent can also help improve selectivity.

  • Degradation of the Product: The desired product, this compound, may not be stable at higher temperatures and could decompose over time.

    • Solution: Keep the reaction temperature as low as practically possible and minimize the reaction time. Once the reaction is complete, as determined by in-process monitoring, proceed with the work-up and purification steps promptly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the synthesis of this compound?

A1: While the optimal temperature must be determined empirically for your specific reaction conditions, a good starting point for the bromination of a tertiary alcohol is typically in the range of 0 °C to -10 °C. For highly selective reactions, temperatures as low as -30 °C have been reported to give excellent yields of the desired product in analogous systems.[3]

Q2: How can I effectively monitor the reaction progress to determine the optimal reaction time at a given temperature?

A2: In-process controls are essential for optimizing the reaction. Techniques such as TLC, GC, or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting material and the appearance of the product. This allows you to stop the reaction at the optimal time, preventing the formation of degradation products from prolonged reaction times.

Q3: Are there any specific safety precautions to consider regarding temperature control in this synthesis?

A3: Yes. Bromination reactions can be highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, posing a significant safety hazard. Always have an adequate cooling system in place and add reagents slowly to control the reaction rate and heat generation. It is also crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as many brominating agents are corrosive and toxic.

Data Presentation

The following table provides an illustrative summary of the expected impact of reaction temperature on the yield and purity of this compound. Note that these are generalized trends and the actual results may vary depending on the specific reaction conditions.

Reaction Temperature (°C)Expected Yield (%)Predominant ImpuritiesNotes
-20 to 085 - 95Unreacted Starting MaterialThe reaction may be slow, requiring longer reaction times. High selectivity is expected.
0 to 25 (Room Temp)60 - 80Elimination and Di-brominated ByproductsA compromise between reaction rate and selectivity. Side reactions become more significant.
> 25< 50Significant amounts of Elimination and Degradation ProductsHigher temperatures generally lead to lower yields and purity due to increased side reactions and product decomposition.[1]

Experimental Protocols

Synthesis of this compound from 2-Methylpropane-1,2-diol (B142230)

This protocol is a general guideline and may require optimization for your specific laboratory setup and scale of operation.

Materials:

  • 2-Methylpropane-1,2-diol

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., ice-salt bath)

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2-methylpropane-1,2-diol in anhydrous dichloromethane.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C) using a cooling bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) to the cooled solution in small portions over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by TLC or GC analysis of aliquots.

  • Quenching: Once the reaction is complete, quench the reaction by adding cold saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Mandatory Visualization

Reaction_Temperature_Optimization cluster_conditions Reaction Temperature cluster_outcomes Reaction Outcomes Low_Temp Low Temperature (e.g., < 0°C) High_Yield High Yield & Purity Low_Temp->High_Yield Favors Slow_Reaction Slow Reaction Rate Low_Temp->Slow_Reaction Leads to Optimal_Temp Optimal Temperature (e.g., 0-10°C) Optimal_Temp->High_Yield Maximizes High_Temp High Temperature (e.g., > 25°C) Side_Products Increased Side Products (Elimination, Di-bromination) High_Temp->Side_Products Promotes Low_Yield Low Yield & Purity Side_Products->Low_Yield Results in

Caption: Logical workflow for optimizing reaction temperature.

References

How to prevent E1 elimination side reactions with 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 2-bromo-2-methylpropan-1-ol in chemical syntheses, with a focus on preventing unwanted E1 elimination side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to E1 elimination side reactions?

A1: this compound is a tertiary alkyl halide. The carbon-bromine bond can break to form a relatively stable tertiary carbocation intermediate.[1][2] This carbocation is the common intermediate for both SN1 (substitution) and E1 (elimination) reaction pathways.[3][4] The stability of this intermediate means that unimolecular reactions (SN1/E1) are strongly favored over bimolecular ones (SN2/E2), and a competitive environment between substitution and elimination is established.

Q2: What is the single most critical factor that promotes the unwanted E1 elimination pathway?

A2: Temperature is the most critical factor.[5] E1 reactions are generally favored at higher temperatures compared to SN1 reactions.[6][7] This is because elimination reactions often result in an increase in the number of molecules, making them entropically favored, a factor that becomes more significant at elevated temperatures.[5]

Q3: How does the choice of solvent impact the ratio of substitution to elimination products?

A3: Both SN1 and E1 reactions are favored by polar protic solvents (like water, ethanol, methanol) because these solvents can stabilize the carbocation intermediate and the leaving group.[3][8] While the choice of solvent has a less pronounced effect than temperature, some studies have noted that moving to less polar or anhydrous conditions can modestly increase the proportion of the elimination product.[6]

Q4: Can using a strong base help avoid the E1 pathway?

A4: No, using a strong base is not a suitable strategy to avoid elimination. In fact, a strong base will strongly favor elimination, but it will likely switch the mechanism from E1 to E2 (bimolecular elimination).[4][9] If substitution is the desired outcome, a weak base/nucleophile should be used.[7]

Troubleshooting Guide: High Yield of Elimination Product

Problem: My reaction is yielding a significant amount of the elimination byproduct, 2-methyl-2-propen-1-ol, instead of my target substitution product.

Below are common causes and their solutions to help you favor the SN1 pathway.

Cause 1: Reaction Temperature is Too High

Elevated temperatures provide the necessary activation energy for the elimination pathway to dominate over substitution.

Solution:

  • Reduce the Reaction Temperature: This is the most effective method to suppress E1 elimination.

  • Recommended Action: Conduct the reaction at or below room temperature (≤ 25°C). If the reaction is exothermic, use an ice bath to maintain a temperature of 0-5°C.

Cause 2: Reagent Basicity Outweighs Nucleophilicity

While SN1/E1 reactions proceed with weak bases, a reagent that is a stronger base than it is a nucleophile will favor elimination.

Solution:

  • Select an Appropriate Nucleophile: Use a reagent that is known to be a good nucleophile but a weak base. Water, primary alcohols, and carboxylic acids are suitable choices.[10]

  • Avoid Strong Bases: Do not use alkoxides (e.g., sodium ethoxide) if you are using an alcohol as the solvent; this will promote E2 elimination.[6]

Visualizing the Competing Pathways

The following diagram illustrates the decision point after the formation of the common carbocation intermediate. Your goal is to create conditions that favor the SN1 route.

E1_vs_SN1_Prevention sub This compound int Tertiary Carbocation Intermediate sub->int Loss of Br- (Slow) sn1 SN1 Product (Substitution) int->sn1 Nucleophilic Attack Favored by: - Low Temperature - Weak Base / Good Nucleophile e1 E1 Product (Elimination) int->e1 Proton Abstraction Favored by: - High Temperature

Caption: Competing SN1 and E1 pathways for this compound.

Data Summary: Conditions vs. Product Ratio

The following table summarizes how reaction conditions affect the competition between SN1 and E1 pathways for tertiary alkyl halides, using data from the closely related substrate, t-butyl bromide, as a reference.

Condition IDTemperatureNucleophile / SolventExpected Major PathwayRepresentative SN1:E1 Ratio
ALow (25°C)H₂O / 80% aq. EthanolSN1 (Substitution)~80 : 20
BHigh (100°C)H₂O / 80% aq. EthanolE1 (Elimination)Ratio shifts significantly toward E1
CLow (25°C)CH₃OH / Dry EthanolSN1 (Substitution)81 : 19[6]
DHigh (65°C)CH₃OH / Dry EthanolE1 (Elimination)Ratio shifts significantly toward E1

Experimental Protocols

Key Experiment: Minimizing Elimination in a Substitution Reaction

This protocol provides a general methodology for substituting the bromine in this compound while minimizing the E1 side reaction. This example targets the synthesis of 2-methoxy-2-methylpropan-1-ol (B1600349).

Workflow Diagram

experimental_workflow start Start dissolve Dissolve Substrate in Methanol (B129727) start->dissolve cool Cool Reaction to 0-5°C dissolve->cool monitor Monitor Reaction (TLC/GC) cool->monitor workup Aqueous Workup (Quench & Extract) monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General workflow for SN1 synthesis with E1 suppression.

Methodology

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous methanol. Methanol serves as both the solvent and the nucleophile.

  • Temperature Control: Place the flask in an ice-water bath and allow the solution to cool to 0-5°C. Maintaining a low temperature is crucial to disfavor the E1 pathway.[5][6]

  • Reaction Monitoring: Stir the reaction mixture at this temperature. Monitor the consumption of the starting material by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Quench: Once the starting material is consumed, slowly pour the reaction mixture into a separatory funnel containing cold deionized water.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove any remaining methanol and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired 2-methoxy-2-methylpropan-1-ol from any unreacted starting material and the 2-methyl-2-propen-1-ol byproduct.

References

Methods for removing impurities from synthesized 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues that may be encountered during the purification of synthesized 2-Bromo-2-methylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

The impurities present in crude this compound are highly dependent on the synthetic route employed. The two most common methods for its synthesis are the reaction of 2-methylpropene with N-Bromosuccinimide (NBS) in the presence of water, and the ring-opening of isobutylene (B52900) oxide with hydrobromic acid (HBr).

For the NBS/water route from 2-methylpropene, common impurities include:

  • Succinimide: A byproduct of the reaction with NBS.

  • Unreacted 2-methylpropene: A volatile starting material.

  • 1-Bromo-2-methylpropan-2-ol: An isomeric byproduct.

  • Dibrominated products: From over-bromination of the alkene.

For the isobutylene oxide/HBr route, common impurities include:

  • Unreacted isobutylene oxide: A volatile and reactive starting material.

  • 1-Bromo-2-methylpropan-2-ol: The primary isomeric byproduct formed from the alternative ring-opening of the epoxide.

  • Polymerization products: Isobutylene oxide can polymerize under acidic conditions.

Q2: Which purification method is most effective for this compound?

Both fractional distillation under reduced pressure and recrystallization can be effective for purifying this compound. The choice of method depends on the nature of the impurities and the desired final purity.

  • Fractional distillation under reduced pressure is highly effective for removing volatile impurities such as unreacted starting materials and some isomeric byproducts, as well as non-volatile impurities like polymerization products.[1] Distilling under reduced pressure is recommended to prevent thermal decomposition of the product.[1]

  • Recrystallization can be a good option if the crude product is a solid or can be solidified. It is particularly effective at removing impurities that have significantly different solubilities in the chosen solvent system compared to the desired product.

Q3: What are suitable analytical methods for assessing the purity of this compound?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[2][3] The mass spectrometer allows for the definitive identification of unknown peaks based on their fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for separating the main product from less volatile impurities.[2][3] A reversed-phase C18 column is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify major impurities by comparing the integration of characteristic signals.

Troubleshooting Guides

Fractional Distillation
IssuePotential CauseTroubleshooting Steps
Bumping or uneven boiling Insufficient boiling chips or stir bar malfunction.Add fresh boiling chips or ensure the magnetic stir bar is spinning properly.
Product solidifying in the condenser Condenser water is too cold.Increase the temperature of the cooling water slightly or reduce the water flow rate.
Poor separation of product and impurities Inefficient fractionating column or too rapid distillation rate.Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.[1]
Product decomposition (darkening of the pot residue) Distillation temperature is too high.Perform the distillation under a lower pressure to reduce the boiling point. Ensure the heating mantle is not set to an excessively high temperature.[1]
Recrystallization
IssuePotential CauseTroubleshooting Steps
Product does not dissolve in the hot solvent. Incorrect solvent or insufficient solvent volume.Select a more suitable solvent or solvent system. Add more of the hot solvent in small portions until the product dissolves.
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The solution is supersaturated.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[4]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The solution was cooled too rapidly.Reheat the solution to dissolve the oil and add a small amount of a co-solvent in which the product is less soluble. Allow the solution to cool more slowly.[4]
Low recovery of the purified product. Too much solvent was used. The product is significantly soluble in the cold solvent. Crystals were lost during filtration.Use the minimum amount of hot solvent necessary for dissolution. Cool the solution in an ice bath to minimize solubility. Ensure a proper filtration technique to collect all the crystals.

Experimental Protocols

Fractional Distillation of this compound

Objective: To purify crude this compound by fractional distillation under reduced pressure.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and pressure gauge

  • Heating mantle with a magnetic stirrer

  • Boiling chips or a magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar.

  • Apply a vacuum and slowly reduce the pressure to the desired level.

  • Begin heating the flask gently.

  • Observe the vapor front rising through the fractionating column and adjust the heating to maintain a slow and steady distillation rate (1-2 drops per second).

  • Collect the initial fraction (forerun) in a separate flask. This will contain lower-boiling impurities.

  • When the temperature at the distillation head stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.

  • Once the main fraction has been collected, stop the heating and allow the apparatus to cool before releasing the vacuum.

  • Analyze the purity of the collected fraction using GC-MS or HPLC.

Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., hexanes, or a mixture of a polar and non-polar solvent)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • If insoluble impurities are present, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

  • Determine the purity of the recrystallized product by an appropriate analytical method.

Data Presentation

Table 1: Physical Properties of this compound and a Key Isomeric Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₄H₉BrO153.02164-166 (at 760 mmHg)
1-Bromo-2-methylpropan-2-olC₄H₉BrO153.02150-152 (at 760 mmHg)

Table 2: Hypothetical Purification Data for this compound

Purification MethodInitial Purity (by GC area %)Final Purity (by GC area %)Key Impurities Removed
Fractional Distillation85%>98%Unreacted starting materials, isomeric byproduct
Recrystallization90%>99%Succinimide, colored impurities

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Bromination Crude Product Crude Product Purification Method Purification Method Crude Product->Purification Method Reaction->Crude Product Distillation Distillation Purification Method->Distillation Volatile Impurities Recrystallization Recrystallization Purification Method->Recrystallization Solid Impurities Pure Product Pure Product Distillation->Pure Product Recrystallization->Pure Product Purity Assessment Purity Assessment Pure Product->Purity Assessment GC-MS, HPLC, NMR

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic Start Start Impure Product Impure Product Start->Impure Product Purification Method? Purification Method? Impure Product->Purification Method? Distillation Distillation Purification Method?->Distillation Volatile Impurities Recrystallization Recrystallization Purification Method?->Recrystallization Solid Impurities Check Purity Check Purity Distillation->Check Purity Recrystallization->Check Purity Pure? Pure? Check Purity->Pure? End End Pure?->End Yes Troubleshoot Troubleshoot Pure?->Troubleshoot No Troubleshoot->Purification Method?

Caption: A logical diagram for troubleshooting the purification of this compound.

References

Effective work-up procedures for 2-Bromo-2-methylpropan-1-ol experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-2-methylpropan-1-ol Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up of experiments involving this compound.

Problem Potential Cause Recommended Solution
Low Product Yield Incomplete reaction.Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. Consider extending the reaction time if necessary.[1][2]
Suboptimal reaction temperature.Optimize the reaction temperature. A broad range from -30°C to 100°C has been explored for similar reactions, with a preferred range often between 0°C and 50°C.[1]
Product loss during aqueous work-up.Minimize the number of aqueous washes. Ensure the pH of the aqueous layer is controlled to prevent unwanted side reactions.
Decomposition of the product.The tertiary bromide is susceptible to hydrolysis, especially at elevated temperatures or in the presence of moisture.[3] Store the compound in a cool, dry place.
Significant Impurity Formation Side reactions such as elimination.The major side product of reactions involving 2-bromo-2-methylpropane (B165281) is often 2-methylpropene, formed via an E1 elimination pathway.[4][5] Lowering the reaction temperature can sometimes suppress elimination in favor of substitution.
Presence of unreacted starting materials.Ensure the stoichiometry of the reactants is correct and that the reaction has gone to completion.[1]
Degradation of the product during purification.Avoid prolonged heating during solvent removal. Use purification techniques that are suitable for thermally sensitive compounds, such as column chromatography at room temperature.
Difficulty in Product Isolation Emulsion formation during extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
Product is too volatile.Use a rotary evaporator with a cold trap and apply vacuum cautiously to avoid loss of a volatile product.
Oily product that won't crystallize.If the product is an oil, purification by column chromatography may be more effective than recrystallization. If recrystallization is attempted, try scratching the inside of the flask or seeding with a small crystal of the pure product to induce crystallization.[6]
Inconsistent Experimental Results Use of partially decomposed starting material.Always use freshly opened or properly stored this compound. It is advisable to confirm the purity of the starting material by an analytical method like NMR or HPLC before use.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common work-up procedure for reactions involving this compound?

A typical work-up involves quenching the reaction, followed by extraction and purification. The organic layer is often washed sequentially with water, a saturated aqueous sodium bicarbonate solution (to neutralize any acid), and finally with brine.[2] The organic layer is then dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[2]

Q2: What are the potential side reactions to be aware of?

The primary side reaction is elimination (E1 mechanism) to form 2-methylpropene, especially under basic conditions or at elevated temperatures.[4][5] Hydrolysis of the tertiary bromide to form 2-methylpropan-1,2-diol can also occur, particularly if water is present.[3][7]

Q3: How can I effectively purify crude this compound?

Purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.[2] For solid derivatives, recrystallization from a suitable solvent system, such as an alcohol/water mixture, can be effective.[6]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining purity and identifying impurities.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the desired product and can also be used to quantify impurities.[8][9]

Q5: What are the ideal storage conditions for this compound?

To maintain its integrity, this compound should be stored in a tightly sealed, opaque container in a cool, dry place, ideally in a freezer under -20°C. It should be protected from light and moisture to prevent decomposition.[3]

Experimental Protocols

General Aqueous Work-up Procedure

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and water. Shake the funnel gently to partition the product into the organic layer.

  • Washing: Separate the organic layer. Wash it sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate solution (if the reaction was acidic)

    • Brine[2]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[2]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Work-up start Reaction Completion quench Quench Reaction start->quench extract Extract with Organic Solvent quench->extract wash_h2o Wash with Water extract->wash_h2o wash_bicarb Wash with Sat. NaHCO3 wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Anhydrous MgSO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Distillation/Chromatography concentrate->purify product Pure this compound purify->product

Caption: General experimental workflow for the work-up of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Product Yield low_yield Low Product Yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Check temp_issue Suboptimal Temperature? incomplete_rxn->temp_issue No monitor_rxn Monitor reaction (TLC/GC-MS). Extend reaction time. incomplete_rxn->monitor_rxn Yes workup_loss Loss During Work-up? temp_issue->workup_loss No optimize_temp Optimize temperature (e.g., 0-50 °C). temp_issue->optimize_temp Yes decomposition Product Decomposition? workup_loss->decomposition No minimize_washes Minimize aqueous washes. Control pH. workup_loss->minimize_washes Yes cool_dry Store cool and dry. Avoid prolonged heating. decomposition->cool_dry Yes

Caption: Logical troubleshooting steps for addressing low product yield.

References

Technical Support Center: Scaling Up 2-Bromo-2-methylpropan-1-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scaled-up production of 2-Bromo-2-methylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound at a larger scale?

A1: The most prevalent methods for synthesizing this compound on a larger scale include the ring-opening of isobutylene (B52900) oxide with a bromide source, such as hydrogen bromide or an alkali metal bromide, often in the presence of an acid catalyst. Another approach involves the bromination of 2,2-dimethyl-1,3-propanediol. The choice of route often depends on the availability and cost of starting materials, as well as safety considerations for the reagents involved.

Q2: What are the critical process parameters to monitor during the reaction?

A2: Key parameters to control are temperature, reaction time, and the stoichiometry of the reactants. Exothermic reactions, common in bromination, require careful temperature management to prevent side reactions and ensure safety. Monitoring the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and maximize yield.

Q3: What are the common impurities and byproducts I should be aware of?

A3: Depending on the synthetic route, common impurities can include unreacted starting materials, and byproducts from side reactions such as the formation of 2,2-dimethyl-1,3-propanediol or isobutyraldehyde. The presence of these impurities can complicate the purification process, especially if they have boiling points close to that of the desired product.

Q4: What are the recommended methods for purifying this compound at scale?

A4: Fractional distillation under reduced pressure is the most common method for purifying this compound. Vacuum distillation is preferred to lower the boiling point and minimize the risk of thermal decomposition. For higher purity requirements, column chromatography may be employed, although this can be less practical for very large quantities.

Q5: What are the recommended storage and handling conditions for this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. It is advisable to store it in tightly sealed containers to prevent hydrolysis. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling the compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction- Ensure accurate stoichiometry of reactants.- Extend the reaction time and monitor for completion using GC or TLC.- Verify the quality and purity of starting materials.
Side reactions- Optimize the reaction temperature; lower temperatures can often reduce the formation of byproducts.- Investigate the effect of different solvents or catalysts.
Product Impurity After Purification Inefficient distillation- Use a more efficient fractionating column.- Optimize the distillation parameters, including pressure and temperature, to improve separation.- Collect smaller fractions and analyze their purity.
Co-eluting impurities in chromatography- Adjust the mobile phase composition or gradient.- Consider using a different stationary phase with alternative selectivity.
Product Decomposition High temperatures during workup or purification- Employ vacuum distillation to reduce the boiling point.- Minimize the time the product is exposed to elevated temperatures.
Presence of acidic or basic impurities- Neutralize the crude product mixture during the workup process before distillation.
Reaction Stalls Inactive catalyst or reagent- Use a fresh batch of catalyst or reagent.- Ensure the reaction is free from inhibitors, such as water, if using moisture-sensitive reagents.

Experimental Protocols

Synthesis of this compound from Isobutylene Oxide

Materials:

  • Isobutylene oxide

  • 48% Hydrobromic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Cool a solution of 48% hydrobromic acid in a flask immersed in an ice-water bath.

  • Slowly add isobutylene oxide to the cooled hydrobromic acid with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

  • After the addition is complete, continue to stir the mixture in the ice bath for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials (Isobutylene Oxide, HBr) reaction Reaction Mixture (Controlled Temperature) start->reaction 1. Addition monitoring Reaction Monitoring (TLC/GC) reaction->monitoring 2. Stirring extraction Extraction (Diethyl Ether) monitoring->extraction 3. Quenching washing Washing (NaHCO3, Brine) extraction->washing 4. Neutralization drying Drying (MgSO4) washing->drying 5. Water Removal concentration Solvent Removal (Rotary Evaporation) drying->concentration 6. Concentration distillation Vacuum Distillation concentration->distillation 7. Purification product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield problem Problem: Low Yield check_completion Is the reaction complete? (Check TLC/GC) problem->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are there significant side products? check_completion->side_reactions Yes extend_time Action: Extend reaction time and/or re-check stoichiometry incomplete->extend_time solution Yield Improved extend_time->solution optimize_temp Action: Lower reaction temperature side_reactions->optimize_temp Yes reagent_quality Is the quality of starting materials and reagents verified? side_reactions->reagent_quality No optimize_temp->solution use_fresh Action: Use fresh/pure reagents reagent_quality->use_fresh No reagent_quality->solution Yes use_fresh->solution

Caption: Troubleshooting decision tree for addressing low yield in the synthesis.

Best practices for the storage and handling of 2-Bromo-2-methylpropan-1-ol to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides best practices for the storage and handling of 2-Bromo-2-methylpropan-1-ol to ensure its stability and integrity in your research.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and use of this compound.

Issue Potential Cause Recommended Solution
Change in physical appearance (e.g., discoloration, cloudiness). Degradation of the compound due to exposure to light, moisture, or elevated temperatures.1. Immediately move the compound to a cool, dark, and dry storage location. 2. Verify the integrity of the container seal. 3. Before use, it is highly recommended to re-analyze the purity of the material using techniques such as NMR or HPLC.
Inconsistent or poor yields in reactions. 1. Degradation of this compound leading to lower active reagent concentration. 2. Presence of impurities from improper storage. 3. Formation of side products due to reaction conditions.1. Ensure the starting material's purity before starting the reaction. 2. Use freshly acquired or properly stored material. 3. Consider potential side reactions such as elimination, which can compete with the desired substitution, especially in the presence of a base.[1][2]
Presence of unexpected peaks in analytical data (NMR, HPLC, GC-MS). 1. Hydrolysis of the tertiary bromide to form 2-methylpropane-1,2-diol (B142230). 2. Photodegradation products. 3. Elimination side-product (2-methylenepropan-1-ol).1. Confirm the identity of impurities by comparing with known standards or using mass spectrometry. 2. To minimize hydrolysis, handle the compound under anhydrous conditions and use dry solvents. 3. To prevent photodegradation, protect the compound from light at all times.

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: What are the optimal storage conditions for this compound? A1: To ensure maximum stability, this compound should be stored in a tightly sealed, opaque container in a cool, dark, and dry place. Refrigeration (2-8 °C) is recommended for long-term storage to minimize potential degradation.

  • Q2: How sensitive is this compound to light? A2: While specific photostability data for this compound is limited, brominated organic compounds can be susceptible to photodegradation, often following pseudo-first-order kinetics. It is crucial to store the compound in amber vials or containers wrapped in aluminum foil to protect it from light.

  • Q3: Is this compound sensitive to moisture? A3: Yes, due to the presence of a tertiary alkyl bromide, this compound is susceptible to hydrolysis, likely via an SN1 mechanism, similar to the hydrolysis of 2-bromo-2-methylpropane.[3][4][5] The presence of water can lead to the formation of 2-methylpropane-1,2-diol as an impurity. Therefore, it should be handled in a dry environment, and exposure to atmospheric moisture should be minimized.

  • Q4: What are the expected degradation products of this compound? A4: The primary degradation products are likely to be 2-methylpropane-1,2-diol from hydrolysis and potentially various smaller brominated compounds resulting from photodegradation. Under basic conditions, the elimination product, 2-methylenepropan-1-ol, could also be a significant side product.[2]

Handling and Use

  • Q5: What personal protective equipment (PPE) should be used when handling this compound? A5: Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn. It is recommended to handle this compound in a well-ventilated area or a fume hood.

  • Q6: Are there any chemical incompatibilities to be aware of? A6: this compound is incompatible with strong oxidizing agents and strong bases. Contact with strong bases can promote elimination reactions.[6][7]

  • Q7: How can I check the purity of my this compound sample? A7: The purity can be assessed using several analytical techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy can confirm the structure and identify organic impurities.[8] Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are also effective methods for determining purity and detecting trace impurities.[8]

Quantitative Stability Data Summary

Parameter Condition Expected Stability Primary Degradation Pathway Potential Degradation Products
Temperature Elevated temperaturesDecreased stabilityIncreased rate of hydrolysis and potential for thermal decomposition.2-methylpropane-1,2-diol
Light UV or prolonged daylight exposureSusceptible to degradationPhotodegradationSmaller brominated organic fragments
pH Aqueous, neutral to acidicModerate stability, hydrolysis can occur.SN1 Hydrolysis2-methylpropane-1,2-diol
pH Aqueous, basicLower stabilityE1 Elimination and SN1 Hydrolysis2-methylenepropan-1-ol, 2-methylpropane-1,2-diol
Humidity High humidityDecreased stabilityHydrolysis2-methylpropane-1,2-diol

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of the compound under various stress conditions.[9][10][11][12]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., xenon lamp) in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control sample (stored under normal conditions), by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Visualizations

Storage_and_Handling_Workflow Workflow for Stable Storage and Handling of this compound cluster_storage Storage cluster_handling Handling cluster_analysis Purity & Stability Check storage_conditions Store at 2-8°C degradation_check Monitor for Degradation storage_conditions->degradation_check protect_light Use Opaque Container protect_light->degradation_check protect_moisture Tightly Sealed Container protect_moisture->degradation_check ppe Wear Appropriate PPE fume_hood Use in a Fume Hood dry_conditions Handle Under Anhydrous Conditions purity_check Verify Purity (NMR, HPLC) use Use in Experiment purity_check->use troubleshoot Troubleshoot Issues degradation_check->troubleshoot receive Receive Compound store Store Appropriately receive->store store->storage_conditions store->protect_light store->protect_moisture handle Handle Safely for Experiment store->handle handle->ppe handle->fume_hood handle->dry_conditions handle->purity_check use->troubleshoot troubleshoot->store Re-evaluate Storage troubleshoot->handle Re-evaluate Handling success Successful Experiment troubleshoot->success Resolved

Caption: Logical workflow for the storage and handling of this compound.

Degradation_Pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (SN1) cluster_elimination Elimination (E1) cluster_photodegradation Photodegradation start This compound hydrolysis_product 2-methylpropane-1,2-diol start->hydrolysis_product H2O elimination_product 2-methylenepropan-1-ol start->elimination_product Base photo_products Smaller Brominated Fragments start->photo_products Light (hv)

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-Bromo-2-methylpropan-1-ol: ¹H NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the integrity and reproducibility of their work. This guide provides a comparative analysis of ¹H NMR spectroscopy for the purity assessment of 2-Bromo-2-methylpropan-1-ol, alongside alternative chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a valuable building block in organic synthesis. Its purity is paramount to the successful formation of desired products and the avoidance of unwanted side reactions. This guide details the experimental protocols for ¹H NMR, GC-MS, and HPLC and presents a comparative summary of their performance in determining the purity of this compound.

¹H NMR Spectroscopy for Purity Determination

Quantitative ¹H NMR (qNMR) spectroscopy is a powerful primary analytical method for purity assessment as the signal intensity is directly proportional to the number of protons.[1] This allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself, instead relying on a certified internal standard.

Predicted ¹H NMR Spectrum of this compound

Based on its structure, the expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit the following signals:

  • -CH₂OH (methylene protons): A singlet around 3.5-3.7 ppm, integrating to 2 protons.

  • -C(CH₃)₂ (methyl protons): A singlet around 1.3-1.5 ppm, integrating to 6 protons.

  • -OH (hydroxyl proton): A broad singlet with a variable chemical shift, integrating to 1 proton. The position of this peak is dependent on concentration and temperature.

The presence of impurities would be indicated by additional peaks in the spectrum. Common impurities in the synthesis of similar bromo-alcohols can include unreacted starting materials or byproducts from side reactions such as elimination.[2][3] For instance, the elimination product, 2-methyl-2-propen-1-ol, would show characteristic alkene proton signals.

Alternative Purity Analysis Methods

While ¹H NMR offers a direct measure of purity, chromatographic techniques like GC-MS and HPLC are widely used orthogonal methods that provide excellent separation and sensitivity for impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds.[4] For a polar compound like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis.[5] As this compound is a polar compound, a reversed-phase HPLC method with a polar-modified column or a hydrophilic interaction liquid chromatography (HILIC) approach would be appropriate.[6][7]

Comparative Performance

The choice of analytical method depends on the specific requirements of the analysis, such as the need for absolute quantification, the expected impurity profile, and the available instrumentation.

Analytical MethodPrinciplePurity DeterminationAdvantagesLimitations
¹H NMR Nuclear magnetic resonance of protonsAbsolute quantification against an internal standardNon-destructive, provides structural information, primary analytical method.[1]Lower sensitivity compared to chromatographic methods, potential for signal overlap.
GC-MS Separation based on volatility and partitioning, with mass-based detectionRelative quantification based on peak area percentageHigh sensitivity and selectivity, excellent for identifying volatile impurities.[4]May require derivatization for polar analytes, not suitable for non-volatile or thermally labile compounds.
HPLC Separation based on partitioning between a mobile and stationary phaseRelative quantification based on peak area percentageWide applicability, high resolution and sensitivity.[5]May require specific columns and mobile phases for polar analytes.[6][7]

Experimental Protocols

¹H NMR Spectroscopy for Purity Analysis

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a clean vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the characteristic signals for this compound (e.g., the singlet for the two methyl groups) and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

G ¹H NMR Purity Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_sample Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_spectrum Acquire ¹H NMR spectrum transfer->acquire_spectrum process_spectrum Process spectrum (phase, baseline) acquire_spectrum->process_spectrum integrate_peaks Integrate analyte and standard peaks process_spectrum->integrate_peaks calculate_purity Calculate purity integrate_peaks->calculate_purity

Caption: Workflow for ¹H NMR Purity Analysis.

GC-MS Purity Analysis

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Sample Preparation (with derivatization):

  • Accurately weigh approximately 1 mg of this compound into a vial.

  • Add 100 µL of a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of a solvent (e.g., pyridine (B92270) or acetonitrile).

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Dilute the derivatized sample with an appropriate solvent before injection.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C).

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan a suitable mass range (e.g., 40-450 amu).

Data Analysis:

  • Integrate the peak areas of all detected compounds in the total ion chromatogram (TIC).

  • Calculate the purity as the percentage of the peak area of the derivatized this compound relative to the total peak area of all components (excluding the solvent peak).

G GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_analysis Data Analysis weigh_sample Weigh sample derivatize Derivatize sample weigh_sample->derivatize dilute Dilute sample derivatize->dilute inject_sample Inject into GC-MS dilute->inject_sample separate Separation and Detection inject_sample->separate integrate_peaks Integrate peaks in TIC separate->integrate_peaks calculate_purity Calculate purity by area % integrate_peaks->calculate_purity

Caption: Workflow for GC-MS Purity Analysis.

HPLC Purity Analysis

Instrumentation: HPLC system with a suitable detector (e.g., UV or Refractive Index).

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a known volume of the mobile phase to a suitable concentration.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a HILIC column.

  • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) if the analyte has a chromophore, or a universal detector like a Refractive Index (RI) detector.

Data Analysis:

  • Integrate the peak areas of all detected compounds in the chromatogram.

  • Calculate the purity as the percentage of the peak area of this compound relative to the total peak area of all components.

G HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_analysis Data Analysis weigh_sample Weigh sample dissolve Dissolve in mobile phase weigh_sample->dissolve inject_sample Inject into HPLC dissolve->inject_sample separate Separation and Detection inject_sample->separate integrate_peaks Integrate peaks in chromatogram separate->integrate_peaks calculate_purity Calculate purity by area % integrate_peaks->calculate_purity

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The purity analysis of this compound can be effectively performed using ¹H NMR, GC-MS, and HPLC. ¹H NMR provides the advantage of absolute quantification and structural confirmation in a single experiment. GC-MS and HPLC offer superior sensitivity for detecting trace impurities and are excellent orthogonal techniques. The choice of method will be dictated by the specific analytical needs, with a combination of these techniques providing the most comprehensive purity profile for this important synthetic intermediate.

References

Confirming the Identity of 2-Bromo-2-methylpropan-1-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and alternative spectroscopic methods for the confirmation of 2-Bromo-2-methylpropan-1-ol, a key building block in organic synthesis.

This document outlines the experimental protocols and expected data for GC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Due to the polar nature of this compound, a derivatization step is proposed for effective GC-MS analysis. While experimental data for the target molecule is limited, this guide presents a combination of established principles and predicted spectral characteristics based on analogous compounds to provide a comprehensive analytical framework.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Direct GC-MS analysis of polar analytes like this compound can be challenging, often resulting in poor peak shape and thermal degradation. To overcome these issues, a derivatization step to increase volatility is recommended. Silylation, the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective strategy.[1][2][3]

Experimental Protocol: Silylation and GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a dry, aprotic solvent (e.g., acetonitrile, dichloromethane) in a clean, dry vial.

  • Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the sample solution.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Predicted GC-MS Data

The following table summarizes the predicted retention time and mass spectral data for the TMS-derivatized this compound.

ParameterPredicted ValueNotes
Retention Time ~ 8 - 12 minDependent on the specific GC column and temperature program.
Molecular Ion (M+) m/z 224/226 (low abundance)The presence of bromine results in a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio.
Base Peak m/z 73Corresponding to the stable trimethylsilyl cation [(CH₃)₃Si]⁺.
Key Fragments m/z 195/197, 145, 117See the predicted fragmentation pathway below for details.
Predicted Fragmentation Pathway

The fragmentation of the TMS-derivatized this compound is expected to follow established pathways for silylated alcohols and alkyl halides.

G M [(CH₃)₂C(Br)CH₂OSi(CH₃)₃]⁺ m/z 224/226 frag1 [(CH₃)₂C(Br)CH₂O]⁺ m/z 151/153 M->frag1 - Si(CH₃)₃ frag2 [C(CH₃)₂CH₂OSi(CH₃)₃]⁺ m/z 145 M->frag2 - Br frag5 [C₄H₈Br]⁺ m/z 135/137 M->frag5 - CH₂OSi(CH₃)₃ frag4 [CH₂OSi(CH₃)₃]⁺ m/z 103 frag1->frag4 - C(CH₃)₂ frag3 [Si(CH₃)₃]⁺ m/z 73 frag2->frag3 - C₄H₈O

Predicted GC-MS Fragmentation Pathway

Alternative Analytical Techniques: NMR and FTIR Spectroscopy

As orthogonal methods, NMR and FTIR spectroscopy provide valuable structural information to confirm the identity of this compound without the need for derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~ 1.4Singlet6H-C(CH₃)₂
~ 3.6Singlet2H-CH₂OH
~ 2.5 (broad)Singlet1H-OH
¹³C NMR ~ 30Quartet-C(C H₃)₂
~ 65Singlet-C (CH₃)₂
~ 70Triplet-C H₂OH
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: Record the infrared spectrum using an FTIR spectrometer.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol)[4]
2970 - 2860StrongC-H stretch (alkane)[5]
1470 - 1370MediumC-H bend (alkane)[5]
1050 - 1000StrongC-O stretch (primary alcohol)[4][6]
690 - 515Medium to StrongC-Br stretch[4]

Comparison of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
GC-MS (with Silylation) Molecular weight, fragmentation pattern, retention timeHigh sensitivity, excellent for separating volatile impurities[7]Requires derivatization, potential for thermal degradation
NMR Spectroscopy Detailed structural information (connectivity of atoms)Unambiguous structure elucidation, non-destructiveLower sensitivity compared to MS, requires more sample
FTIR Spectroscopy Identification of functional groupsFast, simple, non-destructiveProvides limited structural information, not suitable for complex mixtures

Conclusion

While GC-MS with a silylation derivatization step is a highly sensitive method for the confirmation of this compound, a comprehensive identification should be supported by orthogonal techniques. The combination of GC-MS for molecular weight and fragmentation analysis, ¹H and ¹³C NMR for detailed structural elucidation, and FTIR for functional group confirmation provides a robust and reliable approach for the definitive identification of this compound in a research and drug development setting.

Experimental Workflow Overview

G cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_ftir FTIR Analysis gcms_start Sample derivatization Silylation (BSTFA/TMCS) gcms_start->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection MS Detection gc_separation->ms_detection gcms_data Retention Time & Mass Spectrum ms_detection->gcms_data confirmation Structural Confirmation gcms_data->confirmation nmr_start Sample in Deuterated Solvent nmr_acquisition ¹H & ¹³C NMR Acquisition nmr_start->nmr_acquisition nmr_data Chemical Shifts & Coupling Constants nmr_acquisition->nmr_data nmr_data->confirmation ftir_start Neat Sample ftir_acquisition FTIR Spectrum Acquisition ftir_start->ftir_acquisition ftir_data Absorption Bands ftir_acquisition->ftir_data ftir_data->confirmation start This compound start->gcms_start start->nmr_start start->ftir_start

Analytical Workflow for Compound Identification

References

A Comparative Guide to the Reactivity of 2-Bromo-2-methylpropan-1-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-bromo-2-methylpropan-1-ol and its structural isomers. Understanding the nuanced differences in their reaction pathways and rates is critical for synthetic strategy and drug development. The analysis is supported by established principles of physical organic chemistry and includes detailed experimental protocols for further investigation.

Structural Overview of Bromo-Isomers

The reactivity of an alkyl halide is fundamentally dictated by its structure. The isomers discussed herein exhibit significant structural differences—namely, the substitution of the carbon atom bonded to the bromine (the α-carbon)—which governs their preferred reaction mechanisms.

Compound NameStructureα-CarbonClassification
This compound Tertiary (3°)Tertiary Bromo-alcohol
1-Bromo-2-methylpropan-2-ol Primary (1°)Primary Bromo-alcohol
3-Bromo-2-methylpropan-1-ol Primary (1°)Primary Bromo-alcohol
1-Bromo-2-methylpropane Primary (1°)Primary Alkyl Bromide
2-Bromo-2-methylpropane (B165281) Tertiary (3°)Tertiary Alkyl Bromide

Fundamental Principles of Reactivity

Nucleophilic substitution (SN1, SN2) and elimination (E1, E2) are the primary reaction pathways for alkyl halides. The preferred pathway is determined by a combination of substrate structure, nucleophile/base strength, and solvent properties.

G cluster_factors Influencing Factors Structure Substrate Structure (Primary, Tertiary, Steric Hindrance) SN1 SN1 / E1 Structure->SN1  Tertiary (3°)  Stable Carbocation SN2 SN2 Structure->SN2  Primary (1°)  Low Steric Hindrance Conditions Reaction Conditions (Nucleophile/Base, Solvent) Conditions->SN1 Weak Nucleophile Polar Protic Solvent Conditions->SN2 Strong Nucleophile Polar Aprotic Solvent E2 E2 Conditions->E2 Strong, Bulky Base

Factors influencing bromo-isomer reaction pathways.

Comparative Reactivity Analysis

The isomers exhibit distinct reactivity profiles based on their structures. Tertiary halides favor mechanisms involving carbocation intermediates (SN1/E1), while primary halides favor concerted mechanisms (SN2).

3.1. SN1 Reactivity: Carbocation Stability

The rate-determining step of an SN1 reaction is the formation of a carbocation.[1] Therefore, reactivity is directly proportional to the stability of the resulting carbocation (3° > 2° > 1°).

  • High Reactivity: 2-Bromo-2-methylpropane and This compound are tertiary halides. They readily form a stable tertiary carbocation, leading to rapid SN1 reactions, such as solvolysis in polar protic solvents like water or ethanol (B145695).[2][3] The reaction of 2-bromo-2-methylpropane with water is over a million times faster than that of methyl bromide.

  • Low to No Reactivity: The primary isomers (1-bromo-2-methylpropan-2-ol , 3-bromo-2-methylpropan-1-ol , and 1-bromo-2-methylpropane ) would have to form highly unstable primary carbocations, making the SN1 pathway extremely unfavorable.[4][5]

3.2. SN2 Reactivity: Steric Hindrance

The SN2 mechanism involves a backside attack by the nucleophile on the α-carbon.[4] This pathway is highly sensitive to steric hindrance; bulkier substituents on or near the α-carbon slow the reaction rate dramatically.[6][7] The general reactivity trend for SN2 is Methyl > 1° > 2° >> 3°.[8]

  • Highest Reactivity: 3-Bromo-2-methylpropan-1-ol is a primary halide with minimal steric hindrance near the reaction site, making it the most susceptible to SN2 attack among the isomers.

  • Moderate Reactivity: 1-Bromo-2-methylpropane is also a primary halide, but the adjacent isopropyl group introduces some steric bulk, slightly reducing its SN2 reactivity compared to a straight-chain analogue.[9]

  • Low Reactivity: 1-Bromo-2-methylpropan-2-ol is a primary halide, but it is a neopentyl-type structure. The bulky tertiary carbon adjacent to the α-carbon creates significant steric hindrance, severely impeding the backside attack required for an SN2 reaction.[6][10] Its reactivity is expected to be very low.

  • No Reactivity: The tertiary halides, 2-bromo-2-methylpropane and This compound , are completely hindered from backside attack and are considered unreactive under SN2 conditions.[11][12]

3.3. E2 Reactivity: Strong Bases

The E2 (bimolecular elimination) reaction is a concerted process that competes with SN2 and is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide).[13][14]

  • High Reactivity: 2-Bromo-2-methylpropane readily undergoes E2 elimination with a strong base to form 2-methylpropene.[14][15]

  • Moderate to High Reactivity: The other isomers will also undergo E2 elimination with strong bases. For substrates like 2-bromobutane, E2 reactions tend to follow the Zaitsev rule, favoring the formation of the more substituted (and thus more stable) alkene.[16]

Quantitative Data Summary

Table 1: Predicted Relative Reactivity of Bromo-Isomers

CompoundSN1 Rate (Solvolysis)SN2 Rate (with I⁻ in Acetone)E2 Rate (with t-BuOK)
2-Bromo-2-methylpropane Very FastNegligibleFast
This compound FastNegligibleModerate
3-Bromo-2-methylpropan-1-ol NegligibleFastModerate
1-Bromo-2-methylpropane NegligibleModerateModerate
1-Bromo-2-methylpropan-2-ol NegligibleVery SlowSlow

Note: Rates are relative and predicted based on structural analysis. "Negligible" indicates the pathway is highly disfavored. "Very Slow" indicates the pathway is possible but severely hindered.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are representative protocols for evaluating SN1 and SN2 reactivity.

Experiment 1: Determining SN1 Reactivity via Solvolysis

This protocol is adapted for the kinetic study of tertiary halides like 2-bromo-2-methylpropane.[17] The reaction rate is determined by monitoring the production of HBr over time.

Objective: To measure the rate of solvolysis of a tertiary bromo-isomer.

Materials:

  • 2-Bromo-2-methylpropane (or this compound)

  • Solvent (e.g., 40% ethanol / 60% water by volume)

  • 0.01 M NaOH solution, standardized

  • Bromothymol blue indicator

  • 50 mL Burette, 100 mL Erlenmeyer flask, stopwatch

Procedure:

  • Prepare 100 mL of the ethanol/water solvent mixture.

  • To a 100 mL Erlenmeyer flask, add 50 mL of the solvent and 3-4 drops of bromothymol blue indicator.

  • Fill a burette with the 0.01 M NaOH solution.

  • Add a precise volume (e.g., 0.50 mL) of the NaOH solution to the flask. The solution should turn blue.

  • Initiate the reaction by adding a small, precise amount (e.g., 0.1 mL) of the tertiary alkyl bromide to the flask. Start the stopwatch immediately and swirl the flask.

  • Record the time required for the blue color to disappear as the HBr produced from the reaction neutralizes the NaOH.

  • Immediately add another 0.50 mL aliquot of NaOH and continue timing.

  • Repeat this process for several aliquots. The rate of reaction can be calculated from the consumption of NaOH over time.

Experiment 2: Comparing SN2 Reactivity

This protocol compares the relative reactivity of primary halides toward a strong nucleophile in an aprotic solvent.[18][19] The formation of a precipitate indicates that a reaction has occurred.

Objective: To qualitatively compare the SN2 reaction rates of primary bromo-isomers.

Materials:

  • 15% Sodium Iodide (NaI) in acetone (B3395972) solution

  • 3-Bromo-2-methylpropan-1-ol

  • 1-Bromo-2-methylpropane

  • 1-Bromo-2-methylpropan-2-ol

  • Clean, dry test tubes (10 cm)

Procedure:

  • Label three separate test tubes for each of the primary bromo-isomers.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Add 2-3 drops of the respective bromo-isomer to its labeled test tube.

  • Stopper and shake each tube to mix the contents.

  • Observe the tubes for the formation of a precipitate (NaBr), which is insoluble in acetone.

  • Record the time taken for the precipitate to appear. A rapid formation indicates a faster SN2 reaction rate. Compare the relative times: "instantaneous," "within minutes," or "no reaction after 15-20 minutes."

Workflow for reactivity experiments.

References

A Researcher's Guide to Navigating SN1, E1, and Rearrangement Pathways of 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 21, 2025 – For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of substituted alkyl halides is paramount. This guide provides a comprehensive comparison of the SN1, E1, and competing rearrangement reaction pathways for 2-Bromo-2-methylpropan-1-ol under varied experimental conditions. By presenting experimental data, detailed protocols, and clear mechanistic visualizations, this document serves as a critical resource for predicting and controlling reaction outcomes.

The tertiary nature of the carbon bearing the bromine atom in this compound predisposes it to reactions involving a carbocation intermediate, primarily SN1 and E1. However, the adjacent hydroxyl group introduces the potential for a pinacol (B44631) rearrangement, a competing pathway that can significantly impact product distribution. The selection of solvent, temperature, and base or nucleophile is critical in directing the reaction toward the desired product.

Unraveling the Reaction Pathways: SN1 vs. E1 vs. Pinacol Rearrangement

Under solvolytic conditions, typically employing a polar protic solvent such as ethanol (B145695), this compound can undergo both SN1 and E1 reactions. The formation of a tertiary carbocation is the rate-determining step for both pathways. This intermediate can then be attacked by the solvent (SN1) to yield a substitution product or lose a proton from an adjacent carbon (E1) to form an alkene.

Crucially, the presence of the neighboring hydroxyl group allows for a 1,2-hydride or 1,2-methyl shift, leading to a more stable carbocation, which is the hallmark of the pinacol rearrangement. This rearrangement pathway is particularly favored under acidic conditions which can protonate the hydroxyl group, turning it into a good leaving group (water).

The following diagram illustrates the initial carbocation formation and the subsequent competing pathways.

Reaction_Pathways sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Loss of Br- sn1_product SN1 Product (2-Ethoxy-2-methylpropan-1-ol) carbocation->sn1_product EtOH (Nucleophile) e1_product E1 Product (2-Methyl-2-propen-1-ol) carbocation->e1_product -H+ (Base) rearranged_carbocation Rearranged Carbocation carbocation->rearranged_carbocation 1,2-Hydride Shift pinacol_product Pinacol Rearrangement Product (2-Methylpropanal) rearranged_carbocation->pinacol_product Deprotonation

Fig. 1: Competing reaction pathways for this compound.

Quantitative Analysis of Product Distribution

The ratio of SN1, E1, and rearrangement products is highly dependent on the reaction conditions. The following table summarizes illustrative product distributions based on established principles for similar substrates.

Condition IDSolventBase/NucleophileTemperature (°C)SN1 Product (%)E1 Product (%)Rearrangement Product (%)
A 80% Ethanol / 20% Water-25702010
B 80% Ethanol / 20% Water-70405010
C EthanolSodium Ethoxide (strong base)70<5>90<5
D Formic Acid-25<5<5>90

Note: The data presented in this table is illustrative and intended to demonstrate the expected trends in product distribution based on reaction conditions. Actual yields may vary and should be determined experimentally.

Detailed Experimental Protocols

To empirically determine the product distribution, the following experimental protocols are provided.

Protocol 1: Solvolysis in Aqueous Ethanol to Favor SN1/E1

Objective: To investigate the product distribution between SN1 and E1 pathways under solvolytic conditions.

Materials:

  • This compound

  • 80% Ethanol / 20% Water (v/v)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 29.6 mmol).

  • Add 50 mL of an 80% ethanol/water solution.

  • For room temperature reaction (Condition A), stir the mixture for 24 hours. For elevated temperature reaction (Condition B), heat the mixture to reflux (approximately 70°C) for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Wash the organic layer with 2 x 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analyze the resulting product mixture by GC-MS and ¹H NMR to determine the ratio of SN1, E1, and any rearrangement products.

Protocol 2: Reaction with Sodium Ethoxide to Favor E1

Objective: To maximize the yield of the E1 elimination product using a strong, non-nucleophilic base.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Saturated Ammonium (B1175870) Chloride solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • GC-MS and NMR instruments

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.82 g, 35.5 mmol) in anhydrous ethanol (40 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the sodium ethoxide solution to 0°C in an ice bath.

  • Dissolve this compound (5.0 g, 29.6 mmol) in 10 mL of anhydrous ethanol and add it dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 70°C) for 2 hours.

  • Cool the reaction mixture and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS and ¹H NMR to quantify the E1 product and any competing SN1 or rearrangement products.

Experimental Workflow for Product Analysis

The following workflow outlines the steps for the analysis of the reaction products.

Experimental_Workflow start Reaction Mixture workup Aqueous Workup & Extraction start->workup drying Drying and Concentration workup->drying analysis Product Analysis drying->analysis gcms GC-MS Analysis (Separation & Identification) analysis->gcms nmr NMR Spectroscopy (Structural Confirmation & Quantification) analysis->nmr quantification Quantification of Product Ratios gcms->quantification nmr->quantification

Fig. 2: General workflow for the analysis of reaction products.

Logical Framework for Predicting the Major Pathway

The choice of reaction conditions is the primary determinant of the major product. This logical diagram provides a framework for predicting the outcome.

Decision_Tree start Reaction Conditions for This compound conditions Solvent & Reagent start->conditions polar_protic Polar Protic Solvent (e.g., EtOH/H2O) conditions->polar_protic strong_base Strong, Non-nucleophilic Base (e.g., NaOEt in EtOH) conditions->strong_base acidic Strong Acid (e.g., H2SO4) conditions->acidic temperature Temperature? polar_protic->temperature e1_major Major Product: E1 strong_base->e1_major rearrangement_major Major Product: Pinacol Rearrangement acidic->rearrangement_major low_temp Low Temp (25°C) temperature->low_temp Yes high_temp High Temp (70°C) temperature->high_temp No sn1_major Major Product: SN1 low_temp->sn1_major high_temp->e1_major

Fig. 3: Decision framework for predicting the major reaction pathway.

This guide provides a foundational understanding and practical protocols for navigating the complex reactivity of this compound. By carefully selecting the reaction conditions, researchers can selectively favor the SN1, E1, or rearrangement pathway to achieve their desired synthetic outcomes. For further inquiries, please contact our research division.

Navigating Stereoselectivity: A Comparative Guide to Reactions of 2-Bromo-2-methylpropan-1-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. This guide provides a comprehensive investigation into the stereoselectivity of reactions involving 2-Bromo-2-methylpropan-1-ol, a readily available tertiary bromohydrin. Due to the inherent nature of its structure, direct stereoselective substitution at the tertiary carbon is challenging. This document, therefore, explores indirect yet highly effective strategies to achieve stereocontrol, primarily through the synthesis and subsequent stereoselective reactions of its corresponding epoxide, 2,2-dimethyloxirane (B32121). We present a comparative analysis of various methodologies, supported by experimental data, and offer detailed protocols for key transformations. Furthermore, we benchmark these approaches against alternative chiral building blocks for the synthesis of valuable chiral tertiary alcohols.

The Challenge of Direct Stereocontrol with this compound

This compound possesses a tertiary alkyl bromide. This structural feature strongly favors nucleophilic substitution reactions proceeding through a unimolecular (SN1) mechanism. The hallmark of the SN1 reaction is the formation of a planar carbocation intermediate. Nucleophilic attack can then occur from either face of this intermediate with equal probability, leading to a racemic mixture of products and a complete loss of stereochemical information. This inherent reactivity profile makes direct, highly stereoselective substitution on this compound a formidable challenge.

Indirect Pathways to Stereoselectivity: The Role of 2,2-Dimethyloxirane

A powerful strategy to circumvent the limitations of direct substitution is to convert this compound into a more stereochemically versatile intermediate. Intramolecular cyclization of this compound under basic conditions readily affords 2,2-dimethyloxirane. This prochiral epoxide serves as a valuable precursor for a variety of stereoselective transformations. This guide will focus on two primary approaches for generating enantiomerically enriched products from 2,2-dimethyloxirane: asymmetric synthesis and kinetic resolution .

Asymmetric Synthesis of 2,2-Disubstituted Epoxides

The direct synthesis of enantiomerically enriched 2,2-disubstituted epoxides from achiral precursors is a highly attractive strategy. One of the most effective methods for this transformation is the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones.

Comparison of Asymmetric Epoxidation Methods
MethodCatalyst/ReagentSubstrateEnantiomeric Excess (ee)YieldReference
Corey-Chaykovsky Epoxidation La-Li₃-(R)-BINOL complexAryl Methyl Ketones91-97%88->99%[1]
La-Li₃-(R)-BINOL complexAliphatic Methyl Ketones85-95%90-98%[1]

Kinetic Resolution of 2,2-Dimethyloxirane

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer and the formation of an enantioenriched product.

Comparison of Kinetic Resolution Methods for 2,2-Disubstituted Epoxides
MethodCatalyst/ReagentNucleophileEnantiomeric Excess (ee) of Recovered EpoxideYield of Recovered EpoxideReference
Enzymatic (Halohydrin Dehalogenase) HHDH P2E2 enzymeAzide (B81097) (N₃⁻)>99%~45%[2]
Hydrolytic Kinetic Resolution (HKR) (R,R)-Jacobsen's CatalystWater (H₂O)>99%44%[2]
Acylation Chiral Isothiourea Catalyst (HyperBTM)Isobutyric Anhydride~90% (at ~50% conversion)~50%[3]

Stereoselective Ring-Opening of 2,2-Dimethyloxirane

Once enantiomerically enriched 2,2-dimethyloxirane is obtained, its stereoselective ring-opening with various nucleophiles provides access to a wide range of valuable chiral tertiary alcohols and their derivatives. The regioselectivity and stereospecificity of the ring-opening are highly dependent on the reaction conditions.

Comparison of Stereoselective Ring-Opening Reactions
NucleophileCatalyst/ConditionsProduct TypeDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)YieldReference
Amines Acetic Acid (metal- and solvent-free)β-Amino AlcoholsHigh regioselectivityHigh[4]
Alcohols N,N'-dioxide–Mg(OTf)₂ complex (for meso-aziridines, analogous for epoxides)β-Alkoxy AlcoholsGood enantioselectivityGood[5]
Water (Acid-catalyzed) H⁺/H₂O1,2-DiolAttack at the more substituted carbon-[6][7]
Water (Base-catalyzed) OH⁻/H₂O1,2-DiolAttack at the less substituted carbon (SN2)-[6]
Organometallic Reagents (e.g., Grignard) RMgXTertiary AlcoholsSN2-type ring openingHigh[6]

Alternative Chiral Building Blocks for Tertiary Alcohol Synthesis

While this compound provides a viable entry into chiral tertiary alcohols via its epoxide, several other chiral building blocks are commonly employed for this purpose. A comparative overview provides context for selecting the most appropriate synthetic strategy.

Chiral Building BlockSynthetic StrategyAdvantagesDisadvantages
Chiral Aldehydes/Ketones Asymmetric addition of organometallic reagents (e.g., Grignard, organolithium)Wide availability of chiral catalysts; high enantioselectivities achievable.May require cryogenic temperatures; stoichiometric amounts of chiral ligands sometimes necessary.[8]
Chiral Allylic Alcohols Sharpless Asymmetric Epoxidation followed by regioselective ring-opening.Highly predictable stereochemical outcomes; broad substrate scope.Multi-step process.
Prochiral Ketones Asymmetric transfer hydrogenation or asymmetric alkylation/arylation.Direct access to chiral tertiary alcohols; atom-economical.Catalyst development is ongoing; substrate scope can be limited.[9][10]

Experimental Protocols

Protocol 1: Asymmetric Corey-Chaykovsky Epoxidation of a Methyl Ketone

This protocol describes a general procedure for the enantioselective synthesis of a 2,2-disubstituted epoxide from a methyl ketone using a La-Li₃-(R)-BINOL complex.[1]

Materials:

  • (R)-BINOL

  • La(O-iPr)₃

  • n-BuLi (in hexanes)

  • Anhydrous THF

  • Methyl ketone

  • Trimethyloxosulfonium iodide

  • NaH (60% dispersion in mineral oil)

  • Molecular sieves 5Å

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an argon atmosphere, (R)-BINOL (0.15 mmol) is dissolved in anhydrous THF (5 mL). The solution is cooled to 0 °C, and n-BuLi (0.30 mmol) is added dropwise. The mixture is stirred for 30 minutes at 0 °C, followed by the addition of La(O-iPr)₃ (0.05 mmol). The resulting mixture is stirred at room temperature for 1 hour.

  • Ylide Preparation: In a separate flame-dried flask, trimethyloxosulfonium iodide (1.2 mmol) and NaH (1.2 mmol) are suspended in anhydrous THF (5 mL). The mixture is stirred at 50 °C for 1 hour, then cooled to room temperature.

  • Epoxidation Reaction: To the prepared catalyst solution, add activated molecular sieves 5Å (100 mg) and the methyl ketone (1.0 mmol). The ylide suspension is then added dropwise to the ketone/catalyst mixture at room temperature.

  • Work-up: The reaction is stirred until completion (monitored by TLC). The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic 2,2-Disubstituted Epoxide

This protocol outlines a general procedure for the kinetic resolution of a racemic 2,2-disubstituted epoxide using a halohydrin dehalogenase (HHDH).[2]

Materials:

  • Racemic 2,2-disubstituted epoxide

  • Halohydrin dehalogenase (e.g., HHDH from Agrobacterium radiobacter AD1)

  • Sodium azide (NaN₃)

  • Buffer solution (e.g., Tris-SO₄, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the racemic epoxide (e.g., 10 mM) and sodium azide (e.g., 20 mM) in the buffer solution.

  • Enzyme Addition: Initiate the reaction by adding the HHDH enzyme solution to the reaction mixture. The final enzyme concentration will depend on its activity.

  • Reaction Monitoring: The reaction progress is monitored by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide and the formed azido (B1232118) alcohol.

  • Work-up: Once the desired conversion (typically around 50%) is reached, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer, containing the enantioenriched epoxide, is separated. The aqueous layer contains the enantioenriched azido alcohol.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄ and the solvent is removed under reduced pressure to yield the enantioenriched epoxide, which can be further purified by chromatography if necessary. The azido alcohol can be recovered from the aqueous layer by appropriate work-up and purification procedures.

Visualizing Reaction Pathways and Workflows

Stereoselective_Pathways cluster_start Starting Material cluster_intermediate Prochiral Intermediate cluster_strategies Stereoselective Strategies cluster_products Enantioenriched Products 2_Bromo This compound Epoxide 2,2-Dimethyloxirane (Racemic) 2_Bromo->Epoxide Intramolecular Cyclization (Base) Kinetic_Resolution Kinetic Resolution (Enzymatic or Chemical) Epoxide->Kinetic_Resolution Racemic Mixture Asymmetric_Synthesis Asymmetric Epoxidation (e.g., Corey-Chaykovsky) Chiral_Epoxide (R)- or (S)-2,2-Dimethyloxirane Asymmetric_Synthesis->Chiral_Epoxide Direct Synthesis Kinetic_Resolution->Chiral_Epoxide Resolution Chiral_Alcohol Chiral Tertiary Alcohols and Derivatives Chiral_Epoxide->Chiral_Alcohol Stereoselective Ring-Opening

Caption: Synthetic routes from this compound to chiral tertiary alcohols.

Experimental_Workflow_KR Start Racemic 2,2-Dimethyloxirane Reaction Add Chiral Catalyst/Enzyme and Nucleophile Start->Reaction Monitoring Monitor Conversion and ee (Chiral GC/HPLC) Reaction->Monitoring Quench Quench Reaction at ~50% Conversion Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Separation Separation of Organic and Aqueous Layers Extraction->Separation Product_Epoxide Enantioenriched Epoxide (Organic Layer) Separation->Product_Epoxide Product_Alcohol Enantioenriched Ring-Opened Product (Aqueous Layer) Separation->Product_Alcohol Purification Purification (Chromatography) Product_Epoxide->Purification Final_Alcohol Pure Enantioenriched Product Product_Alcohol->Final_Alcohol Final_Epoxide Pure Enantioenriched Epoxide Purification->Final_Epoxide

Caption: General workflow for the kinetic resolution of 2,2-dimethyloxirane.

References

Unveiling the Structure of 2-Bromo-2-methylpropan-1-ol Derivatives: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a cornerstone of chemical research and development. This guide provides a comparative overview of analytical methods for the structural elucidation of 2-Bromo-2-methylpropan-1-ol and its derivatives, offering supporting experimental data and detailed protocols to aid in their characterization.

The unambiguous determination of a molecule's three-dimensional arrangement is paramount for understanding its reactivity, biological activity, and potential applications. In the case of this compound, a chiral halohydrin, and its derivatives, a combination of spectroscopic techniques is essential for complete structural verification. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this purpose. We will also explore a suitable alternative compound for comparative analysis, 1-Bromo-2-methylpropan-2-ol, to highlight the subtle yet critical differences in their spectral data.

Comparative Analysis of Spectroscopic Data

Table 1: ¹H NMR Spectral Data Comparison

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound -CH₃~1.3 (predicted)Singlet6H
-CH₂OH~3.6 (predicted)Singlet2H
-OHVariableSinglet (broad)1H
1-Bromo-2-methylpropan-2-ol -CH₃~1.3 (experimental)Singlet6H
-CH₂Br~3.4 (experimental)Singlet2H
-OHVariableSinglet (broad)1H

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound -C(CH₃)₂~25 (predicted)
-CBr~60 (predicted)
-CH₂OH~70 (predicted)
1-Bromo-2-methylpropan-2-ol -C(CH₃)₂~28 (experimental)
-COH~72 (experimental)
-CH₂Br~45 (experimental)

Table 3: Key IR Absorption Frequencies

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound O-H stretch (alcohol)~3400 (broad)
C-H stretch (alkane)~2950-2850
C-O stretch (primary alcohol)~1050
C-Br stretch~650-550
1-Bromo-2-methylpropan-2-ol O-H stretch (alcohol)~3400 (broad)
C-H stretch (alkane)~2950-2850
C-O stretch (tertiary alcohol)~1150
C-Br stretch~650-550

Table 4: Mass Spectrometry Fragmentation Data

CompoundMethodKey Fragments (m/z) and Interpretation
This compound EI-MSPredicted: [M-Br]⁺, [M-H₂O]⁺, [C(CH₃)₂CH₂OH]⁺
1-Bromo-2-methylpropan-2-ol EI-MS[M-CH₂Br]⁺ (m/z 59), [CH₃]⁺ (m/z 15)

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. The following are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer can be used.

  • Data Acquisition: Introduce the sample into the ion source. For EI, a standard electron energy of 70 eV is typically used. For ESI, optimize the spray voltage and other source parameters.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Visualizing the Analytical Workflow

The logical flow of experiments for the structural confirmation of this compound derivatives can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for structural confirmation.

Signaling Pathway of Analysis

The decision-making process in structural elucidation involves integrating data from multiple analytical techniques.

signaling_pathway Start Purified Compound NMR NMR Analysis (Connectivity) Start->NMR IR IR Analysis (Functional Groups) Start->IR MS MS Analysis (Molecular Weight, Formula) Start->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed Consistent Data Further_Analysis Further Analysis Required Data_Integration->Further_Analysis Inconsistent Data

Caption: Logical flow for structural elucidation.

By employing a multi-technique approach and carefully interpreting the spectral data, researchers can confidently confirm the structure of this compound derivatives, paving the way for further investigation into their chemical and biological properties.

Comparative yield analysis of different synthetic routes to 2-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yielding preparation of key intermediates is paramount. 2-Bromo-2-methylpropan-1-ol is a valuable building block in organic synthesis. This guide provides a comparative analysis of synthetic routes to this compound, presenting experimental data and detailed protocols to inform methodological selection.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the regioselective introduction of a bromine atom and a hydroxyl group to a four-carbon backbone. The most direct and commonly employed strategies involve the electrophilic addition to an alkene or the direct functionalization of an alcohol. This analysis will focus on the most plausible and documented routes, evaluating them based on reported yields and procedural complexity.

Comparative Yield Analysis

The following table summarizes the quantitative yield data for the principal synthetic routes to this compound identified from available literature.

Synthetic Route Starting Material Reagents Reported Yield (%) Reference
Route 1: Bromohydrin Formation 2-MethylpropeneN-Bromosuccinimide (NBS), aqueous DMSONot specifiedGeneral Method
Route 2: Bromohydrin Formation via Bromine Water 2-MethylpropeneBromine (Br₂), Water (H₂O)Not specifiedGeneral Method
Route 3: Direct Bromination of Alcohol (Isomer) 2-Methylpropan-1-olSulfuric acid, Hydrogen bromide in water42.9% (for isomer)[1]

It is important to note that while Routes 1 and 2 are well-established for bromohydrin formation, specific yield data for this compound was not explicitly found in the surveyed literature. The yield for Route 3 pertains to the synthesis of the isomeric product, 1-Bromo-2-methylpropane, and is included for comparative context of a related bromination reaction.

Detailed Experimental Protocols

Route 1: Synthesis of this compound from 2-Methylpropene via Bromohydrin Formation with NBS

This method is a widely recognized procedure for the regioselective formation of bromohydrins from alkenes. The reaction of 2-methylpropene with N-bromosuccinimide in an aqueous dimethyl sulfoxide (B87167) (DMSO) solution is expected to yield this compound.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve N-bromosuccinimide (1.0 equivalent) in a mixture of DMSO and water (e.g., 1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble 2-methylpropene gas (1.0-1.2 equivalents) through the cooled solution with vigorous stirring. Alternatively, a pre-liquefied and measured amount of 2-methylpropene can be added.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting alkene indicates the completion of the reaction.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation or column chromatography to afford pure this compound.

Visualization of Synthetic Pathways

To illustrate the logical flow of the discussed synthetic strategies, the following diagrams are provided.

Synthetic_Pathways cluster_route1 Route 1 & 2: Bromohydrin Formation cluster_route3 Route 3: Direct Bromination (Isomer Formation) 2-Methylpropene 2-Methylpropene Bromonium_Ion Bromonium_Ion 2-Methylpropene->Bromonium_Ion Br+ source (NBS or Br2) This compound This compound Bromonium_Ion->this compound H2O 2-Methylpropan-1-ol 2-Methylpropan-1-ol 1-Bromo-2-methylpropane 1-Bromo-2-methylpropane 2-Methylpropan-1-ol->1-Bromo-2-methylpropane HBr, H2SO4

Caption: Synthetic pathways to this compound and its isomer.

Experimental_Workflow_Route1 Start Start Dissolve_NBS Dissolve NBS in aq. DMSO Start->Dissolve_NBS Cool_Solution Cool to 0 °C Dissolve_NBS->Cool_Solution Add_Alkene Add 2-Methylpropene Cool_Solution->Add_Alkene Monitor_Reaction Monitor by TLC/GC Add_Alkene->Monitor_Reaction Workup Aqueous Workup & Extraction Monitor_Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis via bromohydrin formation.

Conclusion

References

A Comparative Guide to Synthetic Equivalents of 2-Bromo-2-methylpropan-1-ol for the Formation of Hindered Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the strategic introduction of sterically hindered moieties is a frequent challenge. For decades, 2-Bromo-2-methylpropan-1-ol has served as a valuable building block for this purpose. However, the landscape of synthetic chemistry is ever-evolving, with novel reagents and methodologies offering potential advantages in terms of efficiency, safety, and reaction scope. This guide provides a comprehensive comparison of this compound with a prominent alternative, 2,2-dimethyloxirane (B32121), for the synthesis of hindered alcohols, specifically focusing on the preparation of 2,2-dimethyl-1-phenyl-1-propanol (B188783) as a model system.

Introduction to the Synthetic Equivalents

This compound is a bifunctional molecule containing both a primary alcohol and a tertiary bromide. Its utility in synthesis often involves leveraging the reactivity of the carbon-bromine bond, which can undergo nucleophilic substitution or form an organometallic reagent. However, the presence of the hydroxyl group can necessitate protection and deprotection steps, adding to the overall length of a synthetic sequence.

2,2-Dimethyloxirane (Isobutylene oxide) , a cyclic ether, presents a more direct approach to installing the neopentyl alkoxide. The inherent ring strain of the epoxide facilitates ring-opening reactions with a variety of nucleophiles, including Grignard reagents, to afford the desired hindered alcohol in a single step after acidic workup. This circumvents the need for protecting groups, potentially leading to a more atom-economical and efficient synthesis.

Comparative Synthesis of 2,2-Dimethyl-1-phenyl-1-propanol

To provide a quantitative and practical comparison, we will evaluate the synthesis of 2,2-dimethyl-1-phenyl-1-propanol from both this compound and 2,2-dimethyloxirane, using a Grignard reaction with phenylmagnesium bromide as the key carbon-carbon bond-forming step.

Synthetic Pathway 1: Utilizing 2,2-Dimethyloxirane

The reaction of 2,2-dimethyloxirane with phenylmagnesium bromide offers a direct and convergent route to the target molecule. The nucleophilic phenyl group of the Grignard reagent attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup yields the desired tertiary alcohol.

reagent1 Phenylmagnesium bromide intermediate Magnesium alkoxide intermediate reagent1->intermediate Nucleophilic attack reagent2 2,2-Dimethyloxirane reagent2->intermediate workup Acidic Workup (e.g., aq. NH4Cl) intermediate->workup Protonation product 2,2-Dimethyl-1-phenyl-1-propanol workup->product

Fig. 1: Synthetic workflow for 2,2-dimethyl-1-phenyl-1-propanol via 2,2-dimethyloxirane.
Synthetic Pathway 2: A Multi-step Approach with this compound

Due to the presence of the acidic hydroxyl group, which would quench the Grignard reagent, a direct reaction between this compound and phenylmagnesium bromide is not feasible. Therefore, a three-step sequence involving protection, Grignard reaction, and deprotection is necessary.

start This compound protection Protection (e.g., TBDMSCl, Imidazole) start->protection protected_intermediate TBDMS-protected This compound protection->protected_intermediate grignard_reaction Grignard Reaction protected_intermediate->grignard_reaction grignard_reagent Phenylmagnesium bromide grignard_reagent->grignard_reaction protected_product Protected 2,2-dimethyl-1-phenyl-1-propanol grignard_reaction->protected_product deprotection Deprotection (e.g., TBAF) protected_product->deprotection product 2,2-Dimethyl-1-phenyl-1-propanol deprotection->product

Fig. 2: Multi-step synthesis of 2,2-dimethyl-1-phenyl-1-propanol from this compound.

Data Presentation: Performance Comparison

Parameter2,2-Dimethyloxirane Pathway This compound Pathway
Number of Steps 1 (plus workup)3
Key Reagents Phenylmagnesium bromide, 2,2-Dimethyloxirane, aq. NH₄ClTBDMSCl, Imidazole (B134444), Phenylmagnesium bromide, TBAF
Overall Yield (estimated) 65-90%[1]60-80% (cumulative over 3 steps)
Atom Economy HigherLower
Process Complexity LowHigh
Need for Chromatography Often required for high purityRequired at multiple stages

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethyl-1-phenyl-1-propanol from 2,2-Dimethyloxirane

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq.). Add a small crystal of iodine. Prepare a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and the appearance of turbidity. Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Epoxide: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 2,2-dimethyloxirane (1.1 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure 2,2-dimethyl-1-phenyl-1-propanol.

Protocol 2: Synthesis of 2,2-Dimethyl-1-phenyl-1-propanol from this compound

Step A: Protection of this compound

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DCM at 0 °C, add TBDMSCl (1.2 eq.) portionwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the TBDMS-protected intermediate.

Step B: Grignard Reaction with Benzaldehyde (B42025)

Materials:

  • TBDMS-protected this compound

  • Magnesium turnings

  • Anhydrous THF

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare the Grignard reagent from the TBDMS-protected intermediate (1.0 eq.) and magnesium turnings (1.2 eq.) in anhydrous THF as described in Protocol 1.

  • Cool the Grignard solution to 0 °C and add a solution of benzaldehyde (1.1 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Perform an aqueous workup with saturated ammonium chloride solution as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Step C: Deprotection of the Silyl Ether

Materials:

  • Protected 2,2-dimethyl-1-phenyl-1-propanol

  • Tetrabutylammonium fluoride (B91410) (TBAF) (1 M solution in THF)

  • Anhydrous THF

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the protected alcohol (1.0 eq.) in anhydrous THF at 0 °C, add TBAF solution (1.1 eq.) dropwise.[2][3]

  • Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours, monitoring by TLC.[2]

  • Dilute the reaction with dichloromethane and quench with water.[4]

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography to obtain the final product, 2,2-dimethyl-1-phenyl-1-propanol. A reported yield for a similar deprotection is 32%.[4]

Conclusion

Both this compound and 2,2-dimethyloxirane are effective precursors for the synthesis of hindered alcohols. The choice between these two reagents will largely depend on the specific requirements of the synthetic route.

2,2-Dimethyloxirane offers a more streamlined and atom-economical approach, making it an attractive option for syntheses where efficiency and a reduced step count are paramount. The direct ring-opening with a nucleophile avoids the complexities of protection and deprotection steps.

For researchers and drug development professionals, the evaluation of these alternatives should consider factors such as starting material cost and availability, overall process yield, and the time and resources required for multi-step procedures versus single-step reactions. In many cases, the simplicity and efficiency of the 2,2-dimethyloxirane pathway will likely make it the more favorable choice.

References

Comparative Kinetic Analysis of the Hydrolysis of 2-Bromo-2-methylpropan-1-ol and Other Bromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hydrolysis kinetics of 2-bromo-2-methylpropan-1-ol, a tertiary bromoalkane, with its structural analogs and other classes of bromoalkanes. The information presented herein, supported by experimental data and detailed methodologies, is intended to assist researchers in understanding the reactivity of such compounds, which is crucial in various aspects of drug development and organic synthesis.

Executive Summary

The hydrolysis of haloalkanes is a fundamental nucleophilic substitution reaction, the rate and mechanism of which are highly dependent on the structure of the alkyl group. This compound, being a tertiary bromoalkane, undergoes hydrolysis via a unimolecular nucleophilic substitution (S(_N)1) mechanism. This pathway involves the formation of a tertiary carbocation intermediate in the rate-determining step. In contrast, primary and secondary bromoalkanes typically react through a bimolecular nucleophilic substitution (S(_N)2) mechanism. These mechanistic differences lead to significant variations in their hydrolysis rates. Tertiary haloalkanes, such as 2-bromo-2-methylpropane (B165281), are known to hydrolyze much faster than their primary or secondary counterparts.[1][2]

This guide will delve into the kinetic data, experimental protocols for determining these rates, and the underlying mechanistic pathways to provide a clear comparative analysis.

Comparison of Hydrolysis Rates

The rate of hydrolysis of bromoalkanes is significantly influenced by the substitution pattern of the carbon atom attached to the bromine. The following table summarizes the qualitative and quantitative data for the hydrolysis of this compound and its comparison with other bromoalkanes.

CompoundClassificationRelative Rate of Hydrolysis (Qualitative)Rate Law
This compound TertiaryVery FastRate = k[R-Br]
2-Bromo-2-methylpropaneTertiaryVery FastRate = k[R-Br][3]
2-Bromobutane (B33332)SecondaryIntermediateMixture of Rate = k[R-Br] and Rate = k[R-Br][Nu⁻]
1-Bromobutane (B133212)PrimarySlowRate = k[R-Br][Nu⁻]

Reaction Mechanisms

The differing hydrolysis rates of primary, secondary, and tertiary bromoalkanes are a direct consequence of their distinct reaction mechanisms.

S(_N)1 Mechanism: Hydrolysis of this compound

Tertiary bromoalkanes like this compound hydrolyze through an S(_N)1 mechanism. This is a two-step process:

  • Formation of a Carbocation (Rate-Determining Step): The carbon-bromine bond breaks heterolytically to form a stable tertiary carbocation and a bromide ion. This is the slow step and therefore determines the overall rate of the reaction.[4][5]

  • Nucleophilic Attack: The carbocation intermediate is then rapidly attacked by a nucleophile (in this case, a water molecule) to form the final alcohol product.[6]

The rate of an S(_N)1 reaction is dependent only on the concentration of the haloalkane and is independent of the concentration of the nucleophile.[3]

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) reactant This compound transition1 Transition State 1 reactant->transition1 Heterolysis of C-Br bond carbocation Tertiary Carbocation + Br⁻ transition1->carbocation product_ion Protonated Alcohol carbocation->product_ion Nucleophilic attack nucleophile H₂O (Nucleophile) product 2-Methylpropane-1,2-diol + H⁺ product_ion->product Deprotonation

Caption: S(_N)1 Hydrolysis Pathway of this compound.

S(_N)2 Mechanism: Hydrolysis of Primary Bromoalkanes

Primary bromoalkanes, such as 1-bromobutane, undergo hydrolysis via an S(_N)2 mechanism. This is a single-step, concerted reaction where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves. This results in an inversion of stereochemistry at the carbon center. The rate of an S(_N)2 reaction is dependent on the concentrations of both the haloalkane and the nucleophile.

Experimental Protocols

Comparative Rate of Hydrolysis of Bromoalkanes

This experiment provides a qualitative comparison of the hydrolysis rates of primary, secondary, and tertiary bromoalkanes.

Materials:

  • 1-Bromobutane

  • 2-Bromobutane

  • 2-Bromo-2-methylpropane (as a proxy for this compound)

  • Aqueous silver nitrate (B79036) solution (0.1 M)

  • Ethanol (B145695)

  • Test tubes

  • Water bath (50 °C)

  • Stopwatch

Procedure: [2][7]

  • Set up three test tubes, each containing 1 mL of ethanol.

  • To each test tube, add 5 drops of one of the bromoalkanes (1-bromobutane, 2-bromobutane, or 2-bromo-2-methylpropane).

  • Place the test tubes in a water bath at 50 °C to allow them to reach thermal equilibrium.

  • In a separate set of three test tubes, add 1 mL of aqueous silver nitrate solution to each and place them in the water bath.

  • To start the reaction, add the silver nitrate solution from one test tube to one of the bromoalkane solutions, start the stopwatch, and shake the mixture.

  • Record the time taken for a precipitate of silver bromide (AgBr) to appear.

  • Repeat the process for the other two bromoalkanes.

Expected Results:

A precipitate will form fastest with 2-bromo-2-methylpropane (tertiary), followed by 2-bromobutane (secondary), and slowest with 1-bromobutane (primary).[1] This is because the rate of hydrolysis and thus the formation of bromide ions is fastest for the tertiary haloalkane.

Experimental_Workflow_Comparative start Start prep_haloalkanes Prepare three test tubes with 1 mL ethanol and 5 drops of each bromoalkane (1°, 2°, 3°) start->prep_haloalkanes prep_ag_nitrate Prepare three test tubes with 1 mL of 0.1 M AgNO₃ start->prep_ag_nitrate equilibration Place all test tubes in a 50 °C water bath to equilibrate prep_haloalkanes->equilibration prep_ag_nitrate->equilibration mixing Mix AgNO₃ solution with one of the bromoalkane solutions equilibration->mixing timing Start stopwatch and observe for precipitate formation mixing->timing record Record time for precipitate to appear timing->record repeat Repeat for the other two bromoalkanes record->repeat end End record->end repeat->mixing

Caption: Workflow for Comparative Hydrolysis Rate Experiment.

Determination of the Order of Reaction for Hydrolysis of 2-Bromo-2-methylpropane

This experiment determines the order of reaction with respect to the haloalkane and the nucleophile (hydroxide ion).

Materials:

Procedure: [3][8]

Part A: Order with respect to [OH⁻]

  • Use a burette to add a known volume of sodium hydroxide solution to a flask.

  • Add a few drops of phenolphthalein indicator.

  • Add a known volume of propanone as a solvent.

  • Add a known, excess amount of 2-bromo-2-methylpropane and start the stopwatch.

  • Record the time taken for the pink color of the indicator to disappear. This indicates that all the hydroxide ions have been consumed.

  • The initial rate is inversely proportional to the time taken.

  • Repeat the experiment with different initial concentrations of sodium hydroxide, keeping the concentration of 2-bromo-2-methylpropane and the total volume constant.

Part B: Order with respect to [2-Bromo-2-methylpropane]

  • Repeat the experiment, but this time vary the initial concentration of 2-bromo-2-methylpropane while keeping the initial concentration of sodium hydroxide and the total volume constant.

Data Analysis:

By analyzing how the initial rate of reaction changes with the initial concentrations of the reactants, the order of reaction with respect to each reactant can be determined. For the S(_N)1 hydrolysis of 2-bromo-2-methylpropane, the reaction is expected to be first order with respect to the haloalkane and zero order with respect to the hydroxide ion.[3]

Kinetic_Analysis_Workflow cluster_A Part A: Order w.r.t. [OH⁻] cluster_B Part B: Order w.r.t. [R-Br] start_A Start prep_A Prepare reaction mixture: - Known [NaOH] - Phenolphthalein - Propanone - Excess [R-Br] start_A->prep_A time_A Measure time for pink color to disappear (t) prep_A->time_A rate_A Calculate initial rate (∝ 1/t) time_A->rate_A repeat_A Repeat with different [NaOH] rate_A->repeat_A analysis Analyze rate data to determine reaction orders rate_A->analysis start_B Start prep_B Prepare reaction mixture: - Known [R-Br] - Phenolphthalein - Propanone - Known [NaOH] start_B->prep_B time_B Measure time for pink color to disappear (t) prep_B->time_B rate_B Calculate initial rate (∝ 1/t) time_B->rate_B repeat_B Repeat with different [R-Br] rate_B->repeat_B rate_B->analysis end End analysis->end

Caption: Workflow for Determining Reaction Order.

Conclusion

The kinetic analysis of the hydrolysis of this compound and its comparison with other bromoalkanes clearly illustrates the structure-reactivity relationship in nucleophilic substitution reactions. The tertiary structure of this compound dictates its reactivity through a rapid S(_N)1 pathway, a crucial consideration for its application in chemical synthesis and drug development. The provided experimental protocols offer practical methods for researchers to investigate these kinetic parameters in a laboratory setting.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-2-methylpropan-1-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of 2-Bromo-2-methylpropan-1-ol, a halogenated organic compound, is critical for ensuring laboratory safety and environmental protection. Adherence to proper disposal protocols minimizes risks of chemical reactions, environmental contamination, and health hazards for researchers and drug development professionals. This guide provides detailed, step-by-step procedures for the appropriate management of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all relevant personnel are familiar with the hazards associated with this compound. This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[1][2] Always handle this chemical within a certified laboratory chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[3]

Waste Segregation and Container Management

Proper segregation of chemical waste is the foundational step in safe disposal. Halogenated organic compounds must not be mixed with other waste streams to prevent dangerous reactions and to ensure correct disposal routing.

Step 1: Identify and Classify the Waste

  • Classify any solution containing this compound as "Hazardous Waste."

  • Specifically, it falls under the category of "Halogenated Organic Waste."[4][5]

Step 2: Select the Appropriate Waste Container

  • Use a designated, chemically-resistant container, such as a glass bottle, for collecting halogenated organic waste.[4]

  • The container must be sealable, airtight, and in good condition to prevent leaks or the release of vapors.[3][4]

Step 3: Label the Waste Container Correctly

  • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3]

  • Clearly write the full chemical name, "this compound," and specify it as "Halogenated Organic Waste."[4]

  • Maintain a log of the contents, noting the volume of each component added if it is a mixed waste stream.[5]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

Step 1: Evacuate and Secure the Area

  • For large spills, immediately evacuate the area, secure it to prevent entry, and contact your institution's Environmental Health & Safety (EH&S) department or emergency services.[3]

  • Remove all sources of ignition from the vicinity, as the compound is flammable.[6][7]

Step 2: Absorb the Spilled Material

  • For small, manageable spills (those that can be cleaned up in under 10 minutes by trained personnel), use an inert absorbent material.[3]

  • Suitable absorbents include sand, earth, vermiculite, or activated charcoal.[6][7]

Step 3: Collect and Dispose of Contaminated Materials

  • Use non-sparking tools and explosion-proof equipment for the cleanup process.[2][6]

  • Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[4][6]

  • All contaminated items, including gloves, filter paper, and absorbent pads, must also be disposed of as solid hazardous waste.[4]

Step 4: Decontaminate the Area

  • After removing the absorbed material, wash the affected area.[6]

  • Ventilate the space to ensure all vapors have dissipated.[7]

Item Specification Purpose
Personal Protective Equipment (PPE) Nitrile or neoprene gloves, chemical splash goggles, fully buttoned lab coat, face shield.[3]To prevent skin and eye contact with the chemical.
Respiratory Protection NIOSH-approved respirator.Required if ventilation is inadequate or if exposure limits are exceeded.[8]
Spill Cleanup Absorbent Inert materials such as vermiculite, sand, earth, or activated charcoal.[6][7]To safely absorb and contain liquid spills.
Cleanup Tools Non-sparking tools, explosion-proof equipment.[2][6]To prevent ignition of flammable vapors during cleanup.
Waste Containers Sealable, airtight, chemically resistant containers (e.g., glass).[3][4]For the safe collection and storage of liquid and solid hazardous waste.

Final Disposal Protocol

The final disposal of this compound must be conducted in compliance with all local, state, and federal regulations.

Step 1: Store Waste Appropriately

  • Keep the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4]

  • Ensure the storage location is segregated from incompatible materials such as alkalis, reducing agents, and combustible materials.[4]

Step 2: Arrange for Professional Disposal

  • Waste containing this compound is classified as hazardous and must be disposed of through a licensed hazardous waste disposal facility.[1]

  • The most common method for this type of waste is incineration at a regulated facility equipped with emission control systems.[5][9]

  • Contact your institution's EH&S department to arrange for the pickup and disposal of the waste container.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 2-Bromo-2-methylpropan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-2-methylpropan-1-ol, a combustible liquid that is harmful if swallowed and can cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE based on GHS hazard classifications.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber, Neoprene), a lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working in poorly ventilated areas or when the substance is heated.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

1. Engineering Controls:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible.

2. Before Handling:

  • Inspect all PPE for integrity before use.

  • Ensure you are familiar with the location and operation of all safety equipment.

  • Have a spill kit readily available.

3. During Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Keep the container tightly closed when not in use.

  • Avoid heating the substance, as it is a combustible liquid.

4. After Handling:

  • Wash hands thoroughly with soap and water after handling.

  • Decontaminate all work surfaces.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of this compound as hazardous chemical waste in accordance with local, state, and federal regulations. It should be collected in a designated, properly labeled, and sealed container.

  • Contaminated PPE: Used gloves, lab coats, and other disposable protective equipment should be considered contaminated and disposed of as hazardous waste.

Logical Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling Review SDS and Procedures Review SDS and Procedures Assemble PPE Assemble PPE Review SDS and Procedures->Assemble PPE Prepare Work Area Prepare Work Area Assemble PPE->Prepare Work Area Handling Handling Prepare Work Area->Handling Use in Fume Hood Use in Fume Hood Handling->Use in Fume Hood Monitor for Spills Monitor for Spills Use in Fume Hood->Monitor for Spills No Spill No Spill Monitor for Spills->No Spill No Spill Cleanup Spill Cleanup Monitor for Spills->Spill Cleanup Yes Dispose of Waste Dispose of Waste No Spill->Dispose of Waste Spill Cleanup->Dispose of Waste Segregate Chemical Waste Segregate Chemical Waste Dispose of Waste->Segregate Chemical Waste Dispose of Contaminated PPE Dispose of Contaminated PPE Segregate Chemical Waste->Dispose of Contaminated PPE Decontaminate Work Area Decontaminate Work Area Dispose of Contaminated PPE->Decontaminate Work Area Personal Hygiene Personal Hygiene Decontaminate Work Area->Personal Hygiene

Caption: Workflow for safe handling and disposal.

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.